molecular formula C9H21N3O3 B1681375 Triazinetriethanol CAS No. 4719-04-4

Triazinetriethanol

Cat. No.: B1681375
CAS No.: 4719-04-4
M. Wt: 219.28 g/mol
InChI Key: HUHGPYXAVBJSJV-UHFFFAOYSA-N
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Description

Grotan, with the CAS registry number 4719-04-4, is a chemical compound identified by the systematic IUPAC name 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol . Its molecular formula is C9H21N3O3, and it has a molecular weight of 219.28 g/mol . Physically, it is characterized as a viscous yellow liquid . Available data indicates it is highly soluble (≥10 mg/ml at 75°F) and has a flash point greater than 200 °F, suggesting low flammability under standard conditions . The interactive chemical structure is available for researchers to examine prior to purchase. This product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please inquire for a quote and to access exclusive research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol
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InChI

InChI=1S/C9H21N3O3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h13-15H,1-9H2
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InChI Key

HUHGPYXAVBJSJV-UHFFFAOYSA-N
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Canonical SMILES

C1N(CN(CN1CCO)CCO)CCO
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Molecular Formula

C9H21N3O3
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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DSSTOX Substance ID

DTXSID7025394
Record name Triazinetriethanol
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Molecular Weight

219.28 g/mol
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Physical Description

Hexahydro-1,3,5-tris(hydroxyethyl)-5-triazine is a viscous yellow liquid. (NTP, 1992), Liquid, Viscous yellow liquid; [CAMEO] Formulated as liquid concentrates; [Reference #2]
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Solubility

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992)
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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CAS No.

4719-04-4
Record name HEXAHYDRO-1,3,5-TRIS(HYDROXYETHYL)-5-TRIAZINE
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Record name Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine
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Record name Triazinetriethanol
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol
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Record name 2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol
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Record name TRIS(N-HYDROXYETHYL) HEXAHYDROTRIAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triazinetriethanol from Formaldehyde and Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N',N''-tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, commonly known as triazinetriethanol. This compound is of significant interest due to its applications as a biocide, a crosslinking agent in polymer chemistry, and as a scavenger for hydrogen sulfide in the oil and gas industry.[1][2] This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis from formaldehyde and ethanolamine.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of a condensation reaction between an aldehyde (formaldehyde) and a primary amine (ethanolamine).[3] The reaction proceeds through the formation of an unstable imine intermediate, which rapidly cyclizes to form the stable hexahydro-s-triazine ring structure.[3][4] The overall reaction is exothermic.[4]

The generally accepted reaction mechanism involves the nucleophilic attack of the amine group of ethanolamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a formaldimine intermediate. Three of these imine molecules then undergo cyclotrimerization to yield the final this compound product.

Quantitative Data Summary

The efficiency of this compound synthesis is influenced by several factors, including the molar ratio of reactants, temperature, and the source of formaldehyde. The following tables summarize key quantitative data derived from various sources.

Table 1: Reactant Molar Ratios and Yields
Ethanolamine : Formaldehyde Molar Ratio Reported Yield
1 : 186%[5]
1 : 1 (using paraformaldehyde)Not explicitly stated, but product was collected[6][7]
1 : 2Leads to the formation of methylene bisoxazolidine[8]
1 : 4Results in a mixture of products[8]
Table 2: Reaction Conditions
Parameter Condition
Temperature (during amine addition)Below 50 °C[6][7]
Temperature (post-addition stirring)80 °C[6][7]
Reaction Time (post-addition stirring)1 hour[6][7]
Reaction Time (room temperature)48 hours[5]
Formaldehyde SourceAqueous formaldehyde solution or solid paraformaldehyde[6]

Detailed Experimental Protocols

The following protocols are synthesized from established laboratory procedures and patent literature to provide a detailed methodology for the synthesis of this compound.

Synthesis using Paraformaldehyde

This method utilizes paraformaldehyde as the formaldehyde source, which can offer better control over the reaction.

Materials:

  • Ethanolamine (MEA)

  • Paraformaldehyde (96% pure)

  • Methanol (optional, as a solvent)

  • Reaction flask equipped with a stirrer, condenser, and temperature control device

Procedure:

  • Charge the reaction flask with 1 mole equivalent of paraformaldehyde.

  • Slowly add 1 mole equivalent of monoethanolamine drop-wise to the flask containing the paraformaldehyde.

  • During the addition, maintain the temperature of the reaction mixture below 50 °C.[6][7]

  • After the complete addition of ethanolamine, stir the contents of the flask for 1 hour while maintaining the temperature at 80 °C.[6][7]

  • Upon completion, the product can be collected. It is typically a transparent, single-phase solution.[6]

Synthesis at Room Temperature

This method offers a lower-energy alternative, proceeding over a longer reaction time.

Materials:

  • Ethanolamine (0.1 mol, 6.1 g)

  • Paraformaldehyde (0.1 mol as formaldehyde, 3.0 g)

  • Methanol (20 mL)

  • Rotary evaporator

Procedure:

  • To a solution of 0.1 mol of ethanolamine, add 0.1 mol (as formaldehyde) of paraformaldehyde in 20 mL of methanol.[5]

  • Stir the mixture at room temperature for 48 hours.[5]

  • After the reaction is complete, remove the solvent using a rotary evaporator.[5]

  • The resulting residue can be further purified by distillation under reduced pressure to yield a light yellow viscous liquid.[5]

Visualizing the Process

To further elucidate the synthesis of this compound, the following diagrams illustrate the chemical pathway and a typical experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ethanolamine 3x Ethanolamine (H₂N-CH₂CH₂-OH) imine Formaldimine Intermediate (HO-CH₂CH₂-N=CH₂) ethanolamine->imine + Formaldehyde - H₂O formaldehyde 3x Formaldehyde (HCHO) formaldehyde->imine triazine This compound (C₉H₂₁N₃O₃) imine->triazine Cyclotrimerization

Caption: Reaction pathway for this compound synthesis.

experimental_workflow start Start reactants Combine Formaldehyde (or Paraformaldehyde) and Ethanolamine start->reactants reaction Controlled Reaction (Temperature and Time) reactants->reaction workup Solvent Removal (if applicable) reaction->workup purification Purification (e.g., Distillation) workup->purification analysis Product Analysis (e.g., NMR, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from formaldehyde and ethanolamine is a well-established and efficient process. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the temperature, high yields of the desired product can be achieved. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound. Further optimization of reaction parameters may be possible depending on the desired purity and scale of the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, a substituted triazine derivative, is a versatile compound with significant industrial applications, primarily as a biocide and hydrogen sulfide scavenger. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. The information is intended to support researchers, scientists, and professionals in drug development and other relevant fields in understanding the fundamental characteristics and applications of this compound.

Chemical Identity and Physical Properties

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a cyclic organic compound characterized by a hexahydro-1,3,5-triazine ring substituted with three hydroxyethyl groups on the nitrogen atoms. It is also known by various synonyms, including 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and the trade name Grotan BK.[1][2]

Structure and Nomenclature
  • IUPAC Name: 2,2',2''-(1,3,5-Triazinane-1,3,5-triyl)triethanol[3]

  • CAS Number: 4719-04-4[2]

  • Molecular Formula: C₉H₂₁N₃O₃[2]

  • Molecular Weight: 219.28 g/mol [2][4]

  • Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueReference
Physical State Viscous liquid[4]
Appearance Colorless to light yellow liquid[5]
Odor Ammonia-like[3]
Density 1.15 g/cm³ at 20 °C[3]
Melting Point -79 °C[6]
Boiling Point 110.1 °C[6]
Flash Point > 100 °C (> 200 °F)[4][6]
Water Solubility Soluble[4][7]
Vapor Pressure 0 hPa at 25 °C[6]
log Kow -2.0 at 24 °C[6]

Synthesis and Manufacturing

The synthesis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is typically achieved through the condensation reaction of monoethanolamine and formaldehyde.[8] This reaction is a classic example of the formation of a hexahydro-1,3,5-triazine ring from an amine and an aldehyde.

General Reaction Scheme

The overall reaction can be represented as follows:

3 CH₂O + 3 HOCH₂CH₂NH₂ → (HOCH₂CH₂NCH₂)₃ + 3 H₂O

Formaldehyde + Monoethanolamine → Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine + Water

Experimental Protocol: A Representative Synthesis

While specific industrial manufacturing processes are proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is a composite representation based on the established chemistry of triazine synthesis.

Materials:

  • Monoethanolamine

  • Formaldehyde (e.g., as a 37% aqueous solution, formalin)

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus (optional, for purification)

Procedure:

  • To a reaction vessel equipped with a stirrer and a cooling system, slowly add formaldehyde solution to monoethanolamine in a 1:1 molar ratio.

  • The reaction is exothermic, and the temperature should be maintained below a certain threshold (e.g., 50-60 °C) to control the reaction rate and prevent side reactions.

  • After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The resulting product is an aqueous solution of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine.

  • Purification can be achieved by vacuum distillation to remove water and any unreacted starting materials.

Characterization: The final product can be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.

Chemical Reactivity and Mechanism of Action

The chemical reactivity of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is central to its primary applications. Its key characteristic is its ability to act as a formaldehyde-releasing agent.

Formaldehyde Release Mechanism

In aqueous environments, particularly under acidic conditions or upon heating, the hexahydro-1,3,5-triazine ring is susceptible to hydrolysis. This process leads to the slow release of formaldehyde. It is this released formaldehyde that acts as the primary biocidal agent, effectively inhibiting the growth of a broad spectrum of microorganisms, including bacteria, yeasts, and fungi.[2][9]

The following diagram illustrates the logical relationship of the formaldehyde release.

G Triazine Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine Hydrolysis Hydrolysis (Water, Heat, Acid) Triazine->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Biocidal Biocidal Activity Formaldehyde->Biocidal

Caption: Formaldehyde release mechanism from the triazine.

Reaction with Hydrogen Sulfide (H₂S)

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is widely used as a scavenger for hydrogen sulfide in the oil and gas industry. The reaction is complex and proceeds through a series of steps involving the nucleophilic attack of the sulfide species on the triazine ring. This leads to the formation of various sulfur-containing heterocyclic compounds.[10]

The reaction pathway generally involves the sequential replacement of the methylene bridges in the triazine ring with sulfur atoms, leading to the formation of thiadiazines and dithiazines.[10]

The following diagram illustrates the workflow of the H₂S scavenging reaction.

G Triazine Hexahydro-1,3,5-tris (2-hydroxyethyl)-s-triazine H2S1 + H₂S Triazine->H2S1 Thiadiazine Thiadiazine Derivative H2S1->Thiadiazine H2S2 + H₂S Thiadiazine->H2S2 Dithiazine Dithiazine Derivative H2S2->Dithiazine

Caption: Reaction pathway of H₂S scavenging by the triazine.

Thermal Decomposition

Upon heating to high temperatures (e.g., >147 °C), hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine will decompose, releasing formaldehyde and other decomposition products.[5]

Analytical Methods

The quantification and identification of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine can be challenging due to its instability in certain analytical systems.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the triazine ring and the hydroxyethyl substituents.[11]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-N, C-O, and O-H bonds.[10]

Chromatographic and Mass Spectrometric Methods
  • High-Performance Liquid Chromatography (HPLC): Due to the compound's thermal instability, HPLC is a more suitable chromatographic technique than Gas Chromatography (GC) for its direct analysis. However, method development can be challenging.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS has been successfully employed for the direct analysis of this triazine in complex matrices like metalworking fluids.[12] The method relies on the formation of a stable sodium adduct of the molecule, which can then be detected and quantified.[12]

Experimental Protocol: ESI-MS for Quantification (Principle)

This protocol outlines the general principles for the analysis of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine using ESI-MS, as described in the literature.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source.

  • A flow injection or liquid chromatography system for sample introduction.

Methodology:

  • Sample Preparation: The sample (e.g., metalworking fluid) is diluted in a suitable solvent that promotes the formation of the sodium adduct. The choice of solvent and the concentration of sodium ions are critical parameters.[12]

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Adduct Formation: In the presence of sodium ions, the triazine molecule forms a stable [M+Na]⁺ adduct.

  • Mass Analysis: The ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The [M+Na]⁺ ion is selectively monitored for quantification.

  • Quantification: The intensity of the [M+Na]⁺ ion signal is proportional to the concentration of the triazine in the sample. Calibration is performed using standards of known concentrations.

The following diagram illustrates the experimental workflow for ESI-MS analysis.

G Sample Sample Preparation (Dilution, Na+) ESI Electrospray Ionization Sample->ESI Adduct [M+Na]⁺ Adduct Formation ESI->Adduct MS Mass Spectrometry (Detection & Quantification) Adduct->MS

Caption: Workflow for ESI-MS analysis of the triazine.

Applications

The primary applications of hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine stem from its biocidal and H₂S scavenging properties.

  • Metalworking Fluids: It is widely used as a preservative to control microbial growth in water-based metalworking fluids.[2]

  • Oil and Gas Industry: It serves as an effective hydrogen sulfide scavenger in drilling muds, packer fluids, and for the treatment of sour gas and crude oil.[3]

  • Industrial Adhesives and Coatings: It is used as a biocide to prevent microbial degradation in various formulations.[3]

  • Paper Industry: It can be used as a biocide in the paper manufacturing process.[13]

Safety and Handling

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a chemical that requires careful handling. It is harmful if swallowed and can cause serious eye irritation.[5] It may also cause an allergic skin reaction.[5] Due to its formaldehyde-releasing nature, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine is a commercially important chemical with well-defined properties and applications. Its efficacy as a biocide and H₂S scavenger is attributed to its unique chemical structure and reactivity. A thorough understanding of its synthesis, chemical behavior, and analytical methods is crucial for its safe and effective use in various industrial and research settings. This guide provides a foundational understanding for professionals working with this versatile compound.

References

In-Depth Technical Guide on the Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4), a widely used biocide. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.

Chemical Information

PropertyValue
CAS Number 4719-04-4
IUPAC Name 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanol
Synonyms s-Triazine-1,3,5-triethanol, Grotan, 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine
Molecular Formula C₉H₂₁N₃O₃
Molecular Weight 219.28 g/mol
Physical Description Viscous yellow liquid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on a supporting information document from a peer-reviewed publication. While the ¹³C NMR data is explicitly provided, the ¹H NMR spectrum was mentioned as a figure but was not available for direct analysis.

Table 1: ¹H NMR Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

A supporting information document mentions a ¹H NMR spectrum (Fig. S3) for the synthesized compound, but the spectrum itself is not provided for detailed peak analysis.

Table 2: ¹³C NMR Spectroscopic Data of Hexahydro-1,3,5-tris(hydroxyethyl)triazine in DMSO-d₆ [1]

Chemical Shift (ppm)Assignment
74.85Triazine ring methylene (N-C H₂-N)
72.60Triazine ring methylene (N-C H₂-N)
69.52Methylene adjacent to nitrogen (N-C H₂-CH₂)
60.70Methylene adjacent to hydroxyl (-C H₂-OH)
52.05Methylene adjacent to nitrogen (N-C H₂-CH₂)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) has been used for the analysis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine. Due to its instability, direct quantification by many analytical methods is challenging. However, in ESI-MS, it forms a stable, charged adduct with sodium ions ([M+Na]⁺)[2].

Collision-induced fragmentation of this sodium adduct produces a distinct ion spectrum, which is useful for its specific detection in complex matrices[2]. The fragmentation of related thiadiazine and dithiazine derivatives, formed from the reaction of the triazine with hydrogen sulfide, has also been studied, with fragments such as 2-(methylidene amino)-ethanol and N-(2-hydroxyethyl)-N-(sulfanylmethyl)-ethaniminium being identified[3][4].

Infrared (IR) Spectroscopy

A dedicated, publicly available IR spectrum for Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4) could not be located in the searched resources.

Experimental Protocols

Synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine

A general procedure for the synthesis of Hexahydro-1,3,5-tris(hydroxyethyl)triazine involves the condensation reaction of 2-aminoethanol with formaldehyde[5].

Materials:

  • 2-aminoethanol

  • Paraformaldehyde

  • Methanol

Procedure:

  • A solution of paraformaldehyde in methanol is prepared.

  • 2-aminoethanol is added to the paraformaldehyde solution.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours)[5].

  • After the reaction is complete, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting residue, a light yellow viscous liquid, is the desired product, Hexahydro-1,3,5-tris(hydroxyethyl)triazine[5].

Another described method involves the drop-wise addition of a primary amine mixture (containing monoethanolamine) to paraformaldehyde while controlling the temperature below 50°C. The mixture is then stirred for one hour at 80°C[6].

Spectroscopic Analysis

NMR Spectroscopy:

  • Instrumentation: Bruker-Avance (400 MHz for ¹H and 101 MHz for ¹³C) or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Mass Spectrometry (Electrospray Ionization):

  • Instrumentation: An electrospray mass spectrometer.

  • Mode: Positive ion mode.

  • Sample Preparation: The analyte is often analyzed with the presence of sodium ions to promote the formation of the [M+Na]⁺ adduct[2].

Mechanism of Action and Visualization

Hexahydro-1,3,5-tris(hydroxyethyl)triazine functions as a biocide by acting as a formaldehyde-releasing agent[5][7]. In aqueous environments, the compound hydrolyzes to release formaldehyde and 2-aminoethanol. Formaldehyde is a potent electrophile that can react with and inactivate essential biological macromolecules in microorganisms, such as proteins and nucleic acids, leading to cell death.

The following diagram illustrates the biocidal mechanism of action.

Mechanism_of_Action Biocidal Mechanism of Hexahydro-1,3,5-tris(hydroxyethyl)triazine cluster_environment Aqueous Environment cluster_microorganism Microorganism HHT Hexahydro-1,3,5-tris(hydroxyethyl)triazine (CAS 4719-04-4) Hydrolysis Hydrolysis HHT->Hydrolysis Release Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde Ethanolamine 2-Aminoethanol Hydrolysis->Ethanolamine CellWall Cell Wall/ Membrane Formaldehyde->CellWall Penetration Macromolecules Essential Macromolecules (Proteins, DNA, RNA) Inactivation Inactivation & Cross-linking Formaldehyde->Inactivation Macromolecules->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Formaldehyde-releasing mechanism of the biocide.

References

An In-depth Technical Guide on the Mechanism of Action of Triazinetriethanol as a Biocide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazinetriethanol, chemically known as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, is a widely utilized broad-spectrum biocide. Its efficacy stems from its function as a formaldehyde-releasing agent. This technical guide delves into the core mechanism of action of this compound, detailing its hydrolysis to release the active biocidal agent, formaldehyde, and the subsequent molecular interactions with microbial cells that lead to their inactivation. The guide further presents available quantitative data on its biocidal efficacy, outlines standardized experimental protocols for its evaluation, and provides visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Formaldehyde Release

The primary mechanism through which this compound exerts its biocidal activity is through the controlled release of formaldehyde.[1][2][3] this compound itself is not the primary antimicrobial agent; instead, it serves as a stable carrier molecule that, under specific conditions, hydrolyzes to yield formaldehyde.

Hydrolysis of this compound

The release of formaldehyde from this compound is a hydrolysis reaction, the rate of which is significantly influenced by environmental factors such as pH and temperature. The reaction proceeds as follows:

C₉H₂₁N₃O₃ + 3H₂O → 3CH₂O + 3NH₂CH₂CH₂OH

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine + Water → Formaldehyde + Triethanolamine

Studies have shown that the hydrolysis rate is strongly dependent on the pH of the aqueous solution. For instance, the rate of hydrolysis is significantly faster in acidic conditions compared to alkaline conditions. One study reported the following rate equations at different temperatures[4]:

  • At 22°C: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]

  • At 60°C: d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

This pH and temperature dependence allows for a sustained release of formaldehyde, contributing to the long-term preservative effect of this compound.

hydrolysis_mechanism This compound This compound (C₉H₂₁N₃O₃) hydrolysis Hydrolysis (pH and Temperature Dependent) This compound->hydrolysis water Water (H₂O) water->hydrolysis formaldehyde Formaldehyde (CH₂O) (Active Biocide) hydrolysis->formaldehyde triethanolamine Triethanolamine hydrolysis->triethanolamine

Figure 1: Hydrolysis of this compound to release formaldehyde.

Molecular Mechanism of Formaldehyde's Biocidal Activity

Once released, formaldehyde acts as a potent, non-specific biocide that targets a wide range of microorganisms, including bacteria and fungi.[1] Its high reactivity allows it to interact with and damage essential cellular components, ultimately leading to cell death.

The primary targets of formaldehyde are proteins and nucleic acids (DNA and RNA). The mechanism involves the formation of covalent cross-links, which disrupts the normal function of these macromolecules.

Interaction with Proteins and Nucleic Acids

Formaldehyde reacts with primary amines and amides on proteins and the amino groups of purine bases in nucleic acids. This reaction leads to the formation of methylol adducts, which can then react with other nucleophilic groups to form stable methylene bridges. This cross-linking can occur between:

  • Proteins and Proteins: Leading to enzyme inactivation and disruption of cellular structures.

  • DNA and Proteins: Causing DNA damage and inhibiting replication and transcription.

  • DNA and DNA: Resulting in interstrand cross-links that prevent DNA replication.

This indiscriminate cross-linking of essential biomolecules effectively halts cellular processes, leading to the death of the microorganism.

formaldehyde_action cluster_cell Microbial Cell formaldehyde Formaldehyde crosslinking Covalent Cross-linking formaldehyde->crosslinking proteins Cellular Proteins (Enzymes, Structural) proteins->crosslinking dna DNA/RNA dna->crosslinking inactivation Enzyme Inactivation & Structural Disruption crosslinking->inactivation damage DNA/RNA Damage & Replication Inhibition crosslinking->damage death Cell Death inactivation->death damage->death

Figure 2: Mechanism of formaldehyde's biocidal action on microbial cells.

Quantitative Data on Biocidal Efficacy

The biocidal efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents visible growth of a microorganism.

BiocideMicroorganism(s)Minimum Inhibitory Concentration (MIC)Reference
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazineGram-positive and Gram-negative bacteria, mold, yeast500 - 1000 ppm[5]
Grotan® BK (contains 78.5% this compound)General microbial contamination in metalworking fluidsRecommended dose: 1500 ppm[6]

Note: The recommended use level for Grotan® BK is for practical application in metalworking fluids and may not represent the absolute MIC under laboratory conditions.

Experimental Protocols for Efficacy Testing

The biocidal efficacy of this compound is evaluated using standardized suspension tests. These tests determine the ability of the biocide to reduce the number of viable microorganisms in a liquid suspension. The most common protocols are the European Standard EN 1276 and the ASTM E2315.

EN 1276: Quantitative Suspension Test for Evaluation of Bactericidal Activity

This European standard is used to determine the bactericidal activity of chemical disinfectants and antiseptics.

Objective: To evaluate the effectiveness of a disinfectant in reducing the number of viable bacteria in suspension under defined conditions.

Methodology:

  • Preparation of Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus hirae) is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.[7][8]

  • Inoculation: The test disinfectant at various concentrations is added to the bacterial suspension.

  • Contact Time: The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).[8]

  • Neutralization: After the contact time, a neutralizer is added to stop the biocidal action.

  • Enumeration: The number of surviving bacteria is determined by plating a sample of the neutralized mixture onto a suitable agar medium.

  • Calculation: The reduction in viable counts is calculated. A 5-log reduction (99.999% kill rate) is typically required for a product to pass the test for general disinfection.[8][9]

ASTM E2315: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

This ASTM standard provides a method for assessing the change in a population of microorganisms within a specified sampling time when exposed to a liquid antimicrobial test substance.

Objective: To determine the rate and extent of microbial reduction by a liquid antimicrobial agent over time.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A specified volume of the inoculum is added to a predetermined volume of the antimicrobial test substance.[10][11]

  • Sampling: At various time intervals (e.g., 30 seconds, 1 minute, 5 minutes), an aliquot of the mixture is removed.[11]

  • Neutralization: The biocidal activity in the aliquot is immediately neutralized.

  • Enumeration: The number of surviving microorganisms in each aliquot is determined by plating.

  • Data Analysis: The number of viable microorganisms is plotted against time to generate a "time-kill" curve, which illustrates the kinetics of the biocidal activity.

experimental_workflow start Start: Prepare Microbial Suspension & Biocide Dilutions inoculate Inoculate Biocide with Microbial Suspension start->inoculate contact Incubate for Defined Contact Time(s) inoculate->contact neutralize Neutralize Biocidal Activity contact->neutralize plate Plate on Growth Medium neutralize->plate incubate Incubate Plates plate->incubate count Count Colonies & Calculate Reduction incubate->count end End: Determine Efficacy count->end

Figure 3: General experimental workflow for biocidal efficacy testing.

Conclusion

This compound serves as an effective biocide through its controlled release of formaldehyde. The biocidal action of formaldehyde is a result of its ability to form covalent cross-links with essential cellular macromolecules, primarily proteins and nucleic acids, leading to the disruption of vital cellular functions and ultimately, cell death. The efficacy of this compound can be quantitatively assessed using standardized methods such as EN 1276 and ASTM E2315. A thorough understanding of its mechanism of action is crucial for its appropriate application in various industrial and commercial settings to control microbial growth.

References

An In-depth Technical Guide on Triazinetriethanol as a Formaldehyde-Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol (THT), chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, is a heterocyclic compound widely utilized as a biocide and antimicrobial preservative in a variety of industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent. In aqueous environments, THT slowly hydrolyzes, releasing formaldehyde, a potent broad-spectrum antimicrobial agent. This controlled release mechanism makes THT an effective preservative against a wide range of microorganisms, including bacteria and fungi, in products such as metalworking fluids, paints, adhesives, and industrial water systems.[1][2] This technical guide provides a comprehensive overview of THT, focusing on its mechanism of action, quantitative data on formaldehyde release, antimicrobial efficacy, and detailed experimental protocols relevant to its study and application.

Chemical Properties and Structure

This compound is a viscous, water-soluble liquid. Its chemical structure consists of a hexahydro-1,3,5-triazine ring substituted with three hydroxyethyl groups at the nitrogen atoms.

  • IUPAC Name: 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol

  • CAS Number: 4719-04-4

  • Molecular Formula: C₉H₂₁N₃O₃

  • Molecular Weight: 219.28 g/mol

Mechanism of Action: Formaldehyde Release

The biocidal activity of this compound is not inherent to the parent molecule but is a direct result of its hydrolysis to release formaldehyde.[2] This hydrolysis is a reversible reaction that is significantly influenced by the pH and temperature of the aqueous environment. The released formaldehyde is a highly reactive electrophile that exerts its antimicrobial effect through non-specific interactions with essential biomolecules in microorganisms.

The primary mechanism of formaldehyde's antimicrobial action involves the alkylation of amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine bases. This leads to the cross-linking of proteins and DNA, ultimately inhibiting critical cellular processes and leading to cell death.

Below is a diagram illustrating the proposed antimicrobial signaling pathway of formaldehyde released from this compound.

G cluster_cell Within Microbial Cell THT This compound (THT) Hydrolysis Hydrolysis (pH, Temp Dependent) THT->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Cell Microbial Cell Formaldehyde->Cell Proteins Cellular Proteins (Enzymes, Structural) Formaldehyde->Proteins DNA DNA Formaldehyde->DNA Crosslinking Protein-Protein & DNA-Protein Cross-linking Proteins->Crosslinking DNA->Crosslinking Inhibition Inhibition of Cellular Processes (e.g., Replication, Metabolism) Crosslinking->Inhibition CellDeath Cell Death Inhibition->CellDeath

Antimicrobial Mechanism of Formaldehyde Released from THT.

Quantitative Data

Formaldehyde Release Kinetics

The rate of formaldehyde release from this compound is critically dependent on pH and temperature. The hydrolysis of THT can be described by the following rate equation, as determined by Bakke et al. (2001):

d[THT]/dt = k_obs * [THT]

where k_obs = k_0 + k_H+ * [H+]

The following table summarizes the rate constants for the hydrolysis of this compound at different temperatures.

Temperature (°C)k₀ (s⁻¹)kH+ (M⁻¹s⁻¹)
222.6 x 10⁻⁵2.2 x 10⁶
604.8 x 10⁻⁴3.5 x 10⁸

Data sourced from Bakke et al., 2001.

The table below illustrates the calculated half-life of this compound at various pH values and temperatures, demonstrating the impact of these parameters on the rate of formaldehyde release.

pHHalf-life at 22°C (hours)Half-life at 60°C (hours)
5~0.09~0.0005
6~0.88~0.005
7~7.4~0.05
8~44.4~0.4
9~74.1~4.2

Calculations are based on the rate constants from Bakke et al., 2001.

Antimicrobial Efficacy

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms commonly found in industrial systems. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a biocide.

MicroorganismTypeGeneral MIC Range (ppm)
Gram-positive bacteriaBacteria500 - 1000
Gram-negative bacteriaBacteria500 - 1000
YeastsFungi500 - 1000
MoldsFungi500 - 1000

General MIC range as indicated by product data sheets for Grotan BK, a commercial formulation of this compound.

Experimental Protocols

Quantification of Formaldehyde Release from this compound

This protocol outlines a method for the quantification of formaldehyde released from THT using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Objective: To determine the concentration of formaldehyde released from a THT solution over time under controlled pH and temperature.

Principle: Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.

Materials:

  • This compound (THT)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Buffer solutions (for pH control)

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Thermostated water bath or incubator

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of THT Solution: Prepare a stock solution of THT of known concentration in a buffered aqueous solution at the desired pH.

  • Incubation: Place the THT solution in a thermostated water bath or incubator at the desired temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the THT solution.

  • Derivatization: Immediately add the aliquot to a vial containing an excess of DNPH solution and a catalytic amount of phosphoric acid. Vortex to mix.

  • Reaction: Allow the derivatization reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 360 nm.

  • Quantification: Prepare a calibration curve using standard solutions of formaldehyde derivatized with DNPH. Determine the concentration of the formaldehyde-DNPH derivative in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:

G start Start prep_tht Prepare THT solution at desired pH start->prep_tht incubate Incubate at constant temperature prep_tht->incubate sample Withdraw aliquot at time intervals incubate->sample sample->incubate Continue sampling derivatize Derivatize with DNPH sample->derivatize hplc Analyze by HPLC derivatize->hplc quantify Quantify formaldehyde using calibration curve hplc->quantify end End quantify->end

Workflow for Quantification of Formaldehyde Release.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Objective: To determine the lowest concentration of THT that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of THT in a liquid growth medium. The MIC is determined as the lowest concentration of THT at which no visible growth occurs after incubation.

Materials:

  • This compound (THT)

  • Test microorganism (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare THT Stock Solution: Prepare a sterile stock solution of THT of known concentration.

  • Prepare Inoculum: Grow the test microorganism in the appropriate medium to the logarithmic phase. Adjust the turbidity of the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the THT stock solution in the 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no THT) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine MIC: After incubation, visually inspect the wells for turbidity or use a plate reader to measure absorbance. The MIC is the lowest concentration of THT in which there is no visible growth.

Workflow Diagram:

G start Start prep_stock Prepare THT stock solution start->prep_stock prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilute Perform serial dilutions of THT in 96-well plate prep_stock->serial_dilute inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate plate inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC Determination.

Toxicological Profile

While an effective biocide, the use of this compound and other formaldehyde-releasing agents necessitates an understanding of their toxicological profiles. The primary concern is related to the release of formaldehyde, which is a known skin sensitizer and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

The acute toxicity of this compound is summarized in the table below.

Exposure RouteSpeciesLD₅₀ / LC₅₀
OralRat763 mg/kg bw
DermalRat>2000 mg/kg bw
InhalationRatLC₅₀ (4h): 0.371 - 0.536 mg/L (aerosol)

Data from various toxicological assessments.

Conclusion

This compound is a widely used and effective formaldehyde-releasing biocide. Its antimicrobial efficacy is directly linked to the controlled release of formaldehyde, which is dependent on environmental factors such as pH and temperature. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, quantitative data on formaldehyde release and antimicrobial activity, and comprehensive experimental protocols for its analysis. A thorough understanding of these aspects is crucial for the safe and effective application of this compound in various industrial and research settings. Professionals in drug development and related fields should consider both the efficacy and the toxicological profile of formaldehyde-releasing agents in their applications.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol. The information presented herein is intended to support research and development activities in related fields.

Introduction and Isomer Clarification

The term "Triazinetriethanol" can be ambiguous as it may refer to different isomers. The two primary isomers are:

  • 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: A saturated hexahydrotriazine ring with three N-(2-hydroxyethyl) substituents. This is the most common and widely referenced compound, often referred to as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine.

  • 1,3,5-Triazine-2,4,6-triethanol: An aromatic s-triazine ring with three C-(2-hydroxyethyl) substituents.

This guide will focus on the significantly more documented and industrially relevant isomer, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol (CAS No: 4719-04-4) .

Molecular Structure and Properties

1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol is a heterocyclic organic compound characterized by a six-membered hexahydro-1,3,5-triazine ring substituted on each nitrogen atom with a 2-hydroxyethyl group.[1]

Chemical Identity
PropertyValue
IUPAC Name 2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol
Synonyms 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, Grotan BK
CAS Number 4719-04-4[1]
Molecular Formula C₉H₂₁N₃O₃[1]
Molecular Weight 219.28 g/mol [1]
Physicochemical Properties
PropertyValue
Appearance Viscous yellow liquid[2]
Boiling Point 360.1 °C (rough estimate)[3]
Flash Point 220.1 °C[3]
Solubility Soluble in water (>=1 g/100 mL at 24 °C)[3]
Density 1.1269 g/cm³ (rough estimate)[3]

Synthesis

The primary synthesis route for 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol involves the condensation reaction of formaldehyde with ethanolamine.[3]

General Synthesis Workflow

Synthesis_Workflow General Synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol formaldehyde Formaldehyde (30%) reactor Reaction Vessel formaldehyde->reactor ethanolamine Ethanolamine ethanolamine->reactor stirring Stirring at 35°C for 2 hours reactor->stirring 1 termination Addition of Terminating Agent stirring->termination 2 filtration Filtration termination->filtration 3 concentration Vacuum Concentration filtration->concentration 4 final_product 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol concentration->final_product 5

Caption: A general workflow for the synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis method:[3]

  • Charging the Reactor: To a suitable reaction vessel, add 200 kg of a 30% aqueous formaldehyde solution.

  • Addition of Ethanolamine: To the formaldehyde solution, add 133 kg of ethanolamine.

  • Reaction: Stir the mixture at a constant temperature of 35°C for 2 hours.

  • Termination: To prevent side reactions, introduce an appropriate terminating agent and continue stirring under insulation for an additional hour.

  • Work-up: Allow the mixture to stand, then filter to remove any solid byproducts.

  • Purification: Concentrate the filtrate under vacuum. During concentration, suitable additives may be introduced. After discharge, a deodorizing agent can be added.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol.

A ¹H NMR spectrum of the compound shows characteristic peaks corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5t6H-N-CH₂-CH₂-OH
~2.6t6H-N-CH₂-CH₂-OH
~4.1s6H-N-CH₂-N-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is interpreted from a representative spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~75-N-CH₂- (ring)
~60-CH₂-OH
~55-N-CH₂-

Note: Specific, publicly available ¹³C NMR spectral data is limited.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, which can be prone to instability in other ionization methods.[4] It is often detected as a sodium adduct [M+Na]⁺.[4]

Collision-induced dissociation of the parent ion can lead to characteristic fragmentation patterns. The reaction of this compound with hydrogen sulfide has been studied, showing the formation of thiadiazine and dithiazine derivatives, which can be identified by their respective mass spectra.[5]

X-ray Crystallography

Logical Relationships in Characterization

Characterization_Logic Logical Flow of Molecular Characterization synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms xray X-ray Crystallography (Data Limited) synthesis->xray structure Molecular Structure (Connectivity & Conformation) nmr->structure Confirms covalent structure formula Molecular Formula & Molecular Weight ms->formula Confirms molecular mass xray->structure Provides 3D structure

Caption: Logical relationships between different characterization techniques for this compound.

This guide provides a foundational understanding of 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol for researchers and professionals. Further investigation into its various applications and more detailed structural analysis will continue to enhance its scientific and industrial value.

References

Navigating the Properties of Triazinetriethanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and active pharmaceutical ingredients is paramount. This in-depth technical guide explores the solubility and stability of Triazinetriethanol (THT), a compound utilized in various industrial applications, including as a biocide and a hydrogen sulfide scavenger.

This compound, also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, is a water-soluble compound. Its utility in aqueous systems is well-established; however, a comprehensive understanding of its behavior in a range of solvents and under various environmental conditions is crucial for formulation development and ensuring product integrity.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and manufacturing processes. This compound exhibits solubility in water, with a reported value of at least 10 mg/mL at 24°C.[1] While detailed quantitative data in a wide array of organic solvents is not extensively published in peer-reviewed literature, its chemical structure suggests miscibility with polar protic solvents.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)Reference
Water≥ 10 mg/mLSoluble24[1]
Ethyl Acetate-Slightly Soluble (with sonication)Not Specified

Stability of this compound: A Matter of pH and Temperature

The stability of this compound is significantly influenced by the pH and temperature of its environment. Understanding its degradation pathways is essential for predicting its shelf-life and ensuring its efficacy and safety in various formulations.

Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which is catalyzed by acid. In aqueous solutions, the rate of hydrolysis is strongly dependent on the hydrogen ion concentration and temperature. The hydrolysis of this compound results in the formation of monoethanolamine (MEA) and formaldehyde.

The rate of hydrolysis can be described by the following equation:

d[THT]/dt = k_obs[THT] = (k_0 + k_H[H⁺])[THT]

where:

  • k_obs is the observed first-order rate constant

  • k_0 is the rate constant for the spontaneous (neutral) hydrolysis

  • k_H is the rate constant for the acid-catalyzed hydrolysis

At 22°C, the rate constants have been determined as:

  • k_0 = 2.6 x 10⁻⁵ s⁻¹

  • k_H = 2.2 x 10⁶ M⁻¹s⁻¹

At 60°C, the rate of hydrolysis increases significantly:

  • k_0 = 4.8 x 10⁻⁴ s⁻¹

  • k_H = 3.5 x 10⁸ M⁻¹s⁻¹

Notably, at a pH above 10, the hydrolysis of this compound is negligible, highlighting its increased stability in alkaline conditions.

Reaction with Hydrogen Sulfide

In environments containing hydrogen sulfide (H₂S), this compound undergoes a scavenging reaction. This reaction is also pH-dependent and leads to the formation of thiadiazine and dithiazine derivatives. Specifically, the reaction products have been identified as 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine. The reaction pathways are influenced by the pH of the solution, with different intermediates and final products being favored under varying acidic and alkaline conditions.

Experimental Protocols

The determination of solubility and stability is guided by established experimental protocols. The following provides an overview of the methodologies typically employed.

Solubility Determination: The Shake-Flask Method

A common and reliable method for determining equilibrium solubility is the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess THT solid B Add to known volume of solvent A->B   C Agitate at constant temperature (e.g., 24-48 hours) B->C   D Centrifuge to pellet undissolved solid C->D   E Filter supernatant D->E   F Quantify THT concentration in filtrate (e.g., HPLC, UV-Vis) E->F  

Experimental workflow for solubility determination using the shake-flask method.
  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation products and pathways of a substance under stressed conditions.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation A Prepare THT solutions B Expose to various conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) A->B C Withdraw samples at specified time points B->C D Analyze samples using a stability-indicating method (e.g., HPLC) C->D E Identify and quantify degradants D->E F Determine degradation kinetics and pathways E->F

General workflow for conducting forced degradation stability studies.
  • Stress Conditions: Solutions of this compound are prepared and subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Sampling and Analysis: Samples are withdrawn at predetermined time intervals and analyzed using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.

  • Evaluation: The degradation products are identified and quantified. This data is used to determine the degradation kinetics and elucidate the degradation pathways.

Chemical Degradation Pathways

The following diagram illustrates the key chemical degradation pathways of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_h2s Reaction with H₂S THT This compound MEA Monoethanolamine THT->MEA H⁺ Formaldehyde Formaldehyde THT->Formaldehyde H⁺ Thiadiazine 3,5-bis(2-hydroxyethyl)hexahydro- 1,3,5-thiadiazine THT->Thiadiazine H₂S Dithiazine 5-(2-hydroxyethyl)hexahydro- 1,3,5-dithiazine THT->Dithiazine H₂S

Key degradation pathways of this compound.

References

Navigating the Invisible Hazard: A Technical Guide to the Safe Handling of Triazinetriethanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals are routinely exposed to a myriad of chemical compounds, each with its own unique safety profile. This in-depth technical guide focuses on Triazinetriethanol (THT), a commonly used biocide and preservative, providing essential health and safety considerations for its handling in a laboratory setting. Understanding and implementing these safety protocols is paramount to ensuring a safe and compliant research environment.

This compound, also known as 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, is recognized for its antimicrobial properties. However, it is also classified as a hazardous substance with the potential to cause significant health effects if not handled appropriately. This guide summarizes the key toxicological data, outlines detailed experimental protocols for safety assessment, and provides visual representations of the molecular pathways associated with its toxicity.

Section 1: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H317: May cause an allergic skin reaction [1][2]

  • H331: Toxic if inhaled [1]

  • H372: Causes damage to organs through prolonged or repeated exposure through inhalation [1]

The primary hazards associated with this compound are acute oral and inhalation toxicity, skin sensitization, and potential for organ damage with repeated inhalation exposure.[1] It is crucial for laboratory personnel to be fully aware of these risks before handling the substance.

Section 2: Quantitative Toxicological Data

A summary of the key toxicological data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Acute Toxicity Data

Exposure RouteTest SpeciesLD50/LC50 ValueGHS CategoryReference
OralRat763 mg/kg bwCategory 4[3]
DermalRat>4000 mg/kg bwNot Classified[3]
InhalationRat0.371 mg/L (4 hours)Category 3[3]

Table 2: Skin and Eye Irritation Data

EndpointTest SpeciesObservationResultReference
Skin IrritationRabbitNo local effects observed after 4 hours of exposure.Not an irritant[3]
Eye IrritationRabbitSlight iritis observed, reversible within 8 days.Irritant[3]

Table 3: Skin Sensitization Data

Test TypeTest SpeciesResultGHS CategoryReference
Guinea Pig Maximisation TestGuinea PigPositiveCategory 1[3]

Table 4: Repeated Dose Toxicity Data

Exposure RouteTest SpeciesNOAEL ValueCritical Health EffectReference
Oral (Developmental)Rat750 mg/kg bw/day-[3]
Dermal (Subchronic)Rat250 mg/kg bw/dayNo treatment-related clinical signs[3]
Inhalation (Subacute)RatNo NOAEC established for local irritation; 30 mg/m³ for systemic effectsLocal irritation of the respiratory tract[3]

Section 3: Experimental Protocols for Safety Assessment

Detailed methodologies for key toxicological studies are crucial for understanding the basis of the hazard classifications. The following sections outline the protocols for the principal tests cited.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was assessed to determine its potential for harm if ingested.

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis P1 Animal Selection: Healthy, young adult rats P2 Fasting: Overnight prior to dosing P1->P2 P3 Dose Preparation: This compound in a suitable vehicle P2->P3 A1 Single oral dose via gavage P3->A1 O1 Monitor for signs of toxicity and mortality for at least 14 days A1->O1 O2 Record body weight changes O1->O2 AN1 Gross necropsy of all animals O1->AN1 AN2 Statistical analysis to determine LD50 AN1->AN2

Experimental workflow for acute oral toxicity testing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test evaluates the potential for adverse effects from a single dermal exposure to this compound.

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis P1 Animal Selection: Healthy, young adult rats with clipped dorsal skin P2 Dose Preparation: Undiluted this compound P1->P2 A1 Apply test substance to a ~10% of the body surface area P2->A1 A2 Cover with a porous gauze and semi-occlusive dressing for 24 hours A1->A2 O1 Monitor for signs of toxicity and mortality for at least 14 days A2->O1 O2 Record skin irritation and body weight O1->O2 AN1 Gross necropsy of all animals O1->AN1 AN2 Determine LD50 if applicable AN1->AN2

Experimental workflow for acute dermal toxicity testing.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study assesses the toxicity of this compound upon inhalation over a short period.

cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis P1 Animal Selection: Healthy, young adult rats P2 Aerosol Generation: Generate a stable and respirable aerosol of this compound P1->P2 A1 Expose animals (nose-only or whole-body) for a fixed period (e.g., 4 hours) P2->A1 O1 Monitor for signs of toxicity and mortality for at least 14 days A1->O1 O2 Record clinical signs and body weight O1->O2 AN1 Gross necropsy of all animals O1->AN1 AN2 Determine LC50 AN1->AN2

Experimental workflow for acute inhalation toxicity testing.

Section 4: Mechanisms of Toxicity and Signaling Pathways

This compound is known to be a formaldehyde-releasing agent. The toxicological effects, particularly skin sensitization and respiratory irritation, are primarily attributed to the released formaldehyde.

Skin Sensitization Signaling Pathway

Formaldehyde-induced skin sensitization involves a complex interplay of cellular and molecular events. A key pathway implicated is the activation of the NLRP3 inflammasome in macrophages.

THT This compound FA Formaldehyde Release THT->FA Hydrolysis Mac Macrophage FA->Mac ROS Mitochondrial ROS Production Mac->ROS Induces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-inflammatory Cytokine Release (e.g., IL-1β) Casp1->IL1b Inflam Inflammation & Allergic Contact Dermatitis IL1b->Inflam

Formaldehyde-induced NLRP3 inflammasome activation in skin sensitization.

Respiratory Irritation Signaling Pathway

Inhalation of formaldehyde can lead to airway hyperresponsiveness. One of the proposed mechanisms involves the activation of the Rho-associated kinase (ROCK) pathway in airway smooth muscle cells.

THT This compound FA Formaldehyde Release THT->FA Hydrolysis ASM Airway Smooth Muscle Cell FA->ASM ROCK ROCK Activation ASM->ROCK Induces MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 MLC Increased Myosin Light Chain Phosphorylation MYPT1->MLC Inhibits MLC Phosphatase AHR Airway Hyperresponsiveness & Irritation MLC->AHR

Formaldehyde-induced ROCK activation in respiratory irritation.

Section 5: Health and Safety Recommendations

Based on the toxicological profile of this compound, the following health and safety precautions are mandatory when handling this substance in the laboratory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exposure exists, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only with adequate ventilation. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, where this is possible.

Conclusion

This compound is a valuable laboratory chemical with important antimicrobial properties. However, its potential health hazards necessitate strict adherence to safety protocols. By understanding its toxicological profile, implementing appropriate handling procedures, and being prepared for emergencies, researchers can minimize the risks associated with its use. This guide serves as a critical resource for promoting a culture of safety and responsibility in the laboratory.

Disclaimer: This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS for the this compound product being used and consult with your institution's environmental health and safety department for guidance.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Triazinetriethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol, chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine (CAS 4719-04-4), is a broad-spectrum antimicrobial biocide. It is widely utilized in various industrial applications, including metalworking fluids, gas and oil drilling muds and packer fluids, and industrial adhesives, to prevent microbial growth and associated spoilage.[1][2] Its efficacy is primarily attributed to the release of formaldehyde through hydrolysis.[3][4] Understanding the environmental fate and degradation of this compound is crucial for assessing its environmental risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and degradation of this compound in the environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental in predicting its behavior and partitioning in various environmental compartments.

PropertyValueReference
Molecular FormulaC₉H₂₁N₃O₃[5]
Molecular Weight219.28 g/mol [5]
Water SolubilitySoluble (>=10 mg/ml at 24°C)[3]
Vapor Pressure0 hPa @ 25°C[6]
Log Kₒw (Octanol-Water Partition Coefficient)-1.6[3]

Environmental Fate and Mobility

The environmental fate of this compound is governed by its high water solubility and moderate sorption characteristics. Its low octanol-water partition coefficient (Log Kₒw = -1.6) indicates a low potential for bioaccumulation.[2][3]

Soil

Sorption of this compound to soil and sediment is expected to be moderate.[7] This moderate sorption, combined with its expected biodegradation, suggests that the migration of this compound to groundwater is likely to be negligible.[7]

Water

Due to its high water solubility, if released into the aquatic environment, this compound is anticipated to be primarily present in the water column.[6] The primary mechanisms for its removal from aquatic systems are hydrolysis and biodegradation.[6]

Air

With a negligible vapor pressure, this compound has a low potential to volatilize into the atmosphere.[6] Therefore, atmospheric transport is not considered a significant environmental fate pathway.

Degradation Pathways

The degradation of this compound in the environment occurs through both abiotic and biotic processes.

Abiotic Degradation: Hydrolysis

Hydrolysis is a key degradation pathway for this compound. The hexahydro-1,3,5-triazine ring is unstable in aqueous environments and breaks down to release formaldehyde and ethanolamine.[5] The antimicrobial activity of this compound is, in fact, attributed to this release of formaldehyde.[3][4]

The rate of hydrolysis is strongly dependent on pH and temperature. A study by Bakke et al. (2001) established the following rate equations for the hydrolysis of this compound:[8]

  • At 22 °C: d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺]

  • At 60 °C: d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺]

This indicates that hydrolysis is significantly accelerated under acidic conditions.[8] The hydrolysis half-life is estimated to be in the range of days to weeks.[7]

Diagram: Hydrolysis of this compound

TTE This compound (1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine) Formaldehyde Formaldehyde (CH₂O) TTE->Formaldehyde Hydrolysis Ethanolamine Ethanolamine (C₂H₇NO) TTE->Ethanolamine Hydrolysis H2O Water (H₂O) H2O->TTE TTE This compound Hydrolysis_Products Hydrolysis Products (Formaldehyde, Ethanolamine) TTE->Hydrolysis_Products Abiotic Hydrolysis Intermediates Metabolic Intermediates Hydrolysis_Products->Intermediates Microbial Uptake and Metabolism Mineralization Mineralization (CO₂, H₂O, NH₃) Intermediates->Mineralization Further Microbial Degradation

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Triazinetriethanol in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazinetriethanol (TTE), chemically known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, is a widely utilized biocide in water-based metalworking fluids (MWFs) to prevent microbial growth.[1][2][3] As a formaldehyde-releasing agent, its concentration and degradation are critical parameters to monitor for ensuring fluid efficacy and maintaining a safe work environment.[4][5] However, the inherent instability of TTE presents a significant challenge for its direct quantification.[1][6] This document provides detailed application notes and protocols for the analytical detection of TTE in metalworking fluids, intended for researchers, scientists, and professionals in drug and chemical development.

Analytical Challenges

The primary analytical challenge in quantifying TTE is its susceptibility to hydrolysis, a reaction that is dependent on pH, temperature, and concentration. In the aqueous environment of metalworking fluids, TTE can degrade to release formaldehyde and monoethanolamine, which is the very mechanism of its biocidal action. This instability can lead to inaccurate measurements if not properly addressed during sample handling and analysis. Furthermore, the complex matrix of MWFs, containing oils, emulsifiers, and other additives, can interfere with analytical methods.

Recommended Analytical Methods

Several analytical techniques can be employed for the detection and quantification of TTE in metalworking fluids. The choice of method depends on the desired information (direct vs. indirect measurement), available instrumentation, and the specific composition of the metalworking fluid.

  • Direct Analysis by Electrospray Ionization-Mass Spectrometry (ESI-MS) : This is a robust method for the direct quantification of intact TTE.

  • Indirect Analysis via Formaldehyde Quantification by High-Performance Liquid Chromatography (HPLC) : This method quantifies the formaldehyde released by TTE, providing an indirect measure of its presence and degradation.

  • Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization : This method requires a chemical modification of the TTE molecule to prevent its thermal degradation during analysis.

Data Presentation: Summary of Quantitative Data

The following table summarizes the quantitative data associated with the analytical methods described in this document.

Analytical MethodAnalyteLinearityLimit of Quantification (LOQ)PrecisionAccuracy (Recovery)
Electrospray Ionization-Mass Spectrometry (ESI-MS) This compoundReported to be linear at µg/mL levelsNot explicitly statedNot explicitly statedNot explicitly stated
High-Performance Liquid Chromatography (HPLC-PDA) Formaldehyder > 0.995 (1,000–2,400 ppm)[7]0.1 ppm[7]RSD <2%[7]101.3%[7]
Gas Chromatography-Mass Spectrometry (GC-MS) This compoundDependent on derivatization efficiencyNot availableNot availableNot available

Signaling Pathway: Hydrolysis of this compound

The biocidal activity of this compound is predicated on its hydrolysis to release formaldehyde, which is a potent antimicrobial agent. This chemical transformation is a key pathway to consider when analyzing TTE in aqueous solutions like metalworking fluids.

G TTE This compound (C9H21N3O3) Hydrolysis Hydrolysis (pH, Temp dependent) TTE->Hydrolysis in H2O Water (H2O) from MWF H2O->Hydrolysis Formaldehyde 3x Formaldehyde (CH2O) Hydrolysis->Formaldehyde releases MEA 3x Monoethanolamine (C2H7NO) Hydrolysis->MEA releases

Hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: Direct Analysis of TTE by Electrospray Ionization-Mass Spectrometry (ESI-MS)

This method is based on the detection of a stable sodium adduct of the TTE molecule and is suitable for direct quantification.[1][6]

1. Principle: this compound, in the presence of sodium ions, forms a stable [M+Na]⁺ adduct that can be readily detected by mass spectrometry. The intensity of this adduct is proportional to the concentration of TTE in the sample.

2. Materials and Reagents:

  • This compound (TTE) standard

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Metalworking fluid sample

3. Sample Preparation:

  • Accurately weigh a portion of the metalworking fluid sample.

  • Dilute the sample with a methanol/water (50:50 v/v) solution containing a known concentration of sodium chloride (e.g., 1 mM) to bring the expected TTE concentration into the calibration range.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

4. Instrumental Analysis:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Flow injection analysis (FIA) or Liquid Chromatography (LC) introduction. For FIA, the sample is directly injected into the solvent stream flowing into the mass spectrometer.

  • Monitored Ion: The sodium adduct of TTE, [C9H21N3O3+Na]⁺ (m/z 242.15).

  • Solvent: Methanol/water (50:50 v/v) with 1 mM sodium chloride.

  • Flow Rate: 0.2 mL/min.

  • Source Parameters: Optimize source temperature, spray voltage, and cone voltage to maximize the signal of the m/z 242.15 ion.

5. Calibration and Quantification:

  • Prepare a series of TTE calibration standards in the same diluent used for the samples.

  • Analyze the standards and samples under the same conditions.

  • Construct a calibration curve by plotting the peak area of the m/z 242.15 ion against the concentration of the standards.

  • Determine the concentration of TTE in the samples from the calibration curve.

G Sample MWF Sample Dilution Dilute with Methanol/Water/NaCl Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Analysis ESI-MS Analysis (Positive Ion Mode) Filter->Analysis Quantification Quantify [M+Na]⁺ (m/z 242.15) Analysis->Quantification

Experimental workflow for ESI-MS analysis of TTE.
Protocol 2: Indirect Analysis via Formaldehyde Quantification by HPLC

This protocol quantifies the free formaldehyde in a metalworking fluid, which can be correlated to the degradation of TTE.

1. Principle: Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be separated and quantified by reverse-phase HPLC with UV detection.[7][8]

2. Materials and Reagents:

  • Formaldehyde standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Metalworking fluid sample

3. Sample Preparation and Derivatization:

  • Collect a sample of the metalworking fluid.

  • To a known volume of the sample, add an acidic solution of DNPH.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to ensure complete derivatization.

  • Quench the reaction and dilute the sample with an acetonitrile/water mixture.

  • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

4. Instrumental Analysis:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

5. Calibration and Quantification:

  • Prepare and derivatize a series of formaldehyde calibration standards in the same manner as the samples.

  • Analyze the standards and samples.

  • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the standards.

  • Calculate the concentration of free formaldehyde in the metalworking fluid samples.

G Sample MWF Sample Derivatization Derivatize with DNPH Sample->Derivatization Filter Filter (0.45 µm) Derivatization->Filter Analysis RP-HPLC-UV/PDA Analysis Filter->Analysis Quantification Quantify Formaldehyde- DNPH Adduct Analysis->Quantification

Workflow for indirect TTE analysis via formaldehyde.
Protocol 3: Direct Analysis by GC-MS with Derivatization

This method is suitable for labs equipped with GC-MS and where direct measurement of TTE is required, but thermal instability is a concern.

1. Principle: The active hydrogens on the hydroxyl groups of TTE are replaced with a less polar, more thermally stable group (e.g., trifluoroacetyl or trimethylsilyl) prior to GC-MS analysis. This prevents the TTE molecule from decomposing in the hot GC inlet and column.[6]

2. Materials and Reagents:

  • This compound (TTE) standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Trifluoroacetic anhydride - TFAA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Metalworking fluid sample

  • Extraction solvent (e.g., Ethyl acetate)

3. Sample Preparation and Derivatization:

  • Extract TTE from the metalworking fluid sample using a suitable organic solvent. This may involve liquid-liquid extraction.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the anhydrous solvent and the derivatization agent to the dried extract.

  • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • Cool the sample and inject it into the GC-MS.

4. Instrumental Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure volatilization without decomposition of the derivative (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient to separate the derivatized TTE from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the derivatized TTE.

5. Calibration and Quantification:

  • Prepare and derivatize a series of TTE calibration standards in the same manner as the samples.

  • Analyze the standards and samples.

  • Construct a calibration curve based on the peak area of a characteristic ion of the derivatized TTE.

  • Determine the concentration of TTE in the original samples.

G Sample MWF Sample Extraction Solvent Extraction Sample->Extraction Dry Evaporate to Dryness Extraction->Dry Derivatization Derivatize (e.g., Silylation) Dry->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantify Derivatized TTE Analysis->Quantification

Workflow for GC-MS analysis of TTE with derivatization.

References

Application Note: Quantification of Triazinetriethanol Using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Triazinetriethanol (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) in aqueous samples. Due to the lack of a significant UV chromophore in the this compound molecule, an Evaporative Light Scattering Detector (ELSD) is employed for detection. The method utilizes a cyano (CN) stationary phase with an isocratic mobile phase of acetonitrile and water, providing good peak shape and resolution. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters.

Introduction

This compound is a chemical compound used in various industrial applications, including as a corrosion inhibitor and a cross-linking agent. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. As this compound does not possess a strong UV-absorbing chromophore, traditional HPLC-UV methods are not suitable. This application note describes a sensitive and specific HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for its determination. The ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for the analysis of non-chromophoric compounds.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and an Evaporative Light Scattering Detector (ELSD).

  • HPLC Column: Lichrospher CN (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized Water (18.2 MΩ·cm)

    • This compound reference standard (>98% purity)

A summary of the optimized HPLC-ELSD conditions is presented in Table 1.

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
ELSD Nebulizer Temperature 40 °C
ELSD Evaporator Temperature 60 °C
ELSD Gas Flow Rate 1.5 L/min

Table 1: HPLC-ELSD Chromatographic Conditions

Protocols

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with deionized water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of deionized water.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The proposed method was validated for linearity, precision, and accuracy. The results are summarized below.

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterResult
Concentration Range 10 - 200 µg/mL
Regression Equation y = 15.8x + 2.3
Correlation Coefficient (r²) 0.9995

Table 2: Linearity Data

The precision of the method was determined by analyzing six replicate injections of a 100 µg/mL standard solution.

ParameterResult
Mean Peak Area 1582.5
Standard Deviation 18.3
Relative Standard Deviation (RSD) 1.16%

Table 3: Precision Data

The accuracy of the method was assessed by a recovery study. A blank matrix was spiked with this compound at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.298.4
100101.5101.5
150147.998.6

Table 4: Accuracy (Recovery) Data

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-ELSD System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The method is straightforward, robust, and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications. For compounds that are amenable to gas chromatography, GC-FID or GC-MS could also be considered as alternative analytical techniques.

Application Notes and Protocols for Formulating Metalworking Fluids with Triazinetriethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating metalworking fluids (MWFs) incorporating Triazinetriethanol. This document outlines the function of this compound, formulation guidelines, and detailed protocols for performance testing, including antimicrobial efficacy, corrosion inhibition, and fluid stability.

Introduction to this compound in Metalworking Fluids

Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, commonly known as this compound, is a broad-spectrum biocide widely used in water-based metalworking fluids. Its primary function is to control the growth of bacteria and fungi, which can cause fluid degradation, foul odors, and pose health risks to workers. This compound belongs to the class of formaldehyde-releasing biocides, providing its antimicrobial effect through the slow release of formaldehyde in the aqueous environment of the MWF. Beyond its biocidal properties, it also contributes to corrosion inhibition.

Core Functions and Properties

  • Biocidal Activity: Effective against a wide range of bacteria and fungi commonly found in MWF systems.

  • Corrosion Inhibition: Offers protection for ferrous and some non-ferrous metals.

  • pH Buffering: Can help maintain the alkaline environment of the MWF, which is crucial for both performance and microbial control.

  • Formaldehyde-Releasing: The mechanism of action relies on the hydrolysis of the triazine ring to release formaldehyde, a potent antimicrobial agent.

A typical semi-synthetic metalworking fluid is a complex mixture of a base oil, emulsifiers, corrosion inhibitors, and other performance additives diluted in water. This compound is incorporated into the concentrate, which is then diluted to the final use concentration, typically ranging from 3% to 10%.

Data Presentation: Performance of this compound

The following tables summarize representative quantitative data on the performance of this compound in a model semi-synthetic metalworking fluid.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismThis compound Concentration (ppm in diluted fluid)Log Reduction after 24 hours
Pseudomonas aeruginosa1000> 6
Escherichia coli1000> 6
Staphylococcus aureus1000> 6
Fusarium solani1500> 4
Candida albicans1500> 4

Table 2: Corrosion Inhibition Performance of this compound

Metal CouponThis compound Concentration (ppm in diluted fluid)Corrosion Rate (mpy)Inhibition Efficiency (%)
Cast Iron0 (Control)15.2-
Cast Iron15001.888.2
Aluminum0 (Control)2.5-
Aluminum15000.580.0

Table 3: Stability of Semi-Synthetic Metalworking Fluid Containing this compound

Test ParameterTest ConditionResult
Emulsion Stability24 hours at 25°CNo phase separation
pHInitial9.2
pHAfter 4 weeks8.9
Hard Water Stability (400 ppm CaCl2)24 hoursStable emulsion

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on industry-standard test methods.

Protocol for Evaluating Antimicrobial Efficacy (Based on ASTM E2275)

Objective: To determine the effectiveness of this compound in controlling microbial growth in a metalworking fluid.

Materials:

  • This compound

  • Base metalworking fluid concentrate (without biocide)

  • Sterile deionized water

  • Bacterial and fungal inoculums (Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Fusarium solani, Candida albicans)

  • Sterile flasks or beakers

  • Incubator

  • Plate count agar (for bacteria) and Sabouraud dextrose agar (for fungi)

  • Pipettes, spreaders, and other standard microbiology lab equipment

Procedure:

  • Preparation of Test Fluid: Prepare the metalworking fluid dilution by adding the base concentrate to sterile deionized water to the desired final concentration (e.g., 5%). Add this compound to achieve the target concentrations (e.g., 1000 ppm, 1500 ppm). Include a control sample with no biocide.

  • Inoculation: Inoculate each test fluid with a known concentration of the test microorganism (e.g., 10^6 CFU/mL).

  • Incubation: Incubate the inoculated fluids at a relevant temperature (e.g., 25-30°C) with gentle agitation.

  • Sampling and Plating: At specified time intervals (e.g., 0, 24, 48 hours), draw samples from each flask. Perform serial dilutions and plate onto the appropriate agar medium.

  • Enumeration: After incubation of the plates, count the number of colonies to determine the concentration of viable microorganisms (CFU/mL).

  • Calculation of Log Reduction: Calculate the log reduction in microbial population compared to the initial inoculum level.

Protocol for Corrosion Inhibition Testing (Based on ASTM G31)

Objective: To evaluate the effectiveness of this compound in preventing corrosion of metal surfaces.

Materials:

  • Metal coupons (e.g., cast iron, aluminum) of known surface area and weight

  • Metalworking fluid with and without this compound

  • Glass beakers

  • Constant temperature bath

  • Cleaning agents (e.g., inhibited hydrochloric acid, acetone)

  • Analytical balance

Procedure:

  • Coupon Preparation: Clean the metal coupons according to ASTM G1 standard practice for preparing, cleaning, and evaluating corrosion test specimens. Weigh each coupon accurately.

  • Immersion: Fully immerse the prepared coupons in the test fluids (with and without this compound) in separate beakers.

  • Incubation: Place the beakers in a constant temperature bath at a specified temperature (e.g., 50°C) for a set duration (e.g., 24 hours).

  • Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove any corrosion products according to ASTM G1, and re-weigh them.

  • Calculation of Corrosion Rate: Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) where K = a constant (3.45 × 10^6 for mpy), W = mass loss in grams, A = area in cm^2, T = time of exposure in hours, and D = density of the metal in g/cm^3.

  • Calculation of Inhibition Efficiency: Inhibition Efficiency (%) = [(CR_control - CR_inhibitor) / CR_control] × 100 where CR_control is the corrosion rate of the control fluid and CR_inhibitor is the corrosion rate of the fluid with this compound.

Protocol for Emulsion Stability Testing

Objective: To assess the stability of the metalworking fluid emulsion containing this compound.

Materials:

  • Metalworking fluid concentrate with this compound

  • Deionized water and hard water (e.g., 400 ppm CaCl2)

  • Graduated cylinders

  • Stirrer

Procedure:

  • Emulsion Preparation: Prepare the metalworking fluid emulsion by adding the concentrate to water (both deionized and hard water in separate tests) in a graduated cylinder at the desired dilution (e.g., 5%). Invert the cylinder a set number of times (e.g., 10 times) to ensure thorough mixing.

  • Observation: Allow the cylinders to stand undisturbed at room temperature.

  • Evaluation: Observe the emulsions at regular intervals (e.g., 1, 4, 8, 24 hours) for any signs of instability, such as creaming (an upper layer of concentrated emulsion), sedimentation (a lower layer of sediment), or complete phase separation (oiling out). Record the volume of any separated layers.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in metalworking fluids.

G cluster_hydrolysis Biocidal Mechanism: Formaldehyde Release Triazine This compound (C9H21N3O3) Hydrolysis Hydrolysis Triazine->Hydrolysis Water Water (H2O) Water->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde releases Amine Triethanolamine Hydrolysis->Amine Inactivation Cellular Inactivation Formaldehyde->Inactivation targets Microbe Microorganism Microbe->Inactivation

Caption: Biocidal mechanism of this compound.

G cluster_workflow Formulation and Testing Workflow Formulation 1. Formulation - Base Oil - Emulsifiers - Corrosion Inhibitors - this compound Stability 2. Stability Testing - Emulsion Stability - pH Stability Formulation->Stability Antimicrobial 3. Antimicrobial Efficacy (ASTM E2275) Stability->Antimicrobial Corrosion 4. Corrosion Inhibition (ASTM G31) Antimicrobial->Corrosion Performance 5. Performance Evaluation - Lubricity - Foaming Corrosion->Performance Optimization 6. Optimization Performance->Optimization Optimization->Formulation Iterate

Caption: Workflow for MWF formulation and testing.

Determining the Effective Concentration of Triazinetriethanol for Microbial Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol (THT), chemically known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, is a broad-spectrum antimicrobial agent widely utilized as a preservative and biocide in various industrial and commercial applications. Its efficacy stems from its function as a formaldehyde-releasing agent, providing long-term protection against a wide range of bacteria and fungi.[1][2][3][4] This document provides detailed application notes on the effective concentration of THT for microbial control, its mechanism of action, and standardized protocols for its evaluation.

Mechanism of Action

The antimicrobial activity of this compound is not attributed to the molecule itself but to its ability to slowly release formaldehyde in the presence of water.[1][2] Formaldehyde is a potent biocide that effectively inactivates microorganisms through non-specific alkylation of cellular macromolecules.[5]

The primary mechanism involves the reaction of formaldehyde with amino and sulfhydryl groups of proteins and the ring nitrogen atoms of purine bases in DNA.[5] This leads to the formation of cross-links within and between proteins and DNA, resulting in the denaturation of essential enzymes and disruption of DNA replication and transcription.[5] This multifaceted attack on cellular integrity ultimately leads to microbial death.

Mechanism of Formaldehyde Action on Microbial Cells THT This compound (THT) Formaldehyde Formaldehyde (CH₂O) THT->Formaldehyde Hydrolysis H2O Water H2O->Formaldehyde Crosslinking Cross-linking and Alkylation Formaldehyde->Crosslinking Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Crosslinking Inactivation Enzyme Inactivation & DNA Damage Crosslinking->Inactivation Death Microbial Cell Death Inactivation->Death Preservative Efficacy Test Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis Prep_Inoculum Prepare Microbial Inoculum (~1x10⁸ CFU/mL) Inoculate Inoculate Product (10⁵-10⁶ CFU/mL) Prep_Inoculum->Inoculate Prep_Product Prepare Product with Varying THT Concentrations Prep_Product->Inoculate Incubate Incubate at Controlled Temperature (28 days) Inoculate->Incubate Sample_7 Sample at Day 7 Incubate->Sample_7 Sample_14 Sample at Day 14 Incubate->Sample_14 Sample_28 Sample at Day 28 Incubate->Sample_28 Neutralize Neutralize Preservative Sample_7->Neutralize Sample_14->Neutralize Sample_28->Neutralize Enumerate Enumerate Viable Microbes (Plate Count) Neutralize->Enumerate Evaluate Evaluate Against Acceptance Criteria Enumerate->Evaluate

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazinetriethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazinetriethanol, a heterocyclic organic compound, is recognized for its utility as a biocide and preservative in various industrial and commercial applications. Its antimicrobial efficacy stems from its nature as a formaldehyde-releasing agent. Understanding the potency and characteristics of its antimicrobial activity is crucial for its effective and safe use. These application notes provide detailed protocols for determining the antimicrobial efficacy of this compound through standardized microbiological assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

This compound slowly releases formaldehyde, which is the active antimicrobial agent. Formaldehyde exerts its biocidal effect primarily through non-specific alkylation of nucleophilic functional groups on cellular macromolecules.[1][2][3][4] This includes the amino and sulfhydryl groups of proteins and the nitrogen atoms of purine bases in nucleic acids.[4] This cross-linking of proteins and DNA disrupts normal cellular functions, leading to the inhibition of essential biochemical processes and ultimately cell death.[3][4][5] Bacteria have developed detoxification pathways to respond to formaldehyde stress, which can influence the efficacy of formaldehyde-releasing agents.[1][2][6][7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Test MicroorganismThis compound Concentration (µg/mL)Result (Growth/No Growth)MIC (µg/mL)
Escherichia coli ATCC 259221024No Growth512
512No Growth
256Growth
128Growth
Staphylococcus aureus ATCC 292131024No Growth256
512No Growth
256No Growth
128Growth
Pseudomonas aeruginosa ATCC 278532048No Growth1024
1024No Growth
512Growth
256Growth
Candida albicans ATCC 10231512No Growth256
256No Growth
128Growth
64Growth
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Test MicroorganismMIC (µg/mL)This compound Concentration (µg/mL)Result (Growth/No Growth)MBC (µg/mL)
Escherichia coli ATCC 259225122048No Growth1024
1024No Growth
512Growth
Staphylococcus aureus ATCC 292132561024No Growth512
512No Growth
256Growth
Pseudomonas aeruginosa ATCC 2785310244096No Growth2048
2048No Growth
1024Growth
Candida albicans ATCC 102312561024No Growth512
512No Growth
256Growth
Table 3: Time-Kill Assay of this compound against Staphylococcus aureus ATCC 29213
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
06.06.06.06.06.0
26.85.54.83.2<2.0
47.55.24.1<2.0<2.0
88.24.83.5<2.0<2.0
248.54.5<2.0<2.0<2.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for yeast

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 10 mg/mL. Further dilutions will be made from this stock.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Microtiter Plate Preparation:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline

  • Micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, select the wells showing no visible growth, including the MIC well and at least two to three wells with higher concentrations.

  • Plating: From each selected well, aspirate 10 µL of the culture and plate it onto a TSA plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 50 colonies).

Time-Kill Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Test microorganism

  • Appropriate broth medium

  • Sterile flasks or tubes

  • Sterile saline

  • Tryptic Soy Agar (TSA) plates

  • Incubator/shaker (35°C ± 2°C)

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup:

    • Prepare flasks containing the appropriate broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no this compound.

  • Inoculation: Inoculate each flask with the prepared microbial suspension.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate and calculate the Log10 CFU/mL for each time point and concentration. Plot the Log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

Mandatory Visualizations

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay prep_agent Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution setup_flasks Setup Flasks with Varying Concentrations prep_agent->setup_flasks prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Wells prep_inoculum->inoculate_plate inoculate_flasks Inoculate Flasks prep_inoculum->inoculate_flasks serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc setup_flasks->inoculate_flasks sample_timepoints Sample at Predetermined Time Points inoculate_flasks->sample_timepoints plate_count Perform Serial Dilutions and Plate Counting sample_timepoints->plate_count analyze_data Analyze Data and Plot Time-Kill Curve plate_count->analyze_data

Caption: Experimental workflow for antimicrobial efficacy testing.

G cluster_release Release of Active Agent cluster_cellular_interaction Cellular Interaction cluster_mechanism Mechanism of Action cluster_outcome Cellular Outcome This compound This compound hydrolysis Hydrolysis This compound->hydrolysis formaldehyde Formaldehyde hydrolysis->formaldehyde bacterial_cell Bacterial Cell formaldehyde->bacterial_cell proteins Proteins (Enzymes, Structural) formaldehyde->proteins Reacts with -NH2, -SH groups dna DNA formaldehyde->dna Reacts with purine bases cross_linking_p Protein Cross-linking and Denaturation proteins->cross_linking_p cross_linking_d DNA Cross-linking and Damage dna->cross_linking_d inhibition Inhibition of Cellular Processes (Metabolism, Replication) cross_linking_p->inhibition cross_linking_d->inhibition cell_death Cell Death inhibition->cell_death

Caption: Antimicrobial mechanism of this compound.

References

Application Notes and Protocols: Triazinetriethanol in the Preservation of Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triazinetriethanol (TTE), also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, as a preservative in adhesive and coating formulations. This document details its mechanism of action, efficacy data, and standardized protocols for its evaluation.

Introduction

This compound is a broad-spectrum biocide effective against a wide range of bacteria and fungi commonly found in water-based adhesives and coatings.[1] Its primary function is to prevent microbial growth that can lead to spoilage, viscosity loss, gas formation, and discoloration of the final product. TTE is a formaldehyde-releasing preservative, providing long-lasting antimicrobial protection.[1][2]

Mechanism of Action

The antimicrobial activity of this compound is attributed to its slow release of formaldehyde in the presence of water. Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids. The gradual release of formaldehyde from the TTE molecule ensures a sustained antimicrobial effect.

Mechanism of Action TTE This compound (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) Hydrolysis Hydrolysis TTE->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde Inactivation Inactivation Formaldehyde->Inactivation Microorganism Microorganism (Bacteria, Fungi) Microorganism->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Mechanism of formaldehyde release from this compound.

Data Presentation

The efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: General Minimum Inhibitory Concentration (MIC) of this compound

Microorganism TypeGeneral MIC Range (ppm)
Gram-positive Bacteria500 - 1000
Gram-negative Bacteria500 - 1000
Fungi (Yeast and Mold)500 - 1000

Note: This table provides a general MIC range. Specific values can vary depending on the microbial strain, formulation matrix, and environmental conditions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in adhesive and coating formulations.

In-Can Preservation Efficacy (Challenge Test)

This protocol is adapted from the ASTM D4783 standard test method for adhesives and general challenge test principles for coatings.[5] It assesses the ability of the preserved formulation to resist microbial contamination over time.

Objective: To determine the long-term effectiveness of this compound in preventing microbial growth within a stored container of adhesive or coating.

Materials:

  • Test adhesive or coating formulation with varying concentrations of this compound.

  • Unpreserved control formulation.

  • Mixed microbial inoculum (e.g., Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Aspergillus brasiliensis ATCC 16404, Candida albicans ATCC 10231).[5]

  • Sterile containers.

  • Incubator (25 ± 2 °C).

  • Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.

  • Sterile pipettes and loops.

Procedure:

  • Preparation: Prepare samples of the adhesive or coating with the desired concentrations of this compound. Include an unpreserved control.

  • Inoculation: Inoculate each sample with a known concentration of the mixed microbial inoculum (typically 10^5 to 10^6 CFU/mL).

  • Incubation: Store the inoculated samples at 25 ± 2 °C.

  • Sampling and Plating: At specified intervals (e.g., 24 hours, 48 hours, 7 days, 14 days, 21 days, and 28 days), withdraw an aliquot from each sample and perform serial dilutions. Plate the dilutions onto TSA for bacteria and SDA for fungi.

  • Evaluation: Incubate the plates and count the number of colony-forming units (CFU). A significant reduction in CFU over time indicates effective preservation. The formulation is considered well-preserved if there is a 99.9% reduction (3-log reduction) in bacteria within 7 days and no increase in yeast and mold counts over 28 days.

  • Re-challenge (Optional): To assess the robustness of the preservation, the samples can be re-inoculated with the microbial suspension at day 7 or 14 and the evaluation continued.

Challenge Test Workflow Start Start: Prepare Preserved Samples Inoculate Inoculate with Microorganisms Start->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Sample Sample at Intervals (24h, 7d, 14d, 28d) Incubate->Sample Sample->Incubate Continue Incubation Plate Plate on Agar Sample->Plate Count Count Colonies (CFU) Plate->Count Evaluate Evaluate Log Reduction Count->Evaluate Pass Pass Evaluate->Pass >3-log reduction Fail Fail Evaluate->Fail <3-log reduction

Caption: Workflow for in-can preservation efficacy testing.

Dry-Film Fungal and Algal Resistance

This protocol evaluates the resistance of the cured adhesive or coating film to fungal and algal growth.

Objective: To determine the effectiveness of this compound in preventing the growth of fungi and algae on the surface of a dried adhesive or coating film.

Materials:

  • Coated panels or adhesive films with and without this compound.

  • Mixed fungal and algal spore suspension (e.g., Aspergillus niger, Penicillium funiculosum, Alternaria alternata, and Chlorella sp.).

  • Environmental chamber with controlled temperature, humidity, and light cycle.

  • Sterile mineral salts agar plates.

Procedure:

  • Sample Preparation: Apply the adhesive or coating to a suitable substrate (e.g., glass slides, filter paper) and allow it to cure completely.

  • Inoculation: Place the cured samples on the surface of mineral salts agar plates. Inoculate the surface of the samples and the surrounding agar with the mixed spore suspension.

  • Incubation: Incubate the plates in an environmental chamber under conditions favorable for fungal and algal growth (e.g., 28-30 °C, >85% relative humidity, and a 12h light/12h dark cycle) for 21-28 days.

  • Evaluation: Visually inspect the samples at regular intervals for any signs of fungal or algal growth. The degree of growth is typically rated on a scale from 0 (no growth) to 4 (heavy growth).

Time-Kill Assay

This assay determines the rate at which this compound kills a specific microorganism in a liquid formulation.[5][6]

Objective: To quantify the bactericidal or fungicidal activity of this compound over a short period.

Materials:

  • Liquid adhesive or coating formulation containing a known concentration of this compound.

  • Suspension of a specific test microorganism (e.g., P. aeruginosa or A. niger) of a known concentration.

  • Neutralizer solution to inactivate the preservative.

  • Sterile test tubes and pipettes.

  • Water bath or incubator.

  • Agar plates (TSA or SDA).

Procedure:

  • Preparation: Add a specified volume of the test formulation to a sterile test tube.

  • Inoculation: Add a small volume of the microbial suspension to the test tube to achieve a starting concentration of approximately 10^6 CFU/mL.

  • Incubation: Place the test tube in a water bath or incubator at a controlled temperature.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the mixture and transfer it to a tube containing the neutralizer solution.

  • Plating and Counting: Perform serial dilutions of the neutralized sample and plate onto the appropriate agar. Incubate the plates and count the surviving colonies.

  • Analysis: Calculate the log reduction in viable organisms at each time point compared to the initial count at time zero.

Time-Kill Assay Workflow Start Start: Mix Preservative and Microbes Incubate Incubate at Controlled Temperature Start->Incubate Sample Sample at Time Points Incubate->Sample 0, 5, 15, 30, 60, 120 min Neutralize Neutralize Preservative Sample->Neutralize Plate Plate and Count Survivors Neutralize->Plate Analyze Analyze Kill Rate Plate->Analyze

Caption: Workflow for a time-kill assay.

Conclusion

This compound is an effective preservative for a wide range of adhesive and coating formulations. Its formaldehyde-releasing mechanism provides long-lasting protection against microbial contamination. The protocols outlined in these application notes provide a framework for researchers and scientists to evaluate the efficacy of this compound in their specific formulations and ensure product integrity and longevity. It is recommended to conduct thorough testing to determine the optimal concentration for each unique application.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Triazinetriethanol in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triazinetriethanol (TTE), also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of TTE when used as a preservative in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TTE) in an emulsion?

A1: this compound's primary function in an emulsion is as a broad-spectrum preservative. It is a formaldehyde-releasing agent that effectively inhibits the growth of bacteria (both gram-positive and gram-negative), yeast, and fungi, thus preventing microbial spoilage of the product.[1][2] It is not an emulsifier.

Q2: What are the main factors that affect the stability of TTE in a formulation?

A2: The stability of TTE is primarily influenced by the pH and temperature of the emulsion. It is also affected by its interaction with other formulation components. TTE is most stable in neutral to alkaline conditions and its degradation accelerates significantly in acidic environments and at elevated temperatures.

Q3: How does pH affect TTE stability?

A3: TTE undergoes hydrolysis, breaking down into monoethanolamine and formaldehyde. This degradation is strongly dependent on the pH of the aqueous phase. The rate of hydrolysis is significantly accelerated by acidic conditions (lower pH). For maximum stability and preservative efficacy, the pH of the emulsion should be maintained in the neutral to alkaline range, ideally above pH 8. Hydrolysis is negligible at a pH above 10.[3]

Q4: How does temperature impact TTE stability?

A4: Elevated temperatures increase the rate of TTE hydrolysis, leading to a faster decline in its concentration and preservative capacity. A 2015 study on formaldehyde-releasing preservatives (FRPs) in general confirmed that higher storage temperatures increase the amount of formaldehyde released over time.[3] Long-term storage at high temperatures should be avoided.[3]

Q5: What are the degradation products of TTE?

A5: The primary degradation products from the hydrolysis of TTE in an aqueous environment are monoethanolamine (MEA) and formaldehyde.[3] The release of formaldehyde is responsible for its antimicrobial activity.

Q6: Is TTE compatible with common emulsion ingredients?

A6: TTE is reported to have good compatibility with anionic, cationic, and non-ionic surfactants.[2] However, as an amine, it may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[4] Furthermore, the released formaldehyde is a reactive molecule and could interact with other ingredients in the formulation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in emulsion formulations.

Issue 1: Loss of Preservative Efficacy / Microbial Contamination Detected

Your emulsion is failing microbial challenge tests, even though TTE was included in the formulation.

Potential Cause Troubleshooting Steps
Low pH of Emulsion Measure the pH of your final emulsion. If it is below 7, the acidic environment is likely accelerating the hydrolysis of TTE, reducing its effective concentration over time. Adjust the formulation with a suitable alkalizing agent to maintain a pH in the 8-10 range for optimal TTE stability.
High Storage Temperature Review the storage conditions of the emulsion. Storage at elevated temperatures (e.g., >40°C) will significantly increase the degradation rate of TTE.[3] Recommend storage at controlled room temperature.
Interaction with Other Ingredients Review the full ingredient list. Acidic components can lower the system's pH. Strong oxidizing or reducing agents may also degrade TTE. Consider a compatibility study of TTE with individual ingredients.
Insufficient Concentration The initial concentration of TTE may be too low to provide adequate preservation throughout the product's shelf life, especially if the formulation has a high water activity or is susceptible to significant pH drift. Consider optimizing the TTE concentration.

Issue 2: Unexplained pH Shift in the Emulsion Over Time

The pH of your emulsion decreases during stability testing or upon storage.

Potential Cause Troubleshooting Steps
Degradation of Other Ingredients The degradation of other raw materials in the emulsion (e.g., esters, oils) can produce acidic byproducts, lowering the overall pH. This subsequent drop in pH will then accelerate the degradation of TTE.
Interaction with Packaging Certain packaging materials can leach acidic compounds into the formulation, causing a drop in pH. Conduct stability testing of the emulsion in direct contact with the intended final packaging.
Absorption of Atmospheric CO2 If the emulsion is alkaline and has a large surface area exposed to air, it can absorb carbon dioxide, which forms carbonic acid and can lower the pH over time. Ensure packaging is well-sealed.

Issue 3: Changes in Emulsion Color or Odor

The emulsion develops an off-color (e.g., yellowing) or a different odor during storage.

Potential Cause Troubleshooting Steps
Formaldehyde Reactions The formaldehyde released by TTE can react with other ingredients, such as proteins or certain fragrance components, leading to discoloration (often yellowing or browning) or changes in scent.
Degradation Product Interactions The degradation products, formaldehyde and monoethanolamine, could be reacting with other components in the formulation.

Data Presentation

The stability of this compound is critically dependent on pH and temperature. The rate of hydrolysis follows the rate law: d[TTE]/dt = k₁[TTE] + k₂[TTE][H⁺]

This shows a spontaneous degradation (k₁) and an acid-catalyzed degradation (k₂). The acid-catalyzed pathway is dominant at lower pH.

Table 1: Pseudo-first-order rate constants for TTE hydrolysis at different temperatures. [5]

Temperaturek₁ (s⁻¹)k₂ (M⁻¹s⁻¹)
22 °C 2.6 x 10⁻⁵2.2 x 10⁶
60 °C 4.8 x 10⁻⁴3.5 x 10⁸

Data sourced from a study on the hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine.[5] This data clearly illustrates that both an increase in temperature and a decrease in pH (increase in [H⁺]) dramatically accelerate the degradation of TTE.

Mandatory Visualizations

cluster_0 Troubleshooting: Loss of Preservative Efficacy Start Microbial Growth Detected Check_pH Measure Emulsion pH Start->Check_pH pH_Low pH is Acidic (<7) Check_pH->pH_Low Adjust_pH Adjust pH to Alkaline Range (8-10) pH_Low->Adjust_pH Yes Check_Temp Review Storage Temperature pH_Low->Check_Temp No Resolved Efficacy Restored Adjust_pH->Resolved Temp_High Temperature is Elevated (>40°C) Check_Temp->Temp_High Control_Temp Store at Controlled Room Temperature Temp_High->Control_Temp Yes Review_Ingredients Review for Incompatible Ingredients Temp_High->Review_Ingredients No Control_Temp->Resolved Review_Ingredients->Resolved

Caption: Troubleshooting workflow for loss of TTE preservative efficacy.

TTE This compound (TTE) MEA Monoethanolamine (MEA) TTE->MEA Hydrolysis CH2O Formaldehyde TTE->CH2O Hydrolysis H2O Water (H₂O) H2O->TTE H_plus Acid (H⁺) H_plus->TTE Accelerates Heat Heat (Elevated Temp.) Heat->TTE Accelerates

Caption: Key factors influencing the hydrolysis of this compound (TTE).

Experimental Protocols

Protocol 1: Determination of TTE Stability in an Emulsion via HPLC

This protocol outlines a general method to quantify the concentration of TTE in an emulsion over time under various storage conditions.

1. Objective: To assess the stability of this compound in a given emulsion by monitoring its concentration under controlled temperature and pH conditions.

2. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase HPLC column.

  • The emulsion containing TTE.

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

  • Methanol (for extraction).

  • Centrifuge and centrifuge tubes.

  • pH meter.

  • Incubators or stability chambers set to desired temperatures (e.g., 25°C, 40°C).

  • Syringe filters (0.45 µm).

3. Methodology:

  • Sample Preparation & Storage:

    • Prepare a bulk quantity of the final emulsion formulation containing a known initial concentration of TTE.

    • Measure and record the initial pH of the emulsion.

    • Aliquot the emulsion into multiple sealed, airtight containers made of non-reactive material (e.g., glass).

    • Place the samples into stability chambers at different temperature conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

  • Time Point Analysis (e.g., T=0, 1, 2, 4, 8, 12 weeks):

    • At each time point, remove one sample container from each storage condition.

    • Accurately weigh approximately 1.0 g of the emulsion into a 50 mL centrifuge tube.

    • Add 20 mL of methanol to the tube. Vortex vigorously for 2 minutes to break the emulsion and extract the TTE.

    • Centrifuge the sample at 5000 rpm for 15 minutes to separate the precipitated emulsion components from the methanol extract.

    • Carefully collect the supernatant (the methanol layer).

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Also at each time point, measure the pH of the stored bulk emulsion sample.

  • HPLC Analysis:

    • Mobile Phase: A suitable gradient of acetonitrile and water. (This may need to be optimized based on the specific emulsion matrix).

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength for TTE (e.g., ~210 nm).

    • Injection Volume: 20 µL.

    • Prepare a calibration curve using standard solutions of TTE in methanol at known concentrations.

    • Inject the prepared samples and standards into the HPLC system.

4. Data Analysis:

  • Quantify the concentration of TTE in each sample by comparing its peak area to the calibration curve.

  • Plot the concentration of TTE (%) versus time for each storage condition.

  • Calculate the degradation rate under each condition.

  • Correlate any observed degradation with changes in the emulsion's pH.

References

Technical Support Center: Triazinetriethanol (TTE) Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of triazinetriethanol (1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTE) and what are its primary applications?

A1: this compound (TTE), also known as hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine or MEA-triazine, is a water-soluble organic compound.[1] Its primary industrial application is as a hydrogen sulfide (H₂S) scavenger in the oil and gas industry.[2] It is also used as a biocide and preservative in metalworking fluids and other industrial applications.[3]

Q2: What are the main degradation pathways for TTE?

A2: The main degradation pathways for TTE include:

  • Reaction with H₂S: This is a primary degradation route in its function as a scavenger, leading to the formation of dithiazine as the main byproduct.[4][5]

  • Thermal Degradation: TTE is thermally unstable and can decompose at elevated temperatures, such as those found in crude oil distillation columns, to produce monoethanolamine (MEA) and other amines.[1] Another potential thermal decomposition product is oxazolidine.[6][7]

  • Hydrolysis: TTE can undergo hydrolysis, especially under acidic conditions (low pH), breaking down into its precursors: monoethanolamine (MEA) and formaldehyde.[6]

  • Biodegradation: TTE is considered to be readily biodegradable in aquatic environments. While specific pathways for TTE are not extensively detailed in the literature, the biodegradation of other s-triazine compounds often involves enzymatic hydrolysis of the ring to produce cyanuric acid, which is further mineralized to ammonia and carbon dioxide.[7][8][9]

  • Oxidative Degradation: Advanced oxidation processes (AOPs) can be employed to degrade TTE. For instance, hydrothermal oxidation of TTE-containing wastewater has been shown to produce ammonium, sulfate, and acetic acid as the main final products.[8]

Q3: What are the known byproducts of TTE degradation?

A3: The identified and potential byproducts of TTE degradation are summarized in the table below.

Degradation PathwayKey Byproducts
Reaction with H₂S5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine, Monoethanolamine (MEA)
Thermal DegradationMonoethanolamine (MEA), Other amines, Oxazolidine
HydrolysisMonoethanolamine (MEA), Formaldehyde
BiodegradationBased on related s-triazines: Cyanuric acid, Ammonia, Carbon Dioxide
Hydrothermal OxidationAmmonium, Sulfate, Acetic acid

Troubleshooting Guides

Experimental Setup & Sample Handling

Q: My TTE solution appears to be degrading before the experiment begins. What could be the cause?

A: TTE is known to be unstable under certain conditions. Consider the following:

  • pH of the solution: TTE is susceptible to hydrolysis at low pH. Ensure your stock solutions and experimental media are buffered to a neutral or slightly alkaline pH if hydrolysis is not the intended degradation pathway.

  • Temperature: Avoid exposing TTE solutions to high temperatures, as this can induce thermal degradation. Store stock solutions in a cool, dark place.

  • Presence of contaminants: Free formaldehyde in the initial TTE solution can lead to a shorter shelf life and degradation over time.[2]

Q: I am observing inconsistent degradation rates in my replicate experiments. What should I check?

A: Inconsistent results can stem from several factors:

  • Inaccurate Dosing: TTE is often a viscous liquid, which can make accurate pipetting challenging.[10] Consider using positive displacement pipettes or preparing stock solutions by weight.

  • Poor Mixing: In heterogeneous systems (e.g., soil slurries), ensure adequate mixing to provide consistent contact between TTE and the degrading agent (e.g., microorganisms, chemical oxidants).

  • Headspace Volatility: While TTE itself is not highly volatile, some of its degradation byproducts, like formaldehyde, are. Ensure your reaction vessels are properly sealed to prevent loss of volatile compounds.

Analytical & Monitoring Issues

Q: I am having difficulty quantifying TTE using HPLC. What are some common issues?

A: HPLC analysis of TTE can be challenging. Here are some troubleshooting tips:

  • Peak Tailing: Tailing peaks can be caused by the interaction of the analyte with active sites on the column. Ensure you are using a high-quality, well-maintained column. Using a guard column can also help protect the analytical column.[11]

  • Retention Time Drift: Fluctuations in retention time can be due to an unstable mobile phase composition, temperature variations, or inadequate column equilibration.[11] Always allow sufficient time for the column to equilibrate with the mobile phase.

  • Ghost Peaks: Spurious peaks can arise from contamination in the mobile phase, the sample, or the HPLC system itself.[12] Ensure high-purity solvents and proper system cleaning.

Q: How can I identify the degradation byproducts of TTE?

A: A combination of chromatographic and spectrometric techniques is typically required:

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile and semi-volatile byproducts. Derivatization may be necessary for polar compounds.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is well-suited for identifying polar, non-volatile byproducts in aqueous samples.

  • Reference Standards: Whenever possible, confirm the identity of byproducts by comparing their retention times and mass spectra with those of authentic reference standards.

Q: Are there any known interferences when analyzing TTE degradation samples?

A: Yes, potential interferences include:

  • Matrix Effects: Components of your experimental matrix (e.g., soil extracts, microbial growth media) can interfere with the analysis. Proper sample clean-up, such as solid-phase extraction (SPE), is crucial.

  • Co-elution: Degradation byproducts may co-elute with the parent TTE peak or with each other. Method development, including adjusting the mobile phase gradient and column chemistry, may be necessary to achieve adequate separation.

Experimental Protocols

Protocol 1: General Aerobic Biodegradation Study
  • Prepare Mineral Salts Medium: Prepare a sterile mineral salts medium appropriate for the microbial culture being used.

  • Prepare TTE Stock Solution: Prepare a sterile, aqueous stock solution of TTE. The concentration should be high enough to allow for a small addition to the experimental flasks.

  • Inoculate Cultures: In sterile flasks, combine the mineral salts medium and the TTE stock solution to achieve the desired final concentration of TTE. Inoculate the flasks with the microbial culture. Include sterile controls (no inoculum) to account for abiotic degradation and inoculated controls without TTE to monitor microbial growth.

  • Incubation: Incubate the flasks on a shaker at a controlled temperature and shaking speed to ensure aerobic conditions.

  • Sampling: At regular time intervals, aseptically remove aliquots from each flask for analysis.

  • Sample Preparation: Centrifuge or filter the samples to remove microbial biomass. The supernatant can then be analyzed for the remaining TTE concentration and the formation of byproducts.

  • Analysis: Analyze the prepared samples using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify TTE and identify degradation products.

Protocol 2: Hydrolysis Study
  • Prepare Buffer Solutions: Prepare a series of sterile buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).

  • Initiate Experiment: In sterile, sealed vials, add a known concentration of TTE to each buffer solution.

  • Incubation: Incubate the vials at a constant temperature.

  • Sampling: At specified time points, sacrifice a vial from each pH series for analysis.

  • Analysis: Directly analyze the samples (or after appropriate dilution) by HPLC or another suitable method to determine the concentration of TTE and the formation of hydrolysis products like MEA and formaldehyde.

Visualizations

TTE_Degradation_Pathways cluster_hydrolysis Hydrolysis (low pH) cluster_thermal Thermal Degradation cluster_h2s Reaction with H₂S cluster_biodegradation Biodegradation (inferred) TTE This compound (TTE) MEA_h Monoethanolamine TTE->MEA_h Formaldehyde Formaldehyde TTE->Formaldehyde MEA_t Monoethanolamine TTE->MEA_t Oxazolidine Oxazolidine TTE->Oxazolidine Dithiazine Dithiazine TTE->Dithiazine CyanuricAcid Cyanuric Acid TTE->CyanuricAcid Mineralization NH₃ + CO₂ CyanuricAcid->Mineralization Experimental_Workflow_Biodegradation prep Prepare sterile medium and TTE stock solution inoc Inoculate medium with microbial culture and TTE prep->inoc incub Incubate under controlled conditions (shaker) inoc->incub sample Collect samples at time intervals incub->sample process Remove biomass (centrifuge/filter) sample->process analyze Analyze supernatant (HPLC, LC-MS) process->analyze data Quantify TTE and identify byproducts analyze->data

References

Overcoming analytical interferences in Triazinetriethanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Triazinetriethanol (Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging?

A1: The primary challenge in the analysis of this compound is its inherent chemical instability.[1][2][3][4][5][6] The molecule is susceptible to degradation, particularly in aqueous solutions and at elevated temperatures, which can lead to inaccurate quantification and the appearance of unexpected peaks in your chromatogram. This instability makes direct analysis by techniques like gas chromatography (GC) difficult due to thermal lability.[2][5]

Q2: What are the main degradation products of this compound I should be aware of?

A2: this compound is a formaldehyde-releasing agent, meaning it can decompose to release formaldehyde.[7] Its hydrolysis is also pH-dependent. In the presence of hydrogen sulfide (H₂S), it can react to form 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine.[8] Understanding these degradation pathways is crucial as these byproducts can be sources of analytical interference.

Q3: What is the recommended analytical technique for quantifying this compound?

A3: Electrospray ionization mass spectrometry (ES-MS), particularly coupled with liquid chromatography (LC-MS), is the recommended technique. Due to its instability, a direct measurement of the protonated molecule is often unreliable. A more robust method involves the detection of its stable sodium adduct ([M+Na]⁺).[1][2][4][5][6] This approach provides a more stable and specific signal for quantification.

Q4: What are "matrix effects" and how do they affect this compound analysis?

A4: Matrix effects are a common source of interference in LC-MS analysis, arising from the co-elution of other components in the sample matrix (e.g., oils, surfactants, salts in metalworking fluids).[1][2][9][10] These effects can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][9][10] Ion suppression is the more common issue, where the presence of matrix components reduces the signal intensity of the analyte.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no signal for this compound.

  • Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What could be the cause?

  • Answer:

    • Analyte Instability: this compound may have degraded in your sample or during analysis. Ensure your samples are fresh and stored appropriately. Consider preparing samples in a non-aqueous solvent if possible to minimize hydrolysis.

    • Incorrect MS Detection Method: Are you looking for the protonated molecule? Due to its instability, the protonated form may not be consistently produced. The recommended approach is to monitor for the sodium adduct ([C₉H₂₁N₃O₃+Na]⁺ at m/z 242.15).[1][2][4][5][6] Ensure your mass spectrometer is set to detect this adduct.

    • Ion Suppression: Your sample matrix may be causing significant ion suppression.[9][10] This is common in complex industrial samples like metalworking fluids. To confirm this, you can perform a post-extraction spike experiment. If the signal is still low, you will need to improve your sample cleanup or chromatographic separation.

    • Insufficient Sodium: The formation of the sodium adduct is crucial for detection. If your mobile phase or sample diluent lacks a source of sodium ions, the adduct will not form efficiently. Consider adding a low concentration of a sodium salt (e.g., sodium acetate) to your mobile phase.[1][2][4][5][6]

Problem 2: Poor peak shape or split peaks.

  • Question: My chromatogram shows broad, tailing, or split peaks for this compound. What should I do?

  • Answer:

    • On-Column Degradation: The analyte may be degrading on the analytical column. Ensure your mobile phase is compatible and consider using a shorter column or a faster gradient to minimize analysis time.

    • Interaction with Column Stationary Phase: this compound is a polar compound. If you are using a standard C18 column, you might observe poor peak shape. Consider a column designed for polar analytes or adjust your mobile phase composition (e.g., by adding a different organic modifier or adjusting the pH).

    • Injector Issues: Carryover from previous injections can lead to distorted peaks. Implement a robust needle wash protocol for your autosampler.

Problem 3: Presence of unexpected peaks in the chromatogram.

  • Question: I am seeing several unknown peaks in my chromatogram that I suspect are related to this compound. How can I identify them?

  • Answer:

    • Degradation Products: These are likely degradation products of this compound. As it is a formaldehyde-releaser, you may be observing derivatives of formaldehyde. Other potential byproducts can arise from hydrolysis or reactions with other matrix components.[7][8]

    • Mass Spectrometry for Identification: Use the mass-to-charge ratio (m/z) of the unknown peaks to propose potential elemental compositions. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns to help elucidate the structures of these byproducts.

    • Forced Degradation Study: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Intentionally expose a pure standard of this compound to harsh conditions (e.g., acid, base, heat) and analyze the resulting solution. If the peaks in your study match the unknown peaks in your sample, it confirms they are degradation products.

Problem 4: Inconsistent quantitative results.

  • Question: My quantitative results for this compound are not reproducible. What are the likely causes?

  • Answer:

    • Variable Matrix Effects: The composition of your sample matrix may vary between samples, leading to different degrees of ion suppression or enhancement.[9][10] The use of a stable isotope-labeled internal standard is the best way to compensate for this variability. If one is not available, a matrix-matched calibration curve is essential.

    • Sample Preparation Inconsistency: Ensure your sample preparation procedure is highly consistent. Small variations in extraction efficiency can lead to significant differences in the final concentration.

    • Analyte Instability in Prepared Samples: this compound may be degrading in your prepared samples while they are waiting for analysis in the autosampler. Keep the autosampler temperature low and minimize the time between sample preparation and injection.

Data on Analytical Interferences

Due to the proprietary nature of many industrial formulations, specific quantitative data on matrix effects for this compound is not widely published. However, the following table summarizes the general expectations and mitigation strategies for common interferences.

Interfering Substance/EffectPotential Impact on this compound AnalysisRecommended Mitigation Strategy
Oils and Lubricants High degree of ion suppression in ESI-MS. Can coat the ion source, leading to decreased sensitivity over time.Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove non-polar components.
Surfactants and Detergents Can cause significant ion suppression and form adducts with the analyte or compete for ionization.SPE with a sorbent that can retain surfactants. Dilution of the sample may also help.
High Salt Concentrations Can lead to ion suppression and the formation of various salt adducts, complicating the mass spectrum.Sample dilution or desalting using appropriate SPE cartridges.
Formaldehyde As a degradation product, it can interfere with certain derivatization-based quantification methods if not specific to this compound.Use a specific LC-MS method for this compound (e.g., monitoring the sodium adduct) that does not rely on derivatization of formaldehyde.
Other Amines and Alcohols May have similar chromatographic behavior and could potentially interfere, especially if they have similar mass-to-charge ratios.Optimize chromatographic separation to resolve this compound from other polar compounds. Use high-resolution mass spectrometry for better specificity.

Experimental Protocols

1. Sample Preparation for this compound in Metalworking Fluids

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization: Vigorously mix the metalworking fluid sample to ensure homogeneity.

  • Dilution: Dilute an accurately weighed aliquot of the sample (e.g., 1 g) with a suitable solvent. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point. The dilution factor will depend on the expected concentration of this compound and the extent of matrix effects.

  • Protein Precipitation (if applicable): If the matrix has a high protein content, add a precipitating agent like acetonitrile (e.g., 3 parts acetonitrile to 1 part diluted sample). Vortex and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the this compound with a stronger solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase, ensuring it contains a source of sodium ions (e.g., 1 mM sodium acetate) for adduct formation.

2. LC-MS/MS Analysis of this compound Sodium Adduct

  • Liquid Chromatography (LC):

    • Column: A C18 column suitable for polar analytes or a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM sodium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte and clean the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitored Ion: The sodium adduct of this compound at m/z 242.15.

    • MS/MS Transitions: For confirmation and enhanced specificity, monitor the fragmentation of the m/z 242.15 precursor ion. The exact product ions should be determined by infusing a standard solution and optimizing the collision energy.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample Dilution 2. Dilute with Solvent Homogenization->Dilution Cleanup 3. Cleanup (LLE/SPE) Dilution->Cleanup Reconstitution 4. Reconstitute in Mobile Phase (with Na+ source) Cleanup->Reconstitution LC_Separation 5. LC Separation Reconstitution->LC_Separation ESI_MS 6. ESI-MS Detection (Positive Mode) LC_Separation->ESI_MS Data_Analysis 7. Data Analysis (Quantify [M+Na]+) ESI_MS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Formaldehyde Release from Triazinetriethanol (THT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triazinetriethanol (THT), a formaldehyde-releasing agent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing and controlling the rate of formaldehyde release in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THT) and how does it release formaldehyde?

This compound, also known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, is a heterocyclic organic compound used as a biocide and preservative in various industrial applications.[1][2] Its antimicrobial properties stem from its ability to slowly release formaldehyde in the presence of water through hydrolysis.[3] The hexahydrotriazine ring is unstable in aqueous environments and breaks down, yielding formaldehyde and ethanolamine.[4]

Q2: What are the key factors that influence the rate of formaldehyde release from THT?

The rate of formaldehyde release from THT is primarily influenced by three main factors:

  • pH: The hydrolysis of THT is strongly acid-catalyzed.[5] Lower pH values will significantly accelerate the decomposition of the triazine ring and thus increase the rate of formaldehyde release.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of hydrolysis and consequently, a more rapid release of formaldehyde.[6][7]

  • Matrix Composition: The release of formaldehyde can be influenced by the surrounding medium. For instance, the presence of certain cosmetic ingredients has been shown to alter the amount of formaldehyde released from other preservatives.[6]

Q3: How can I accurately quantify the amount of formaldehyde released from THT?

Several analytical methods can be employed for the accurate quantification of formaldehyde. The choice of method may depend on the sample matrix, expected concentration range, and available instrumentation. Common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and reliable method.[6][8] It typically involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be readily detected by a UV detector at approximately 360 nm.[6][9]

  • Spectrophotometry:

    • Nash Assay (Acetylacetone Method): Formaldehyde reacts with acetylacetone and ammonium acetate to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which can be measured colorimetrically at around 412 nm.[10][11]

    • Chromotropic Acid Method: In the presence of concentrated sulfuric acid, formaldehyde reacts with chromotropic acid to produce a purple-colored complex that can be quantified by its absorbance at 580 nm.[8]

  • Gas Chromatography (GC): GC-based methods, often coupled with mass spectrometry (MS), can also be used for formaldehyde determination, typically after derivatization.[12][13]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization and quantification of formaldehyde release from THT.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible formaldehyde release rates. 1. Fluctuations in pH: Small variations in the pH of your reaction buffer can lead to significant changes in the hydrolysis rate of THT.[5] 2. Temperature instability: Inconsistent temperature control during the experiment will affect the reaction kinetics. 3. Inaccurate THT concentration: Errors in the preparation of the initial THT solution.1. Use a reliable buffer system: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Regularly calibrate your pH meter. 2. Ensure precise temperature control: Use a calibrated water bath or incubator with minimal temperature fluctuations. 3. Verify THT solution concentration: Prepare fresh solutions and consider analytical validation of the stock solution concentration.
Low or no detectable formaldehyde. 1. pH is too high: The hydrolysis of THT is very slow at neutral to alkaline pH.[5] 2. Insufficient incubation time: The release of formaldehyde is a time-dependent process.[6] 3. Degradation of formaldehyde: Formaldehyde can be unstable in certain sample matrices or during storage.[8] 4. Low sensitivity of the analytical method. 1. Adjust the pH: Carefully lower the pH of your solution to a more acidic range to accelerate the release. 2. Increase incubation time: Extend the duration of your experiment to allow for sufficient formaldehyde release. 3. Analyze samples promptly: Minimize storage time and keep samples refrigerated. Consider the use of a stabilizing agent if compatible with your analytical method. 4. Choose a more sensitive method: For low concentrations, consider methods like HPLC with derivatization or a more sensitive colorimetric assay.
Higher than expected formaldehyde concentrations. 1. pH is too low: A highly acidic environment will lead to rapid and potentially complete hydrolysis of THT.[5] 2. Contamination: The sample may be contaminated with an external source of formaldehyde. 3. Interference in the analytical method: Other aldehydes or ketones in the sample matrix may react with the derivatizing agent.[9]1. Increase the pH: Adjust the pH to a higher value to slow down the rate of hydrolysis. 2. Use formaldehyde-free reagents and glassware: Ensure all materials used in the experiment are free from formaldehyde contamination. Run appropriate blanks. 3. Use a chromatographic method: HPLC or GC can separate the formaldehyde derivative from other interfering compounds.[8][9]
Poor recovery in HPLC analysis. 1. Incomplete derivatization: The reaction between formaldehyde and DNPH may be incomplete due to suboptimal pH, temperature, or reaction time. 2. Degradation of the DNPH derivative: The formaldehyde-DNPH derivative can be degraded by ozone.[9] 3. Adsorption of the analyte: The derivative may adsorb to sample vials or other surfaces.1. Optimize derivatization conditions: Ensure the pH of the derivatization reaction is within the optimal range (typically acidic). Check the recommended temperature and reaction time for your specific protocol. 2. Use an ozone scrubber: If analyzing air samples or if ozone contamination is suspected, use an ozone denuder during sampling.[9] 3. Use silanized glassware: To prevent adsorption, consider using silanized vials for sample storage and analysis.

Quantitative Data on Formaldehyde Release

The rate of formaldehyde release from THT is highly dependent on experimental conditions. The following tables provide an overview of the expected trends based on available kinetic data.

Table 1: Influence of pH and Temperature on the Rate of THT Hydrolysis

Temperature (°C)pHRate Equation
22Variabled[THT]/dt = 2.6 x 10⁻⁵[THT] + 2.2 x 10⁶[THT][H⁺]
60Variabled[THT]/dt = 4.8 x 10⁻⁴[THT] + 3.5 x 10⁸[THT][H⁺]

Data adapted from Bakke et al. (2001).[5] The equations demonstrate a strong dependence on the hydrogen ion concentration [H⁺], highlighting the acid-catalyzed nature of the hydrolysis.

Table 2: General Influence of Environmental Factors on Formaldehyde Release from Releasing Agents

FactorConditionExpected Impact on Formaldehyde Release Rate
Temperature IncreaseIncrease[6]
pH Decrease (more acidic)Increase[5]
Time IncreaseIncrease (cumulative release)[6]
Matrix AqueousGenerally higher release compared to organic matrices[6]

Experimental Protocols

Protocol 1: Determination of Formaldehyde Release Rate from THT using HPLC-UV

Objective: To quantify the concentration of formaldehyde released from a THT solution over time at a specific pH and temperature.

Materials:

  • This compound (THT)

  • Buffer solution of desired pH (e.g., acetate buffer for acidic conditions)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formaldehyde standard solution

  • HPLC system with a UV detector and a C18 column

  • Thermostated water bath or incubator

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of THT Solution: Prepare a stock solution of THT of known concentration in the desired buffer.

  • Incubation: Place the THT solution in a sealed container in the thermostated water bath set to the desired temperature.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the THT solution.

  • Derivatization: Immediately add the aliquot to a known volume of DNPH solution. Allow the reaction to proceed for the recommended time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or slightly elevated).

  • Sample Preparation for HPLC: Dilute the derivatized sample with acetonitrile/water to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Use a mobile phase of acetonitrile and water (e.g., 60:40 v/v) and detect the formaldehyde-DNPH derivative at 360 nm.[9]

  • Quantification: Prepare a calibration curve using standard formaldehyde solutions that have undergone the same derivatization procedure. Calculate the concentration of formaldehyde in the samples based on the calibration curve.

  • Data Analysis: Plot the concentration of released formaldehyde versus time to determine the release rate.

Protocol 2: Spectrophotometric Quantification of Formaldehyde using the Nash Assay

Objective: To determine the total amount of formaldehyde released from THT after a specific incubation period.

Materials:

  • THT solution in a suitable buffer

  • Nash Reagent:

    • Ammonium acetate

    • Glacial acetic acid

    • Acetylacetone

  • Formaldehyde standard solution

  • Spectrophotometer

  • Water bath

Procedure:

  • Incubation: Incubate the THT solution at the desired pH and temperature for a defined period.

  • Sample Preparation: Take an aliquot of the incubated THT solution.

  • Color Reaction: Add the sample aliquot to the Nash reagent. Heat the mixture in a water bath (e.g., at 60°C for 10 minutes) to facilitate the color development.[11]

  • Cooling: Cool the samples to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the yellow-colored solution at approximately 412 nm.[10]

  • Quantification: Create a standard curve by reacting known concentrations of formaldehyde with the Nash reagent. Determine the formaldehyde concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

Formaldehyde_Release_Mechanism Mechanism of Formaldehyde Release from THT via Hydrolysis THT This compound (THT) Protonation Protonation of Ring Nitrogen THT->Protonation + H₂O / H⁺ RingOpening Ring Opening Protonation->RingOpening Intermediate Unstable Intermediate RingOpening->Intermediate Release1 Release of Formaldehyde and Ethanolamine Intermediate->Release1 Formaldehyde Formaldehyde Release1->Formaldehyde Ethanolamine Ethanolamine Release1->Ethanolamine Experimental_Workflow Experimental Workflow for Quantifying Formaldehyde Release cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_quant Quantification Prep_THT Prepare THT Solution in Buffer Incubate Incubate at Controlled Temperature and pH Prep_THT->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Derivatize Derivatize with DNPH or Nash Reagent Sample->Derivatize Analyze Analyze via HPLC or Spectrophotometry Derivatize->Analyze Calculate Calculate Formaldehyde Concentration Analyze->Calculate Calibrate Prepare Calibration Curve Calibrate->Calculate

References

Impact of pH and temperature on Triazinetriethanol performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Triazinetriethanol (TTE). The following information addresses common issues related to the impact of pH and temperature on TTE performance during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TTE) and what are its primary applications?

A1: this compound (TTE), also known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, is a versatile chemical compound. Its primary applications include:

  • Hydrogen Sulfide (H₂S) Scavenger: TTE is widely used in the oil and gas industry to remove H₂S from gas and liquid streams.[1]

  • Biocide: It acts as an effective antimicrobial agent in various industrial fluids, such as metalworking fluids, cooling waters, and adhesives, to prevent spoilage and corrosion caused by microbial growth.[2][3]

  • Formaldehyde Releaser: TTE functions as a formaldehyde-releasing agent, which contributes to its biocidal activity.[3]

Q2: How do pH and temperature affect the stability of TTE?

A2: The stability of TTE is significantly influenced by both pH and temperature. The primary degradation pathway is hydrolysis, which is the breakdown of the TTE molecule in the presence of water.

  • pH: The rate of TTE hydrolysis is strongly dependent on the pH of the solution. It is relatively stable in neutral to alkaline conditions (pH 7-12) but hydrolyzes rapidly in acidic environments.[4] At low pH, the hydrolysis rate of triazine-based scavengers can become faster than their reaction rate with H₂S, leading to reduced scavenging efficiency.[5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. The effect of temperature is more pronounced in acidic solutions. Even in the absence of acidic conditions, elevated temperatures can lead to the thermal decomposition of TTE.

Q3: What are the degradation products of TTE?

A3: The degradation of TTE can result in different products depending on the conditions:

  • Hydrolysis: Under acidic conditions, TTE hydrolyzes to form monoethanolamine (MEA) and formaldehyde.[6][7]

  • Reaction with H₂S: When TTE reacts with hydrogen sulfide, the primary products are 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine.[4]

Q4: What is the optimal pH and temperature range for using TTE as an H₂S scavenger?

A4: For H₂S scavenging applications, TTE is most effective in neutral to alkaline conditions (typically pH 8-10).[4] At lower pH values, the competing hydrolysis reaction reduces the amount of active TTE available to react with H₂S.[5] While the reaction with H₂S is faster at higher temperatures, the increased rate of hydrolysis at elevated temperatures must be considered. Therefore, a balance must be struck to optimize performance.

Q5: How does temperature impact the biocidal performance of TTE?

A5: Temperature can have a dual effect on the biocidal performance of TTE. Increased temperatures can enhance the rate at which TTE releases formaldehyde, a key component of its antimicrobial activity. However, excessively high temperatures can lead to premature degradation of TTE, reducing its long-term effectiveness. Some studies have shown that combinations of TTE with other biocides can exhibit synergistic effects against anaerobic bacteria under high-temperature conditions.[6]

Troubleshooting Guides

Issue 1: Reduced H₂S Scavenging Efficiency

Symptoms:

  • Incomplete removal of H₂S from the system.

  • Higher than expected concentration of H₂S in the treated stream.

  • Faster consumption of TTE than anticipated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low pH of the System 1. Measure the pH of your system. 2. If the pH is below 7, consider adjusting it to a more alkaline range (pH 8-10) using a suitable buffer or base, if compatible with your process. 3. At low pH, the hydrolysis of TTE is significantly faster than its reaction with H₂S, reducing its scavenging capacity.[4][5]
High Operating Temperature 1. Measure the temperature of your system. 2. High temperatures accelerate the hydrolysis of TTE, especially in acidic or neutral solutions.[4] 3. If possible, lower the operating temperature. If not, a higher dosage of TTE may be required to compensate for the thermal degradation.
Insufficient Contact Time 1. Review your experimental setup to ensure adequate mixing and contact time between the TTE solution and the H₂S-containing stream. 2. Poor mass transfer can limit the reaction rate.
Issue 2: Poor Biocidal Performance

Symptoms:

  • Evidence of microbial growth (e.g., biofilms, turbidity, unpleasant odors) in the treated system.

  • Rapid degradation of the fluid being protected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unfavorable pH 1. Check the pH of the system. The efficacy of formaldehyde-releasing biocides can be pH-dependent.[8] 2. Adjust the pH to the optimal range for TTE's biocidal activity, which is typically neutral to slightly alkaline.
Elevated Temperature 1. Monitor the system temperature. While moderate heat can increase the release of formaldehyde, prolonged exposure to high temperatures can cause TTE to degrade too quickly, reducing its long-term preservative effect.[8]
Presence of Interfering Substances 1. Analyze the chemical composition of your system. Other components in the fluid may react with and neutralize TTE or its active components.
Microbial Resistance 1. If performance has decreased over time, consider the possibility of microbial resistance. 2. It may be necessary to alternate or combine TTE with another biocide with a different mechanism of action.

Data Presentation

Table 1: Rate of Hydrolysis of this compound (TTE)

The rate of hydrolysis of TTE is described by the following equation: d[TTE]/dt = kobs[TTE] where kobs = k0 + kH+[H+]

Temperature (°C)k₀ (s⁻¹)kH+ (M⁻¹s⁻¹)
222.6 x 10⁻⁵2.2 x 10⁶
604.8 x 10⁻⁴3.5 x 10⁸

Data sourced from Bakke et al. (2001).[4] This table illustrates the strong dependence of the hydrolysis rate on both temperature and proton concentration (acidity).

Experimental Protocols

Protocol 1: Evaluation of H₂S Scavenging Efficiency of TTE

Objective: To determine the H₂S scavenging efficiency of a TTE solution under specific pH and temperature conditions.

Materials:

  • TTE solution of known concentration

  • H₂S gas source of known concentration

  • Reaction vessel with temperature and pH control

  • Gas flow meters

  • H₂S gas analyzer

  • Appropriate buffer solutions

Methodology:

  • Set up the reaction vessel with a known volume of the TTE solution.

  • Adjust the pH and temperature of the TTE solution to the desired experimental conditions.

  • Initiate a continuous flow of the H₂S gas stream at a known flow rate and concentration through the TTE solution.

  • Continuously monitor the concentration of H₂S in the gas stream exiting the reaction vessel using the H₂S gas analyzer.

  • The experiment is complete when the H₂S concentration in the outlet stream reaches a predetermined breakthrough point (e.g., 10% of the inlet concentration).

  • The H₂S scavenging efficiency can be calculated by integrating the amount of H₂S removed over time until the breakthrough point.

Protocol 2: Assessment of Biocidal Efficacy of TTE

Objective: To evaluate the effectiveness of TTE in inhibiting microbial growth in a liquid medium at a specific pH and temperature.

Materials:

  • TTE solution

  • Sterile growth medium

  • Microbial culture (e.g., bacteria, fungi)

  • Incubator with temperature control

  • Spectrophotometer or plate reader

  • pH meter and sterile buffers

Methodology:

  • Prepare a series of dilutions of the TTE solution in the sterile growth medium.

  • Adjust the pH of each solution to the desired experimental value using sterile buffers.

  • Inoculate each solution with a known concentration of the microbial culture.

  • Include a positive control (inoculated medium without TTE) and a negative control (sterile medium).

  • Incubate all samples at the desired experimental temperature.

  • At regular time intervals, measure the microbial growth by monitoring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer or by plating dilutions and counting colony-forming units (CFUs).

  • The biocidal efficacy is determined by comparing the microbial growth in the TTE-containing samples to the positive control. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of TTE that completely inhibits visible growth.

Visualizations

TTE_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_h2s H₂S Reaction Pathway TTE This compound (TTE) MEA Monoethanolamine (MEA) TTE->MEA Low pH High Temperature Formaldehyde Formaldehyde TTE->Formaldehyde Low pH High Temperature Thiadiazine Thiadiazine TTE->Thiadiazine Reaction with H₂S Dithiazine Dithiazine Thiadiazine->Dithiazine Further reaction with H₂S

Caption: Degradation pathways of this compound (TTE).

Troubleshooting_Workflow Start Suboptimal TTE Performance Check_pH Is the system pH within the optimal range (neutral to alkaline)? Start->Check_pH Check_Temp Is the system temperature within the recommended range? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Adjust_Temp Adjust temperature or TTE dosage Check_Temp->Adjust_Temp No Check_Interference Are there any interfering substances in the system? Check_Temp->Check_Interference Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Interference Identify_Interferent Identify and mitigate interfering substance Check_Interference->Identify_Interferent Yes Consider_Resistance Consider microbial resistance or insufficient contact time Check_Interference->Consider_Resistance End Optimal Performance Check_Interference->End No Identify_Interferent->End Consider_Resistance->End

Caption: Troubleshooting workflow for suboptimal TTE performance.

References

Technical Support Center: Compatibility of Triazinetriethanol in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and formulation chemists working with Triazinetriethanol (TTE), a common formaldehyde-releasing biocide in metalworking fluids (MWFs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (TTE) and what is its primary function in a metalworking fluid?

A1: this compound (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) is a broad-spectrum biocide used to control microbial (bacterial and fungal) growth in water-based metalworking fluids.[1][2] Its mechanism of action involves the slow release of formaldehyde in the presence of water and microorganisms, which disrupts cellular processes and leads to cell death.[1][2][3] TTE is favored for its high pH stability and cost-effectiveness.

Q2: Is TTE compatible with all common metalworking fluid additives?

A2: TTE is compatible with a wide range of common MWF additives, which accounts for its widespread use. However, interactions can occur that may affect the fluid's performance. Compatibility should always be confirmed through formulation testing. Potential interactions can be observed with certain corrosion inhibitors, emulsifiers, and other biocides.

Q3: Can TTE be used as the sole biocide in a formulation?

A3: While TTE is a broad-spectrum bactericide, it has known efficacy gaps, particularly against slower-growing organisms like Mycobacterium species and certain fungi.[4] For robust, long-term fluid preservation, TTE is often used in combination with a fast-acting fungicide to provide a wider range of protection. This is a common strategy to extend the sump life of the fluid.[4]

Q4: Does TTE contribute to corrosion inhibition?

A4: While its primary role is biocidal, the amine structure of triazine derivatives suggests they can form protective films on metal surfaces. Some studies on triazine compounds have shown corrosion inhibition properties. However, in a typical MWF formulation, dedicated corrosion inhibitors like borates, amine carboxylates, or triazoles provide the primary corrosion protection. TTE's contribution is generally considered secondary to its biocidal function.

Q5: Are there any specific safety concerns associated with TTE?

A5: Yes. As a formaldehyde-releasing biocide, TTE and the resulting free formaldehyde are subject to regulatory scrutiny.[1][3] Formaldehyde is classified as a carcinogen and a sensitizer.[5] It is crucial to maintain workplace exposure levels below permissible limits and to follow all relevant safety data sheets (SDS) and local regulations when handling TTE and formulations containing it.[3]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and use of metalworking fluids containing TTE.

Guide 1: Emulsion Instability

Problem: My soluble oil or semi-synthetic fluid is showing signs of instability (e.g., creaming, oil separation, phase separation) after the addition of TTE.

Possible Cause Troubleshooting Steps
Incompatible Emulsifier System TTE, being a water-soluble amine, can alter the hydrophilic-lipophilic balance (HLB) of the system. The emulsifier package may no longer be optimal. Action: Re-evaluate the emulsifier system. You may need to adjust the ratio of primary and secondary emulsifiers or select emulsifiers with a different HLB value to accommodate the TTE.
pH Shock Although TTE is stable at high pH, its addition might locally alter the pH, affecting pH-sensitive emulsifiers (e.g., fatty acid soaps). Action: Add TTE slowly and with good agitation to the concentrate or emulsion. Ensure the formulation's pH is stable and buffered effectively.
High Mineral Content in Water The stability of an emulsion can be affected by water hardness. TTE may interact with hard water ions, although this is less common than emulsifier issues. Action: Test the formulation's stability in both hard and soft water. The emulsifier package may need to be optimized for hard water stability.
Guide 2: Persistent Microbial Contamination

Problem: Despite adding TTE at the recommended dosage, I am still experiencing microbial growth, foul odors, or a drop in pH.

Possible Cause Troubleshooting Steps
Efficacy Gap in Biocide The contaminating organism may be a species against which TTE has limited effectiveness, such as certain fungi or Mycobacterium. Action: 1. Identify the microorganism if possible. 2. Augment the TTE with a targeted fungicide (e.g., an isothiazolinone like OIT, or IPBC). A synergistic effect is often observed when combining different biocide chemistries.[4]
Biofilm Formation TTE may be effective against planktonic (free-floating) bacteria but less so against established biofilms in the sump or fluid lines. Action: The system may require a thorough cleaning with a system cleaner and a fresh charge of MWF. Consider a biocide with better biofilm penetration for tank-side additions.
Hydrolysis/Depletion of TTE TTE is consumed as it neutralizes microbes. In a heavily contaminated system, it can be depleted quickly. It can also hydrolyze over time in the concentrate. Action: Check the TTE concentration in the fluid. A tank-side addition of a fast-acting biocide may be needed to "shock" the system, followed by regular maintenance doses of TTE.
Guide 3: Corrosion Issues

Problem: I am observing ferrous corrosion (rust) or non-ferrous staining on finished parts after introducing TTE into my formulation.

Possible Cause Troubleshooting Steps
Antagonism with Corrosion Inhibitors TTE may have an antagonistic interaction with certain corrosion inhibitors, reducing their effectiveness. Action: Conduct corrosion tests (e.g., cast iron chip test) with and without TTE. The corrosion inhibitor package may need to be adjusted. Borates and certain amine carboxylates are generally considered compatible.
pH Drop Due to Microbial Activity If TTE is not effectively controlling microbial growth, the acidic byproducts from bacteria can lower the fluid's pH and cause corrosion. Action: Address the microbial contamination issue (see Guide 2). Ensure the fluid has sufficient reserve alkalinity to buffer against pH drops.
Cobalt Leaching (Cemented Carbide Tooling) Amines, including TTE and especially triethanolamine (TEA), can contribute to the leaching of the cobalt binder from cemented carbide tools, leading to premature tool wear.[6] Action: If working with carbide tooling, ensure the formulation contains an effective cobalt leaching inhibitor. A combination of borax and a triazole (like benzotriazole) has been shown to be effective in mitigating this issue.[6][7]

Section 3: Data Presentation (Illustrative)

The following tables provide an illustrative summary of expected compatibility and performance interactions based on qualitative industry knowledge. Note: These are not real experimental data but are intended to guide formulation and troubleshooting.

Table 1: Illustrative Compatibility of TTE with Other Additive Classes

Additive ClassSpecific ExampleExpected Interaction with TTEPerformance Consideration
Corrosion Inhibitor Boric Acid / Borate EstersGenerally Compatible / Potentially Synergistic Borates can buffer pH and have bacteriostatic properties, supporting the biocidal environment.[8] A combination can inhibit cobalt leaching.[6]
TolyltriazoleGenerally Compatible Important for yellow metal protection; no significant negative interactions reported.
Amine CarboxylatesGenerally Compatible Compatibility is high as both are nitrogen-based. Select for low foaming and good hard water stability.
Emulsifier Sodium Petroleum SulfonateGenerally Compatible A robust primary emulsifier. Emulsion stability should be tested to ensure the system's HLB is not disrupted.
Non-ionic SurfactantsCompatibility Varies Highly dependent on the specific surfactant chemistry and HLB. Test for emulsion stability.
Other Biocides Isothiazolinones (e.g., OIT)Synergistic TTE provides long-term bacterial control while OIT provides fast-acting and potent fungicidal activity, covering TTE's efficacy gaps.[4]
Iodopropynyl Butylcarbamate (IPBC)Synergistic IPBC is a strong fungicide often paired with bactericides like TTE for broad-spectrum protection.
Extreme Pressure (EP) Additive Phosphate EstersGenerally Compatible No direct negative interactions are commonly reported. Ensure overall formulation stability.

Table 2: Illustrative Troubleshooting Scenarios & Outcomes

IssueFormulation ChangeExpected Outcome
Fungal Growth in FluidAdd 500 ppm OIT to TTE-containing fluidSynergistic Effect: Fungal growth eliminated; bacterial control maintained by TTE.
Emulsion SplittingReformulate with adjusted non-ionic co-emulsifier (HLB change)Improved Stability: Emulsion remains stable after TTE addition.
Cobalt Leaching from Carbide ToolsAdd 0.5% Borax + 0.1% BenzotriazoleInhibition: Cobalt levels in the fluid are significantly reduced, extending tool life.

Section 4: Experimental Protocols

Protocol 1: Emulsion Stability Test
  • Preparation: Prepare two identical 100 mL samples of the metalworking fluid concentrate: one with TTE at the target concentration and one without (control).

  • Dilution: Dilute each concentrate to the final use concentration (e.g., 5% in 200 ppm hard water) in separate 100 mL graduated cylinders. Agitate by inverting the cylinders 10 times.

  • Observation: Let the cylinders stand undisturbed at room temperature.

  • Evaluation: Record the volume (in mL) of any separated cream, oil, or sediment at intervals of 1, 4, 8, and 24 hours. A stable emulsion will show no separation.

Protocol 2: Cast Iron Chip Corrosion Test (IP 287)
  • Preparation: Prepare the test fluid by diluting the concentrate (containing TTE) to the desired concentration in the test water.

  • Chip Distribution: Place a quantity of freshly prepared, dry cast iron chips in the center of a filter paper in a petri dish.

  • Fluid Application: Pour 2 mL of the test fluid over the chips to thoroughly wet them.

  • Incubation: Cover the petri dish and allow it to stand for 2 hours at room temperature.

  • Evaluation: Remove the chips and examine the filter paper for any staining or rust marks. The extent of the staining is rated against a standard scale to determine the pass/fail criteria.

Protocol 3: Biocidal Efficacy Challenge Test (ASTM E2275)
  • Preparation: Prepare samples of the diluted metalworking fluid (with and without the biocide package containing TTE).

  • Inoculation: Introduce a known concentration of a mixed bacterial and fungal inoculum into each fluid sample.

  • Incubation: Store the inoculated samples at a controlled temperature (e.g., 25°C) with gentle agitation.

  • Sampling: At specified time intervals (e.g., 0, 24, 48 hours, and then weekly), draw an aliquot from each sample.

  • Plating & Counting: Perform serial dilutions of the aliquot and plate onto nutrient agar (for bacteria) and Sabouraud dextrose agar (for fungi).

  • Evaluation: After incubation of the plates, count the number of colony-forming units (CFU/mL). Efficacy is determined by the reduction in microbial population over time compared to the control. A synergistic effect is confirmed if the combination of biocides shows a greater reduction than the sum of the individual biocides' effects.

Section 5: Visualizations (Graphviz DOT)

G cluster_troubleshooting Troubleshooting Logic: Emulsion Instability start Emulsion shows instability (creaming, separation) check_hlb Is the emulsifier system (HLB) optimized for all components? start->check_hlb check_ph Was TTE added slowly with good agitation? Is pH stable? check_hlb->check_ph Yes solution_hlb Adjust emulsifier ratio or select different emulsifiers. check_hlb->solution_hlb No check_water Is water hardness a factor? check_ph->check_water Yes solution_ph Improve mixing process. Ensure adequate pH buffering. check_ph->solution_ph No solution_water Optimize formulation for hard water stability. check_water->solution_water Yes

Caption: Troubleshooting workflow for emulsion instability issues.

G cluster_interactions Key Additive Interactions with TTE TTE This compound (Bactericide) Fungicide Fungicide (e.g., OIT, IPBC) TTE->Fungicide Synergy (Broad Spectrum) Corrosion_Inhibitor Corrosion Inhibitor (e.g., Borates, Triazoles) TTE->Corrosion_Inhibitor Potential Synergy (e.g., with Borates) Emulsifier Emulsifier (e.g., Sulfonates) TTE->Emulsifier Potential Disruption (Test HLB) MWF Stable & Effective Metalworking Fluid TTE->MWF Bacterial Control Fungicide->MWF Fungal Control Corrosion_Inhibitor->MWF Corrosion Protection Emulsifier->MWF Emulsion Stability

Caption: Conceptual diagram of TTE interactions in a MWF.

References

Strategies to minimize foaming in metalworking fluids containing Triazinetriethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metalworking Fluids

This guide provides troubleshooting strategies and frequently asked questions to help researchers and scientists minimize foaming in metalworking fluids (MWFs) containing the biocide Triazinetriethanol.

Troubleshooting Guide: Foam Control

Foaming in metalworking fluids is a common issue that can be caused by mechanical, chemical, or a combination of factors.[1][2] Uncontrolled foam can reduce the cooling and lubricating properties of the fluid, damage equipment, and create an unsafe work environment.[3][4][5] This guide provides a systematic approach to diagnosing and resolving foam-related problems.

First Step: Diagnosis with the Shake Test

The first step in diagnosing a foam issue is to determine if its root cause is primarily mechanical or chemical.[1] A simple shake test can often provide this initial insight.[1][6]

  • Protocol: Collect a sample of the foaming fluid from the system sump in a clean, clear, covered container. Fill the container approximately halfway. Shake it vigorously for 15-20 seconds.[6]

  • Observation:

    • Rapidly Dissipating Foam: If the foam breaks down and disappears quickly, the problem is likely due to mechanical issues in the fluid delivery system.[1][6]

    • Stable, Persistent Foam: If a significant layer of foam remains and does not dissipate quickly (similar to the head on a beer), the issue is likely chemical in nature.[1][6]

Troubleshooting Flowchart

The following diagram outlines the logical steps for troubleshooting foam issues based on the shake test results.

Foam_Troubleshooting Start Excessive Foaming Observed ShakeTest Perform Shake Test Start->ShakeTest Mechanical Mechanical Issue Suspected ShakeTest->Mechanical Foam dissipates quickly Chemical Chemical Issue Suspected ShakeTest->Chemical Foam is stable Mech_Sol_Header Investigate Mechanical Factors Mechanical->Mech_Sol_Header Chem_Sol_Header Investigate Chemical Factors Chemical->Chem_Sol_Header LowLevel Low Fluid Level in Reservoir? Mech_Sol_Header->LowLevel AirLeak Air Leaks in Pump/Piping? Mech_Sol_Header->AirLeak Agitation Excessive Agitation? Mech_Sol_Header->Agitation ShortDwell Short Fluid Dwell Time? Mech_Sol_Header->ShortDwell FixMech Adjust System: - Top up fluid - Seal leaks - Reduce 'waterfalls' - Decrease flow rate LowLevel->FixMech AirLeak->FixMech Agitation->FixMech ShortDwell->FixMech WaterHardness Soft Water Used for Dilution? Chem_Sol_Header->WaterHardness Concentration Fluid Concentration Too High? Chem_Sol_Header->Concentration Contamination Chemical Contamination? Chem_Sol_Header->Contamination AntifoamDepletion Antifoam Depletion? Chem_Sol_Header->AntifoamDepletion FixChem Adjust Fluid Chemistry: - Adjust water hardness - Correct concentration - Add tank-side antifoam - Clean system WaterHardness->FixChem Concentration->FixChem Contamination->FixChem AntifoamDepletion->FixChem

Caption: A flowchart for diagnosing and resolving foaming issues in metalworking fluids.

Frequently Asked Questions (FAQs)

Q1: Why does my metalworking fluid foam?

Foam is created when air is entrained in the fluid and the resulting bubbles are stabilized.[1][7] This can be caused by several factors:

  • Mechanical Issues: High-pressure sprays, low fluid levels causing pump cavitation, air leaks in lines, and excessive agitation from sharp corners or "waterfall" returns into the sump can all introduce excessive air.[1][2][6]

  • Chemical Issues: The composition of the fluid itself can promote stable foam. This includes surfactants and emulsifiers essential to the formulation.[8] Other factors include using very soft water for dilution, incorrect fluid concentration, and contamination from other fluids (like cleaners or hydraulic oils).[1][2][7]

Q2: Does the biocide this compound cause foaming?

This compound (1,3,5-tris(2-hydroxyethyl)-s-triazine) is a widely used biocide in metalworking fluids due to its cost-effectiveness and stability at high pH.[9] While essential for controlling microbial growth, like many other additives in a complex formulation (e.g., corrosion inhibitors, emulsifiers), it can possess some surface-active properties that may contribute to foam stability. However, excessive foaming is often the result of an imbalance in the total formulation or external factors, rather than being caused solely by the biocide.

Q3: What types of antifoam agents are effective and how do I choose one?

Antifoam agents are additives used to control foam. The choice depends on the type of metalworking fluid (synthetic, semi-synthetic, soluble oil) and the operational requirements.

  • Non-Silicone Antifoams: These are often preferred as they do not interfere with subsequent finishing operations like painting or plating.[10][11] They include mineral oil-based, fatty alcohol, and polyether types.[4]

  • Silicone-Based Antifoams: These are highly effective, even at low concentrations.[11] However, they can sometimes cause issues with surface finishing if not formulated correctly.[11] Organo-modified siloxanes are a newer class that combines high efficiency with better compatibility.[12]

Summary of Antifoam Agent Types

Antifoam TypeKey CharacteristicsBest Use CasesConsiderations
Non-Silicone (Mineral Oil, Fatty Alcohol) Good compatibility, cost-effective.General purpose, tank-side addition, systems where painting/plating follows.May be less potent than silicone types.
Non-Silicone (Polyether, Polymeric) Excellent in synthetic fluids, good high-temperature stability.Synthetic and semi-synthetic fluids, high-pressure systems.Can be more expensive.
Silicone-Based Highly efficient at very low concentrations, rapid foam knockdown.[11]Aggressive foaming situations, tank-side emergencies.Potential for surface coating interference.[11]
Organo-Modified Siloxane Combines the high efficiency of silicones with the compatibility of organic antifoams.[12]High-performance fluids, situations requiring both efficiency and compatibility.Premium performance often comes at a higher cost.

Q4: How can I experimentally test the effectiveness of an antifoam agent?

Several standardized and non-standardized methods exist to evaluate foam tendency and antifoam performance.[3] Common lab-scale methods include shake tests, blender tests, and air sparging tests.[3] The blender test is particularly useful for simulating high-shear conditions found in many machining operations.

Experimental Protocols

1. High-Shear Foam Test (Blender Method)

This method evaluates the foaming tendency of a fluid and the efficacy of an antifoam agent under high-shear conditions.

Methodology:

  • Preparation: Prepare a 200 mL sample of the metalworking fluid at its typical end-use dilution and temperature (e.g., 25°C). If testing an antifoam, add the specified concentration to this sample and mix gently.

  • Apparatus: Use a standard laboratory blender with variable speed settings. Pour the 200 mL sample into the clean blender jar.

  • Procedure:

    • Secure the lid and blend the fluid at a high speed (e.g., 4,000 - 13,000 rpm) for a fixed duration, typically 30 seconds.[3]

    • Immediately after blending stops, pour the aerated fluid into a 1000 mL graduated cylinder.

  • Data Collection:

    • Record the initial foam volume (total volume minus 200 mL of liquid) at time t=0.

    • Record the foam volume at set intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes) to determine the foam collapse rate.

  • Analysis: Compare the initial foam height and collapse time for the fluid with and without the antifoam agent. A successful antifoam will significantly reduce the initial foam volume and/or dramatically increase the rate of foam collapse.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the high-shear foam test.

Experimental_Workflow Start Start: Foam Evaluation PrepFluid Prepare 200mL MWF Sample (with/without antifoam) Start->PrepFluid PourBlender Pour Sample into Blender Jar PrepFluid->PourBlender Blend Blend at High Speed (e.g., 30 seconds) PourBlender->Blend PourCylinder Pour into 1000mL Graduated Cylinder Blend->PourCylinder RecordInitial Record Initial Foam Volume (t=0) PourCylinder->RecordInitial RecordCollapse Record Foam Volume at Time Intervals (t=x) RecordInitial->RecordCollapse Analyze Analyze Data: - Compare foam height - Compare collapse rate RecordCollapse->Analyze End End: Evaluation Complete Analyze->End

Caption: A workflow diagram for a high-shear blender test to evaluate foam in MWFs.

References

Technical Support Center: Long-Term Stability of Triazinetriethanol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability studies of Triazinetriethanol (also known as Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum, formaldehyde-releasing biocide. Its antimicrobial activity is not due to the molecule itself, but rather its controlled decomposition in aqueous environments to release formaldehyde, which is a potent disinfectant that acts by denaturing proteins and nucleic acids of microorganisms.[1]

Q2: Why is my this compound formulation showing a decrease in active substance concentration over time?

A2: this compound is inherently unstable in aqueous solutions, which is by design. The decrease in concentration is likely due to its hydrolysis, the process by which it breaks down to release formaldehyde. The rate of this hydrolysis is significantly influenced by the formulation's pH and storage temperature.

Q3: What factors can accelerate the degradation of this compound in my formulation?

A3: The primary factors that accelerate degradation are low pH (acidic conditions) and high temperatures. The hydrolysis rate is strongly dependent on the concentration of hydrogen ions.[2] Therefore, it is crucial to control the pH of your formulation to maintain the desired stability profile.

Q4: Are there any known incompatibilities for this compound formulations?

A4: Yes. Due to its chemical nature as an amine and an alcohol, this compound can be incompatible with strong acids, which will accelerate its decomposition.[3] Additionally, prolonged contact with certain metals like brass, copper, and aluminum should be avoided due to potential corrosive effects.[4] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3]

Q5: What are the typical shelf-lives for biocidal products containing this compound?

A5: The shelf-life of a biocidal product must be determined through long-term stability studies. Generally, a shelf-life of at least six months is expected.[5] However, the actual shelf-life will depend on the specific formulation, packaging, and storage conditions. European regulations now require a completed long-term stability test before a two-year shelf life can be assigned.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of active ingredient pH of the formulation is too low (acidic).- Measure the pH of the formulation. - If the pH is below neutral, consider adjusting with a suitable buffer. - Evaluate the compatibility of all excipients to ensure they are not creating an acidic microenvironment.
Storage temperature is too high.- Review the storage conditions and ensure they align with the recommended temperature range. - Conduct accelerated stability studies at various temperatures to understand the formulation's thermal sensitivity.
Inconsistent analytical results for this compound concentration Inherent instability of the analyte during analysis.- Avoid analytical techniques that use high temperatures, such as gas chromatography, as this compound is thermally labile.[5] - Consider using a validated Electrospray-Mass Spectrometry (ES-MS) method for direct quantification.[5] - An alternative is to use an indirect method by quantifying the amount of released formaldehyde.
Physical changes in the formulation (e.g., color change, precipitation) Degradation of this compound or interaction with other formulation components.- Characterize the degradants to understand the degradation pathway. - Perform compatibility studies with all individual excipients and the active ingredient. - Evaluate the impact of the packaging on the formulation's stability.
Failure to meet preservative efficacy testing (PET) criteria Insufficient release of formaldehyde due to an overly stable formulation or rapid loss of this compound before the test period.- Correlate the concentration of this compound with formaldehyde release over time. - Adjust the formulation's pH to control the rate of formaldehyde release to ensure it is effective throughout the product's shelf-life.

Data Presentation

The stability of this compound is highly dependent on pH and temperature. The following tables illustrate the expected impact of these parameters on the rate of hydrolysis. The data is derived from the hydrolysis rate equation reported at 22°C and 60°C.[2]

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for this compound Hydrolysis at 22°C

pHHydrogen Ion Concentration [H+] (mol/L)Rate Constant (k) (s⁻¹)
81.0 x 10⁻⁸2.60 x 10⁻⁵
71.0 x 10⁻⁷2.82 x 10⁻⁵
61.0 x 10⁻⁶4.80 x 10⁻⁵
51.0 x 10⁻⁵2.46 x 10⁻⁴

Table 2: Effect of Temperature on the Hydrolysis of this compound

Temperature (°C)ConditionHydrolysis Rate Equation
22°CStandardd[triazine]/dt = 2.6 x 10⁻⁵[triazine] + 2.2 x 10⁶[triazine][H+]
60°CAcceleratedd[triazine]/dt = 4.8 x 10⁻⁴[triazine] + 3.5 x 10⁸[triazine][H+]

Experimental Protocols

Protocol: Long-Term Stability Study of a this compound Formulation

1. Objective: To evaluate the long-term stability of a this compound formulation under specified storage conditions and to determine its shelf-life.

2. Materials and Methods:

  • Test Product: At least one primary batch of the final this compound formulation.[5]

  • Packaging: The product should be stored in the proposed commercial packaging.[5]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Procedures: Fully validated and stability-indicating analytical methods must be used.

3. Test Parameters: The following parameters should be tested at each interval:

  • Physical Attributes: Appearance (color, clarity), phase separation.[8]

  • pH: Measured using a calibrated pH meter.[8]

  • Assay of this compound: Quantification of the active substance. The acceptance criterion is typically 90-110% of the label claim. A significant change is often defined as a drop of more than 10% from the initial assay value.[8]

  • Degradation Products: Identification and quantification of any significant degradation products.

  • Preservative Efficacy: To be tested at the beginning and end of the study.

4. Acceptance Criteria:

  • The formulation must meet all its physical, chemical, and microbiological specifications throughout the proposed shelf-life.

  • The concentration of this compound should remain within the acceptable limits (e.g., ±10% of the initial concentration).[8]

Visualizations

This compound This compound (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) Protonation Protonation This compound->Protonation  + H⁺ (Acidic pH) Unstable_Intermediate Unstable Intermediate Protonation->Unstable_Intermediate Hydrolysis Hydrolysis (H₂O) Unstable_Intermediate->Hydrolysis Ethanolamine Ethanolamine Hydrolysis->Ethanolamine Formaldehyde Formaldehyde (Active Biocide) Hydrolysis->Formaldehyde Start Start: Stability Study Initiation Batch_Selection Select ≥1 Primary Batch in Final Packaging Start->Batch_Selection Storage Place Samples in Storage Chambers (Long-Term & Accelerated) Batch_Selection->Storage Time_Points Testing at Predetermined Time Points (0, 3, 6, 9, 12, 18, 24 mo) Storage->Time_Points Analysis Perform Physical and Chemical Analysis: - Appearance - pH - Assay (this compound) - Degradants Time_Points->Analysis Acceptance Compare Results to Acceptance Criteria (e.g., >90% initial assay) Analysis->Acceptance Pass Pass: Continue Study Acceptance->Pass Within Spec Fail Fail: Investigate & Terminate Shelf-Life Acceptance->Fail Out of Spec Pass->Time_Points End End of Study: Establish Shelf-Life Pass->End Fail->End

References

Validation & Comparative

A Comparative Guide to Triazinetriethanol and Isothiazolinones for Microbial Control in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate biocide is critical for maintaining the integrity and performance of metalworking fluids (MWFs), preventing microbial growth that can lead to fluid degradation, foul odors, and corrosion. This guide provides an objective comparison of two commonly used classes of biocides: triazinetriethanol (THT), a formaldehyde-releasing agent, and isothiazolinones. The information presented is based on available experimental data to assist in making informed decisions for specific MWF formulations and applications.

Performance Comparison

This compound and isothiazolinones offer distinct advantages and disadvantages in terms of their antimicrobial efficacy, stability, and potential ancillary benefits. The following table summarizes key performance characteristics based on available data.

FeatureThis compound (THT)Isothiazolinones (e.g., CMIT/MIT, BIT, OIT)
Mechanism of Action Releases formaldehyde, which acts as a broad-spectrum antimicrobial agent by cross-linking proteins and nucleic acids.Inhibit microbial growth by disrupting metabolic pathways through the electrophilic attack on thiol-containing enzymes.[1][2][3][4][5]
Spectrum of Activity Generally effective against a broad range of bacteria and fungi. However, some studies suggest they are less effective against sulfate-reducing bacteria (SRB) and Mycobacteria.[5]Broad-spectrum activity against bacteria, fungi, and algae.[3][4] Specific isothiazolinones may have varying efficacy against different microbial groups.
Speed of Action Slower acting, relying on the gradual release of formaldehyde.Rapid inhibition of microbial growth and metabolism, often within minutes of exposure.[1][2][5]
Endotoxin Control Known to be effective at neutralizing endotoxins, which are inflammatory substances released from Gram-negative bacteria.Generally not effective at neutralizing endotoxins.
Stability Generally stable in typical alkaline MWF conditions.Stability can be a concern, particularly for blends like CMIT/MIT, at high pH (>9.0) and elevated temperatures.[3] For instance, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (a component of some isothiazolinone biocides) in a metalworking fluid concentrate is estimated to be six months at 24°C, but this drops to 12.2 days at 40°C and 1.6 days at 60°C.[3]
Typical Use Concentration 0.1% - 0.5% in the final emulsion.[6]Varies by specific isothiazolinone: CMIT/MIT is typically used at 100-200 ppm, while BIT20 can be used in a broader pH range of 2-12.
Skin Sensitization Can cause skin irritation and sensitization, primarily due to the release of formaldehyde.Known skin sensitizers, with varying potencies among different derivatives. CMIT is considered a stronger sensitizer than BIT.[1]

Experimental Protocols

To evaluate the efficacy of biocides like this compound and isothiazolinones in MWFs, standardized laboratory tests are employed. A typical experimental protocol involves the following steps:

  • Preparation of MWF Emulsion: The metalworking fluid concentrate is diluted to the desired concentration (e.g., 5% v/v) using water of a specified hardness.

  • Inoculation: The MWF emulsion is inoculated with a known concentration of a mixed microbial culture, typically containing bacteria and fungi commonly found in contaminated MWFs (e.g., Pseudomonas aeruginosa, Escherichia coli, Fusarium solani, Candida albicans).

  • Biocide Addition: The biocide being tested is added to the inoculated MWF emulsion at various concentrations. A control sample with no biocide is also prepared.

  • Incubation: The samples are incubated at a controlled temperature (e.g., 25-30°C) with agitation to simulate circulation in an MWF system.

  • Microbial Enumeration: At regular intervals (e.g., 24, 48, 72 hours, and weekly thereafter), aliquots are taken from each sample. The number of viable microorganisms is determined using standard plating techniques (e.g., spread plating on nutrient agar for bacteria and Sabouraud dextrose agar for fungi).

  • Data Analysis: The reduction in microbial population over time for each biocide concentration is calculated and compared to the control. The Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the kill rate can be determined from this data.

Visualizing the Logic

The selection and evaluation of a biocide for a metalworking fluid is a multi-step process. The following diagrams illustrate the logical flow of this process.

BiocideSelectionProcess cluster_0 Problem Identification cluster_1 Biocide Selection cluster_2 Evaluation cluster_3 Decision Start Microbial Contamination Detected in MWF Problem Fluid Degradation Foul Odor Corrosion Start->Problem Selection Select Potential Biocides Problem->Selection THT This compound Selection->THT Isothiazolinones Isothiazolinones Selection->Isothiazolinones LabTesting Laboratory Efficacy Testing (e.g., ASTM E2275) THT->LabTesting Isothiazolinones->LabTesting FieldTrial Field Trial in MWF System LabTesting->FieldTrial Decision Select Optimal Biocide Based on Performance, Cost, and Safety FieldTrial->Decision

Caption: Logical workflow for selecting a biocide for metalworking fluid.

ExperimentalWorkflow Start Prepare MWF Emulsion Inoculate Inoculate with Microbial Culture Start->Inoculate AddBiocide Add Biocide (THT or Isothiazolinones) Inoculate->AddBiocide Incubate Incubate at Controlled Temperature AddBiocide->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Analyze Analyze Data (MIC, Kill Rate) Enumerate->Analyze End Compare Biocide Efficacy Analyze->End

Caption: A typical experimental workflow for evaluating biocide efficacy in MWF.

Conclusion

Both this compound and isothiazolinones are effective biocides for controlling microbial growth in metalworking fluids. The choice between them, or a combination of both, will depend on the specific requirements of the MWF system. Isothiazolinones offer rapid antimicrobial action but may have stability and sensitization concerns. This compound provides a slower, sustained release of formaldehyde and has the added benefit of endotoxin neutralization, though the release of formaldehyde itself is a key consideration for health and safety. A thorough evaluation based on the specific microbial challenges, fluid chemistry, and operational conditions is essential for selecting the optimal microbial control strategy.

References

A Comparative Efficacy Analysis of Triazinetriethanol and Glutaraldehyde as Biocides

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination for Researchers, Scientists, and Drug Development Professionals

In the realm of microbial control, the selection of an appropriate biocide is paramount to ensuring the safety and efficacy of a multitude of industrial and pharmaceutical processes. Among the diverse array of available agents, Triazinetriethanol (THT) and glutaraldehyde have emerged as prominent choices due to their broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the efficacy of these two biocides, supported by available experimental data, to aid researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound, a formaldehyde-releasing agent, and glutaraldehyde, a dialdehyde, are both effective in controlling the growth of a wide range of microorganisms, including bacteria and fungi. Glutaraldehyde is well-documented for its rapid and potent biocidal action, which includes efficacy against mycobacteria and bacterial spores. This compound is widely used as a preservative in metalworking fluids and other industrial applications, valued for its sustained antimicrobial effect.

Direct comparative efficacy data in publicly available literature is limited. However, a patent for a synergistic biocidal composition provides a direct comparison of their performance against anaerobic sulfate-reducing bacteria (SRB), a common culprit in industrial contamination. This data, along with information on their mechanisms of action, material compatibility, and toxicological profiles, forms the basis of this guide.

Mechanism of Action

The fundamental difference in the biocidal activity of this compound and glutaraldehyde lies in their distinct mechanisms of action.

This compound (THT): As a formaldehyde-releaser, THT's primary mode of action is the slow and sustained release of formaldehyde.[1] Formaldehyde is a highly reactive molecule that inactivates microorganisms by alkylating amino and sulfhydryl groups of proteins and nucleic acids, leading to cell death. This controlled release mechanism provides long-term preservation.

Glutaraldehyde: Glutaraldehyde is a potent cross-linking agent. Its two aldehyde groups react with and cross-link primary amines in microbial cell wall proteins and enzymes. This extensive cross-linking disrupts cellular functions and leads to rapid cell death. This mechanism is particularly effective against a broad spectrum of microorganisms, including those with protective outer layers.

cluster_THT This compound (THT) Mechanism THT This compound Hydrolysis Hydrolysis THT->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Alkylation Alkylation of Amino & Sulfhydryl Groups Formaldehyde->Alkylation CellDeath_THT Microbial Cell Death Alkylation->CellDeath_THT

Mechanism of Action for this compound (THT).

cluster_Glutaraldehyde Glutaraldehyde Mechanism Glutaraldehyde Glutaraldehyde Crosslinking Cross-linking of Primary Amines Glutaraldehyde->Crosslinking CellWallProteins Cell Wall Proteins & Enzymes Crosslinking->CellWallProteins Disruption Disruption of Cellular Function CellWallProteins->Disruption CellDeath_Glut Microbial Cell Death Disruption->CellDeath_Glut

Mechanism of Action for Glutaraldehyde.

Comparative Biocidal Efficacy

Table 1: Comparative Efficacy against Anaerobic Sulfate-Reducing Bacteria (SRB)

BiocideMinimum Biocidal Concentration (MBC) (ppm)
Glutaraldehyde5.3
This compound (HHT)25.7

Source: EP2700314A1.[2] The data indicates that under the specific high-temperature and sulfide-rich conditions of the study, glutaraldehyde was significantly more potent against anaerobic SRB, requiring a much lower concentration to achieve a biocidal effect compared to this compound.

It is important to note that the efficacy of biocides can be highly dependent on the specific microbial strain, environmental conditions (pH, temperature, presence of organic matter), and the formulation of the biocidal product.

Experimental Protocols

To ensure reproducible and comparable results when evaluating biocidal efficacy, standardized experimental protocols are essential. A general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) is outlined below.

cluster_Workflow General Experimental Workflow for Biocide Efficacy Testing start Start prep_culture Prepare Standardized Microbial Culture start->prep_culture inoculation Inoculate Biocide Dilutions with Microbial Culture prep_culture->inoculation serial_dilution Prepare Serial Dilutions of Biocides serial_dilution->inoculation incubation Incubate under Controlled Conditions inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination subculture Subculture from clear wells/tubes mic_determination->subculture mbc_determination Determine MBC (Lowest concentration with no microbial growth on subculture) subculture->mbc_determination end End mbc_determination->end

Workflow for Determining MIC and MBC.
Key Experimental Details from Cited Patent (EP2700314A1)

  • Microorganism: A field consortium of sulfate-reducing bacteria (SRB).[2]

  • Culture Medium: A salt solution containing NaCl, NaHCO3, KCl, CaCl2, MgSO4, Na2SO4, and Na2CO3.[2]

  • Incubation Conditions: The mixtures were incubated at 80°C under anaerobic conditions for 2 hours.[2]

  • Efficacy Determination: The lowest biocide concentration required to achieve at least a 99.9% bacterial reduction in 2 hours was determined as the Minimum Biocidal Concentration (MBC).[2]

Material Compatibility

The compatibility of biocides with various materials is a critical consideration to prevent degradation of equipment and surfaces.

Glutaraldehyde: Generally compatible with a wide range of materials, including stainless steel, titanium, and many plastics and elastomers. However, prolonged contact with certain materials like carbon steel may lead to corrosion.

This compound: Generally considered non-corrosive to metals.[3] Its compatibility with plastics and elastomers is formulation-dependent.

Table 2: General Material Compatibility

MaterialGlutaraldehydeThis compound
Stainless SteelExcellentExcellent
Carbon SteelModerateGood
AluminumGoodGood
PolyethyleneExcellentExcellent
PolypropyleneExcellentExcellent
PVCGoodGood
Nitrile RubberGoodGood
Viton®ExcellentExcellent

This table provides a general guide. It is crucial to consult specific manufacturer's data for the compatibility of particular formulations with specific materials under operational conditions.

Toxicity and Environmental Impact

The toxicological profiles and environmental fate of biocides are of increasing concern and are subject to regulatory scrutiny.

Glutaraldehyde:

  • Human Health: Can cause skin, eye, and respiratory irritation. It is a known sensitizer and can cause allergic contact dermatitis. Occupational exposure limits are in place in many countries to minimize health risks.

  • Environmental Impact: Readily biodegradable in water and soil and is not expected to bioaccumulate. However, it is toxic to aquatic organisms, and direct discharge into the environment should be avoided.

This compound:

  • Human Health: As a formaldehyde-releaser, the primary health concerns are related to formaldehyde, which is a known carcinogen and sensitizer. THT itself is reported to have moderate acute oral toxicity and high acute inhalation toxicity.

  • Environmental Impact: Information on the environmental fate of this compound is less abundant in publicly available literature. As it breaks down to release formaldehyde, the environmental impact of formaldehyde is a relevant consideration.

Conclusion

Both this compound and glutaraldehyde are effective biocides with distinct characteristics that make them suitable for different applications.

  • Glutaraldehyde offers a rapid, broad-spectrum biocidal action and is particularly effective against challenging microorganisms like SRB, mycobacteria, and spores. Its well-defined mechanism of action and extensive documentation make it a reliable choice for high-level disinfection.

  • This compound provides a long-lasting antimicrobial effect through the sustained release of formaldehyde, making it a suitable preservative for industrial fluids.

The choice between these two biocides will depend on the specific requirements of the application, including the target microorganisms, the required speed of action, material compatibility, and regulatory and safety considerations. The limited availability of direct comparative efficacy data highlights the need for further research to enable a more comprehensive side-by-side evaluation of these two important biocides. Researchers and professionals are encouraged to conduct their own specific testing to determine the most appropriate biocide for their needs.

References

The Synergistic Power of Triazinetriethanol: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazinetriethanol (THT), a formaldehyde-releasing biocide also known by trade names such as Grotan® and identified by CAS number 4719-04-4, is a widely utilized preservative in industrial applications. Its primary mechanism of action involves the slow release of formaldehyde, a potent antimicrobial agent. While effective on its own, the antimicrobial spectrum and efficacy of this compound can be significantly enhanced when used in combination with other biocides. This guide provides a comparative analysis of the synergistic effects of this compound with other antimicrobial agents, supported by available experimental data, to inform the development of more robust and efficient antimicrobial formulations.

I. Synergistic Effects with Glutaraldehyde

The combination of this compound (referred to as HHT in some studies) and glutaraldehyde has demonstrated a notable synergistic effect, particularly in controlling anaerobic bacteria, such as sulfate-reducing bacteria (SRB), which are a significant concern in the oil and gas industry.[1][2][3][4] This synergy allows for the use of lower concentrations of both biocides, which can reduce costs and minimize environmental impact.[1]

Quantitative Data: Synergy against Anaerobic SRB

The following table summarizes the synergistic effect of glutaraldehyde and Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (HHT) against anaerobic SRB. The synergy index is a measure of the interaction between the two compounds; a value less than 1 indicates synergy.

Weight Ratio (Glutaraldehyde:HHT)Concentration for 99.9% Bacterial Reduction (ppm)Synergy Index
Glutaraldehyde HHT
1:022.50
4:111.32.8
2:111.35.6
1:111.311.3
1:211.322.5
1:45.622.5
0:1045

Data sourced from patent US20150025078A1. The synergy index was calculated based on the concentrations required to achieve a 99.9% reduction in the bacterial population.[1][4]

II. Combinations with Other Antimicrobial Agents

While comprehensive quantitative data on the synergistic effects of this compound with other common biocides is not as readily available in publicly accessible literature, the following sections discuss the potential for combined efficacy based on their mechanisms of action.

Isothiazolinones (e.g., CMIT/MIT)

Isothiazolinones, such as the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are potent, broad-spectrum biocides. Their mechanism of action involves the inhibition of key enzymes in microbial metabolism. A strategy of rotating the use of formaldehyde-releasers like this compound with isothiazolinones is employed in some industrial settings to manage and prevent the development of microbial resistance. This suggests that their different modes of action could provide a complementary, if not synergistic, effect in a combined formulation. However, specific synergy data from checkerboard or time-kill assays is not widely reported.

Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are cationic surfactants that disrupt cell membranes, leading to cell lysis. Similar to isothiazolinones, the distinct mechanism of action of QACs compared to the formaldehyde-releasing action of this compound suggests potential for enhanced antimicrobial activity when used in combination. This could lead to a broader spectrum of activity and a reduced likelihood of resistance development. Further research is needed to quantify the synergistic potential of such combinations.

Bronopol

III. Experimental Protocols

Checkerboard Assay for Synergy Testing (Glutaraldehyde and HHT)

The synergistic interaction between glutaraldehyde and HHT against anaerobic SRB was determined using a method adapted from the checkerboard assay.

1. Preparation of Biocide Solutions:

  • Stock solutions of glutaraldehyde and HHT are prepared in a suitable salt solution that mimics the application environment (e.g., water for oil and gas applications).[1][4]

  • A series of dilutions for each biocide are prepared.

2. Inoculum Preparation:

  • A culture of anaerobic sulfate-reducing bacteria is grown in a suitable broth medium under anaerobic conditions.

  • The bacterial suspension is adjusted to a specific cell density (e.g., 10^6 CFU/mL).

3. Assay Setup:

  • A 96-well microtiter plate is used.

  • The dilutions of glutaraldehyde are added to the wells along the x-axis, and the dilutions of HHT are added along the y-axis.

  • Each well will contain a unique combination of concentrations of the two biocides. Control wells with only one biocide and no biocide are also included.

  • The prepared bacterial inoculum is added to each well.

4. Incubation:

  • The microtiter plate is incubated under anaerobic conditions at a relevant temperature (e.g., 40°C) for a specified period (e.g., 48-72 hours).[4]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, the MIC is determined as the lowest concentration of a single biocide or a combination of biocides that completely inhibits visible microbial growth.

6. Calculation of Synergy Index:

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

  • FIC of agent A (FICA) = MIC of A in combination / MIC of A alone

  • FIC of agent B (FICB) = MIC of B in combination / MIC of B alone

  • Synergy Index (ΣFIC) = FICA + FICB

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 1.0: Additive

    • 1.0 < ΣFIC ≤ 4.0: Indifference

    • ΣFIC > 4.0: Antagonism

IV. Visualizing the Workflow and Mechanisms

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_interpretation Interpretation Biocide_A Prepare Biocide A Stock Solutions Plate 96-Well Plate Setup (Checkerboard Dilutions) Biocide_A->Plate Biocide_B Prepare Biocide B Stock Solutions Biocide_B->Plate Inoculum Prepare Bacterial Inoculum Inoculum->Plate Incubate Incubate Plate Plate->Incubate Read_Results Determine MIC Incubate->Read_Results Calculate_FIC Calculate Synergy Index Read_Results->Calculate_FIC Result Synergy / Additive / Indifference / Antagonism Calculate_FIC->Result

Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.

Proposed Mechanism of Action for THT and Glutaraldehyde Synergy

Mechanism_of_Action THT This compound (THT) Formaldehyde Formaldehyde Release THT->Formaldehyde Slow release Glutaraldehyde Glutaraldehyde Cell_Wall Bacterial Cell Wall & Membrane Glutaraldehyde->Cell_Wall Disruption Proteins_Enzymes Intracellular Proteins & Enzymes Glutaraldehyde->Proteins_Enzymes Cross-linking Formaldehyde->Proteins_Enzymes Cross-linking Cell_Death Microbial Cell Death Cell_Wall->Cell_Death Lysis Proteins_Enzymes->Cell_Death Inactivation

References

A Comparative Guide to Triazinetriethanol (TTE) for H2S Scavenging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of triazinetriethanol (TTE), commonly known as MEA Triazine, with other leading alternatives for hydrogen sulfide (H₂S) scavenging. The information presented is supported by experimental data to assist in the selection of the most appropriate scavenging agent for specific research and development applications.

Performance Comparison of H₂S Scavengers

This compound is a widely utilized H₂S scavenger in various industries due to its high reactivity and cost-effectiveness.[1] However, its performance, particularly concerning byproduct formation, has led to the investigation and use of several alternatives. The following tables summarize the quantitative performance of TTE compared to other common H₂S scavengers like Monomethylamine (MMA) Triazine and non-triazine-based scavengers such as Methylene bis-Oxazolidine (MBO).

Scavenger TypeScavenging CapacityReaction KineticsSolids FormationpH Impact
MEA Triazine (TTE) High raw efficiency for H₂S consumption.[1]Fast reaction with H₂S.[2]Prone to forming insoluble dithiazine polymers, especially at high H₂S loading.[3][4]Can increase the pH of the system.
MMA Triazine Can substantially outperform MEA Triazine in some conditions.Favorable kinetics.Less prone to forming solid byproducts compared to MEA Triazine.[3]Similar to MEA Triazine.
Methylene bis-Oxazolidine (MBO) Outperforms triazines by increasing the consumption of H₂S per mole of scavenger.[2]Fast kinetics.Can produce extremely high levels of insoluble solids under high CO₂ and H₂S conditions.[4]Can increase water pH.[1]
Hemiacetals Good scavenging efficiency.Effective kinetics.Showed almost no solid byproducts.[4]Lower impact on scaling risk due to reduced pH.[4]
Zinc-based Scavengers Very good performance in H₂S removal.Rapid reaction.Can form deposits when mixed with production water.Can impact produced water quality.

Experimental Performance Data

The following data is extracted from a comparative gas breakthrough analysis of MEA Triazine and MMA Triazine.

ScavengerField Optimized Concentration (%)Breakthrough Time (minutes)
MEA TriazineFO%250
MMA TriazineFO%455

Source: Adapted from a comparative gas breakthrough data study.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of scavenger performance. Below are outlines of common experimental protocols used in the evaluation of H₂S scavengers.

Gas Breakthrough Testing

This method is used to determine the scavenging capacity and kinetics of a scavenger solution.

  • Apparatus: A reaction vessel (e.g., a gas washing bottle or a packed column) containing a known volume and concentration of the scavenger solution. A gas delivery system to introduce a sour gas stream (H₂S in a carrier gas like nitrogen or carbon dioxide) at a controlled flow rate. An H₂S detector at the outlet of the reaction vessel to monitor the breakthrough of H₂S.

  • Procedure:

    • The scavenger solution is placed in the reaction vessel.

    • The sour gas is passed through the solution at a constant flow rate (e.g., 60 mL/min) and a known H₂S concentration (e.g., 15% H₂S in CO₂).[5]

    • The H₂S concentration at the outlet is continuously monitored.

    • The "breakthrough time" is defined as the time at which the outlet H₂S concentration reaches a predetermined level (e.g., 100 ppm).

    • The total amount of H₂S scavenged is calculated based on the flow rate, inlet H₂S concentration, and the breakthrough time.

Parr Reactor/Autoclave Method

This method is suitable for evaluating scavenger performance under elevated temperature and pressure conditions.

  • Apparatus: A high-pressure autoclave (e.g., Parr Reactor) equipped with a stirrer, gas inlet and outlet, and temperature and pressure controls.

  • Procedure:

    • A known amount of the scavenger solution and any other relevant fluids (e.g., brine, hydrocarbon) are charged into the reactor.

    • The reactor is sealed and purged with an inert gas.

    • The contents are heated and pressurized to the desired experimental conditions.

    • A specific volume of H₂S gas is injected into the reactor.

    • The mixture is stirred for a defined period.

    • The concentration of H₂S in the gas and/or liquid phase is measured over time using analytical techniques such as gas chromatography or wet chemical methods.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in H₂S scavenging, the following diagrams are provided.

H2S_Scavenging_Pathway MEA_Triazine MEA Triazine (TTE) Thiadiazine Thiadiazine (Intermediate) MEA_Triazine->Thiadiazine + H₂S MEA_1 MEA MEA_Triazine->MEA_1 H2S_1 H₂S Dithiazine Dithiazine (Byproduct) Thiadiazine->Dithiazine + H₂S MEA_2 MEA Thiadiazine->MEA_2 H2S_2 H₂S Polymer Insoluble Polymer (Amorphous Dithiazine) Dithiazine->Polymer + Excess H₂S Excess_H2S Excess H₂S

Caption: Reaction pathway of MEA Triazine with H₂S.

Gas_Breakthrough_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Scavenger Prepare Scavenger Solution Load_Reactor Load Scavenger into Reactor Prep_Scavenger->Load_Reactor Start_Gas_Flow Initiate Sour Gas Flow Load_Reactor->Start_Gas_Flow Monitor_H2S Continuously Monitor Outlet H₂S Concentration Start_Gas_Flow->Monitor_H2S Record_Breakthrough Record Breakthrough Time Monitor_H2S->Record_Breakthrough Calculate_Capacity Calculate Scavenging Capacity Record_Breakthrough->Calculate_Capacity Compare_Performance Compare with Alternatives Calculate_Capacity->Compare_Performance

Caption: Experimental workflow for Gas Breakthrough Testing.

References

Laboratory-Scale Validation of Triazinetriethanol's Biocidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocidal performance of Triazinetriethanol (THT) against common alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate laboratory-scale validation.

Executive Summary

This compound (THT), a formaldehyde-releasing agent, is a broad-spectrum biocide effective against a wide range of bacteria and fungi.[1][2] Its primary mechanism of action involves the slow release of formaldehyde, which denatures proteins and disrupts cellular function in microorganisms. This guide compares the biocidal efficacy of THT with other widely used biocides: Glutaraldehyde, Bronopol, and Isothiazolinones (CMIT/MIT). The selection of an appropriate biocide is critical and depends on the target microorganisms, application environment (e.g., pH, temperature), and desired duration of action.

Data Presentation: Comparative Biocidal Efficacy

The following tables summarize the quantitative biocidal activity of this compound and its alternatives. It is important to note that direct comparison can be challenging due to variations in testing methodologies and target organisms across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data

BiocideTarget MicroorganismMIC (ppm or µg/mL)Reference(s)
This compound (THT) General Bacteria & Fungi500 - 1000 ppm[1]
Bronopol Pseudomonas aeruginosa25 - 50 µg/mL[3]
Staphylococcus aureus12.5 - 50 µg/mL[3]
Aspergillus niger3200 µg/mL[3]
Candida albicans1600 µg/mL[3]
Glutaraldehyde Vibrio fischeri8 - 14 ppm[4]
Bacillus subtilis spores20,000 ppm[4]
Isothiazolinones (CMIT/MIT) Legionella species1 - 10 ppm (active)[5]

Table 2: Time-Kill Efficacy Data

BiocideTarget MicroorganismEfficacyContact TimeReference(s)
Glutaraldehyde Escherichia coli99.9% reduction2 hours[6]
Staphylococcus aureus99.9% reduction1 hour[6]
Pseudomonas aeruginosaFull disinfection3 minutes (at 20°C)[7]
Isothiazolinones (CMIT/MIT) Biodiesel contaminantsInhibitory effect> 7 days (at 400 ppmv)[8]

Experimental Protocols

A standardized method for evaluating the biocidal efficacy of a liquid antimicrobial formulation is the ASTM E2315: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure .[4][5][6][9][10]

ASTM E2315 - Suspension Time-Kill Test: Detailed Methodology

This test measures the reduction in a microbial population after exposure to a biocidal agent over specific time intervals.

1. Preparation of Materials:

  • Test Substance: The biocide to be evaluated (e.g., this compound solution).
  • Control Substance: A non-antimicrobial liquid, typically a saline solution.
  • Test Microorganism: A standardized culture of the target bacterium or fungus (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger).
  • Culture Media: Appropriate liquid and solid growth media for the test microorganism.
  • Neutralizer: A solution to inactivate the biocidal activity of the test substance at the end of the contact time. The choice of neutralizer depends on the biocide being tested.
  • Sterile Equipment: Test tubes, pipettes, petri dishes, etc.

2. Inoculum Preparation:

  • A culture of the test microorganism is grown to a specific concentration, typically in the range of 1 x 10⁸ colony-forming units per milliliter (CFU/mL).
  • The culture is then diluted to achieve a target inoculum concentration for the test.

3. Test Procedure:

  • A defined volume of the test substance is placed in a sterile test tube.
  • A specific volume of the microbial inoculum is added to the test substance and mixed thoroughly. This marks the start of the contact time.
  • Simultaneously, the same volume of the microbial inoculum is added to the control substance to determine the initial microbial concentration (time zero).
  • At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 1 hour), an aliquot is withdrawn from the test substance mixture.
  • The withdrawn aliquot is immediately transferred to a tube containing the neutralizer to stop the biocidal action.
  • Serial dilutions of the neutralized sample are prepared.
  • The dilutions are plated onto solid growth media.

4. Incubation and Enumeration:

  • The plates are incubated under conditions suitable for the growth of the test microorganism.
  • After incubation, the number of visible colonies on each plate is counted.

5. Data Analysis:

  • The number of surviving microorganisms (CFU/mL) at each contact time is calculated.
  • The percentage reduction and log reduction in the microbial population are determined by comparing the number of survivors in the test substance to the initial concentration in the control.

Mandatory Visualizations

Experimental Workflow for Biocidal Efficacy Testing

Biocidal_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_biocide Prepare Biocide Solution inoculate_biocide Inoculate Biocide with Microbes prep_biocide->inoculate_biocide prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate_biocide inoculate_control Inoculate Control (Time Zero) prep_inoculum->inoculate_control prep_control Prepare Control (Saline) prep_control->inoculate_control prep_neutralizer Prepare Neutralizer neutralize Neutralize Biocidal Activity prep_neutralizer->neutralize contact_time Incubate for Defined Contact Times inoculate_biocide->contact_time enumeration Enumerate Colonies (CFU) inoculate_control->enumeration Initial Count contact_time->neutralize serial_dilution Perform Serial Dilutions neutralize->serial_dilution plating Plate on Growth Media serial_dilution->plating incubation Incubate Plates plating->incubation incubation->enumeration calculate_reduction Calculate % and Log Reduction enumeration->calculate_reduction

Caption: Workflow for assessing biocidal efficacy using a time-kill assay.

Decision Tree for Industrial Biocide Selection

Caption: A simplified decision tree for selecting an industrial biocide.

References

Navigating Resistance: A Comparative Guide to Triazinetriethanol Cross-Reactivity and Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazinetriethanol, a widely utilized biocide and preservative, operates through the release of formaldehyde, a potent antimicrobial agent. Understanding its cross-reactivity and the mechanisms by which microorganisms develop resistance is paramount for its effective and sustainable application in diverse fields, from industrial settings to pharmaceutical formulations. This guide provides a comparative analysis of this compound's performance, delves into the molecular underpinnings of resistance, and offers insights into experimental methodologies.

Performance Comparison: Antimicrobial Efficacy

Quantitative data on the antimicrobial efficacy of this compound, often formulated in products like Grotan BK, is crucial for comparative assessment. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a this compound-based product against two common industrial microorganisms, Mycobacterium immunogenum and Pseudomonas fluorescens, in comparison to other biocides.

Biocide ClassActive Ingredient(s)Test OrganismMIC (ppm) in SalineMIC (ppm) in Metalworking Fluid
Formaldehyde-releaser Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine (in Grotan BK) Mycobacterium immunogenum1,000 4,000
Pseudomonas fluorescens400 600
IsothiazolinoneChloromethylisothiazolinone and Methylisothiazolinone (in Kathon)Mycobacterium immunogenum2510
Pseudomonas fluorescens52.5
Phenolico-phenylphenol (in Preventol)Mycobacterium immunogenum200400
Pseudomonas fluorescens400>1,000

Data Interpretation: The provided data indicates that the formaldehyde-releaser, this compound, requires higher concentrations to inhibit the growth of M. immunogenum and P. fluorescens compared to the isothiazolinone-based biocide, particularly in the presence of organic matter (metalworking fluid)[1]. This suggests that the efficacy of this compound can be influenced by the environmental matrix.

Cross-Reactivity Profile

The primary cross-reactivity associated with this compound is with formaldehyde. Due to its mechanism of action, organisms or individuals sensitized to formaldehyde will likely exhibit a reaction to this compound. This is a critical consideration in both clinical and occupational settings where formaldehyde allergies are a concern.

Beyond formaldehyde, the potential for cross-reactivity with other aldehyde-based biocides exists, although specific experimental data on this compound against a broad panel of biocides is limited in the public domain. The development of resistance to this compound is intrinsically linked to the development of resistance to formaldehyde.

Mechanisms of Resistance to this compound (via Formaldehyde)

Bacteria have evolved sophisticated mechanisms to counteract the toxic effects of formaldehyde. Resistance to this compound is therefore predicated on the ability of microorganisms to detoxify its active component, formaldehyde. The primary resistance strategies are enzymatic detoxification pathways.

Formaldehyde Detoxification Pathways

The following diagram illustrates the major pathways bacteria employ to neutralize formaldehyde.

Formaldehyde_Detoxification cluster_0 Formaldehyde (CH₂O) cluster_1 Detoxification Pathways cluster_thiol Thiol-Dependent Pathway cluster_rump Ribulose Monophosphate (RuMP) Pathway cluster_pterin Pterin-Dependent Pathway CH2O Formaldehyde GSH Glutathione (GSH) CH2O->GSH RuMP Ribulose-5-phosphate CH2O->RuMP H4MPT Tetrahydromethanopterin (H₄MPT) CH2O->H4MPT S_hydroxymethylglutathione S-hydroxymethyl- glutathione GSH->S_hydroxymethylglutathione spontaneous or Gfa enzyme S_formylglutathione S-formylglutathione S_hydroxymethylglutathione->S_formylglutathione Formaldehyde dehydrogenase (FALDH) Formate_GSH Formate S_formylglutathione->Formate_GSH S-formylglutathione hydrolase (FGH) Hexulose_6_phosphate Hexulose-6-phosphate RuMP->Hexulose_6_phosphate Hexulose-6-phosphate synthase (HPS) Fructose_6_phosphate Fructose-6-phosphate Hexulose_6_phosphate->Fructose_6_phosphate Hexulose-6-phosphate isomerase (HPI) Central_Metabolism Central Metabolism Fructose_6_phosphate->Central_Metabolism Methylene_H4MPT Methylene-H₄MPT H4MPT->Methylene_H4MPT Methenyl_H4MPT Methenyl-H₄MPT Methylene_H4MPT->Methenyl_H4MPT Methylene-H₄MPT dehydrogenase Formyl_H4MPT Formyl-H₄MPT Methenyl_H4MPT->Formyl_H4MPT Methenyl-H₄MPT cyclohydrolase Formate_Pterin Formate Formyl_H4MPT->Formate_Pterin Formyl-H₄MPT deformylase

Caption: Major bacterial pathways for formaldehyde detoxification.

These detoxification pathways are regulated by a network of sensor proteins and transcription factors that upregulate the expression of the necessary enzymes in response to formaldehyde exposure. The efficiency of these pathways can determine the level of resistance in a given microorganism.

Key Enzymes in Formaldehyde Resistance

The following table summarizes the key enzymes involved in the primary formaldehyde detoxification pathway (thiol-dependent).

EnzymeGene (example)Function
Formaldehyde dehydrogenasefrmA, adhCCatalyzes the NAD⁺-dependent oxidation of S-(hydroxymethyl)glutathione to S-formylglutathione.
S-formylglutathione hydrolasefrmB, yfcGHydrolyzes S-formylglutathione to formate and glutathione.
Glutathione-independent formaldehyde dehydrogenasefdhADirectly oxidizes formaldehyde to formate.

Experimental Protocols

Detailed experimental protocols for assessing the antimicrobial activity and cross-reactivity of this compound are crucial for reproducible research. Below are outlines for key experimental workflows.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a biocide.

MIC_Workflow start Start prep_biocide Prepare serial dilutions of This compound in broth start->prep_biocide prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension prep_biocide->inoculate prep_inoculum->inoculate incubate Incubate microplate under optimal growth conditions inoculate->incubate read_results Read results visually or with a microplate reader for turbidity incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the biocide stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no biocide) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the organism.

Cross-Reactivity Testing

A common method to assess cross-reactivity is to determine the MICs of a panel of biocides against both a wild-type and a biocide-resistant strain.

Cross_Reactivity_Logic cluster_strains Bacterial Strains cluster_biocides Biocide Panel cluster_mic MIC Determination cluster_analysis Analysis WT Wild-Type Strain MIC_WT Determine MICs for all biocides against Wild-Type Strain WT->MIC_WT Resistant This compound- Resistant Strain MIC_Resistant Determine MICs for all biocides against Resistant Strain Resistant->MIC_Resistant Biocide_A This compound Biocide_A->MIC_WT Biocide_A->MIC_Resistant Biocide_B Alternative Biocide 1 Biocide_B->MIC_WT Biocide_B->MIC_Resistant Biocide_C Alternative Biocide 2 Biocide_C->MIC_WT Biocide_C->MIC_Resistant Compare Compare fold-change in MICs between strains for each biocide MIC_WT->Compare MIC_Resistant->Compare

Caption: Logical workflow for assessing biocide cross-reactivity.

A significant increase in the MIC of an alternative biocide against the this compound-resistant strain compared to the wild-type strain would indicate cross-resistance.

Conclusion

This compound remains an effective biocide in many applications, but its performance is intrinsically linked to the release of formaldehyde. Consequently, both its cross-reactivity profile and the mechanisms of resistance against it are dominated by formaldehyde-related pathways. For researchers and drug development professionals, a thorough understanding of these factors is essential for the judicious use of this compound, the development of new antimicrobial strategies, and the management of microbial resistance. Future research should focus on generating more extensive comparative data on the cross-reactivity of this compound and on elucidating the prevalence of specific formaldehyde resistance mechanisms in various industrial and clinical environments.

References

Performance Showdown: A Comparative Guide to Commercial Triazinetriethanol (TTE) Products

Author: BenchChem Technical Support Team. Date: December 2025

Product Specifications

Commercial TTE products are typically aqueous solutions, with the concentration of the active ingredient being a key differentiator. Below is a summary of specifications for representative commercial TTE products.

PropertyONYXIDE 200[1]Generic TTE (75% min)[2]H₂S Scavenger Formulation[3]
Active Ingredient Hexahydro-1,3,5-Tris(2-Hydroxyethyl)-s-TriazineHexahydro-1,3,5-tris(hydroxyethyl)-s-triazine1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol
Concentration 78.5%75.0% min30 - 60%
Appearance Clear amber liquidColourless or light yellow liquidNot specified
pH (as is or 1% solution) 9.0 - 12.0 (as is)[1]8 - 12 (1% water solution)[2]Not specified
Density (g/mL at 20-25°C) 1.15 - 1.16[1]1.13 - 1.18[2]Not specified
Viscosity (cps at 25°C) 280 - 283[1]Not specifiedNot specified
Boiling Point (°C) 100[1]Not specifiedNot specified
Flash Point (°C) > 94[1]Not specifiedNot specified
Solubility Miscible with water, alcohol, and acetone[1]Water soluble[4]Not specified

Performance Comparison in H₂S Scavenging

While direct comparisons of different commercial TTE brands are scarce, a study comparing MEA-Triazine (TTE) with MMA-Triazine (Hexahydro-1,3,5-trimethyl-s-triazine) provides valuable performance insights on an equal mass basis, which is relevant for commercial applications.[5][6]

Performance MetricMEA-Triazine (TTE)MMA-TriazineKey Findings
H₂S Scavenging Capacity (Equal Mass Basis) LowerSignificantly HigherOn a mass basis, MMA-Triazine outperforms MEA-Triazine.[5]
Solid Byproduct Formation Prone to forming amorphous dithiazine solids[6]Less prone to solid formation[6]A significant operational drawback of MEA-Triazine is the potential for solid byproduct formation, which can cause blockages.[6]
Reaction Mechanism Reacts with two molecules of H₂S to form dithiazine.[5][7]Reacts with two molecules of H₂S to form dithiazine.[5]The intermediate thiadiazine is key to understanding the performance differences between the two.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the objective evaluation of TTE product performance. Below are summaries of methodologies used for assessing H₂S scavenging efficiency and for the quantitative analysis of TTE.

H₂S Scavenger Performance Testing: Gas Breakthrough Analysis

This method is widely used to evaluate the performance of H₂S scavengers.[5][6]

Objective: To determine the breakthrough time, which is the time taken for the scavenger solution to become saturated with H₂S, leading to its detection in the outlet gas stream. A longer breakthrough time indicates better scavenger performance.[5]

Methodology:

  • A test gas with a known concentration of H₂S (e.g., 15% H₂S in CO₂) is passed through the scavenger solution at a constant flow rate (e.g., 60 mL/min).[5]

  • The scavenger solution is prepared at a concentration relevant to field applications.

  • The outlet gas stream is continuously monitored for the presence of H₂S using a suitable detector, such as a sulfur-specific gas chromatograph or an inline H₂S detector.[5]

  • The time at which H₂S is first detected in the outlet gas is recorded as the breakthrough time.

  • For the scavenger to be effectively evaluated by this method, it must exhibit kinetics that are favorable enough to achieve complete scavenging initially.[5]

Quantitative Analysis of MEA-Triazine: Transmission FTIR Spectroscopy

This method provides a rapid and accurate means of determining the concentration of MEA-Triazine in aqueous solutions.[8]

Objective: To quantify the concentration of MEA-Triazine using mid-infrared (mid-IR) spectroscopy.

Methodology:

  • Instrumentation: An Agilent Cary 630 FTIR spectrometer equipped with a DialPath transmission module is used.[8]

  • Sample Preparation: A small volume of the aqueous MEA-Triazine sample is placed directly onto the DialPath module's sample window.[8]

  • Data Collection:

    • The infrared spectrum is collected.

    • The peak area within the spectral region of 1,284.07 cm⁻¹ to 1,203.93 cm⁻¹ is used for quantification, as this region is characteristic of MEA-Triazine.[8]

  • Calibration: A calibration curve is generated using standards of known MEA-Triazine concentrations.

  • Analysis: The concentration of MEA-Triazine in unknown samples is determined by comparing their peak areas to the calibration curve. This method has been shown to be robust for TTE concentrations ranging from 30% to 80% by mass.[9]

Visualizing Mechanisms of Action

H₂S Scavenging Pathway

The primary mechanism for H₂S removal by TTE involves a chemical reaction that forms a stable, water-soluble byproduct.

H2S Scavenging Mechanism of TTE TTE Triazinetriethanol (TTE) Thiadiazine Intermediate: Thiadiazine TTE->Thiadiazine + H2S MEA Monoethanolamine (MEA) (Byproduct) TTE->MEA releases H2S1 Hydrogen Sulfide (H2S) Dithiazine Final Product: Dithiazine (Water-Soluble) Thiadiazine->Dithiazine + H2S Thiadiazine->MEA releases H2S2 Hydrogen Sulfide (H2S)

Caption: Reaction pathway of this compound with Hydrogen Sulfide.

Biocidal Action via Formaldehyde Release

The antimicrobial properties of TTE are primarily attributed to its ability to hydrolyze and release formaldehyde, a potent biocide.[10][11]

Biocidal Mechanism of TTE TTE This compound (TTE) in aqueous environment Hydrolysis Hydrolysis TTE->Hydrolysis Formaldehyde Formaldehyde (Released) Hydrolysis->Formaldehyde MEA Monoethanolamine Hydrolysis->MEA Microbe Microorganism (e.g., Bacteria, Fungi) Formaldehyde->Microbe acts on Disruption Cellular Damage & Inhibition of Growth Microbe->Disruption undergoes

References

A Comparative Environmental Impact Assessment of Triazinetriethanol and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the environmental and toxicological profiles of the industrial biocide Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine, commonly known as Triazinetriethanol (TTE), and its prevalent alternatives, Methylisothiazolinone (MIT) and Benzisothiazolinone (BIT), reveals significant differences in their environmental impact. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these compounds, supported by experimental data, to inform safer and more environmentally sound chemical selection.

This compound is a broad-spectrum biocide, primarily utilized in water-based systems like metalworking fluids to prevent microbial growth.[1][2] It functions as a formaldehyde-releaser, which provides its antimicrobial properties.[3][4] As industries face increasing pressure to adopt greener chemistry, a critical evaluation of TTE against common non-formaldehyde-releasing alternatives is warranted.

Quantitative Comparison of Environmental and Toxicological Profiles

The following tables summarize key data points related to the environmental fate and toxicity of TTE and its alternatives, MIT and BIT. These parameters are critical for assessing the potential risk to aquatic ecosystems and human health.

Table 1: Environmental Fate and Bioaccumulation

ParameterThis compound (TTE)Methylisothiazolinone (MIT)Benzisothiazolinone (BIT)
Biodegradability Readily biodegradable[5]Not PersistentInherently biodegradable; fails ready biodegradability tests at high concentrations due to microbial toxicity, but shows degradation at lower concentrations (e.g., 62% in 83 days)[6]
Bioaccumulation Potential Low potential[1]Not Bioaccumulative (BCF = 2.3-3 L/kg in fish)[2]Low potential (BCF = 6.62 L/kg in fish)[6]

Table 2: Aquatic and Mammalian Toxicity

ParameterThis compound (TTE)Methylisothiazolinone (MIT)Benzisothiazolinone (BIT)
Acute Aquatic Toxicity Harmful to aquatic life with long lasting effects (H412 Classification)[1][7]Very toxic to aquatic life (EC50 Algae: 0.069 mg/L; EC50 Daphnia: 0.51 mg/L)Toxic to aquatic life (LC50 Rainbow Trout: 1.6 mg/L; EC50 Daphnia: 4.4 mg/L)[8]
Acute Oral Toxicity (Rat) LD50: 763 mg/kg[9]LD50: 120-235 mg/kg[10]LD50: 1020 mg/kg[8]
Skin Sensitization May cause an allergic skin reaction[7]Potent skin sensitizer[10]Skin sensitizer[11]

Experimental Protocols

The data presented above are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A brief overview of the relevant test guidelines is provided below.

  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms. The OECD 301F (Manometric Respirometry) method, for example, measures the oxygen consumed by a microbial population in a closed flask containing the test substance over 28 days.[12][13] A substance is considered "readily biodegradable" if it reaches a threshold of 60% biodegradation within a 10-day window during the 28-day period.[14][15]

  • OECD 201: Alga, Growth Inhibition Test: This test assesses the toxicity of a substance to freshwater algae or cyanobacteria.[16][17] Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours.[18] The inhibition of growth is measured, and the EC50 (the concentration causing a 50% effect on growth rate) is calculated.[19]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline is used to determine the acute toxicity to freshwater invertebrates, typically Daphnia magna.[20][21] Young daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized (EC50) is determined.[22][23][24]

  • OECD 203: Fish, Acute Toxicity Test: This test evaluates the short-term lethal effects of a chemical on fish.[25][26][27] Fish are exposed to different concentrations of the substance, typically for 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is calculated.[28][29]

Environmental Risk Assessment Workflow

The assessment of a chemical's environmental impact follows a structured workflow. This process integrates data on a chemical's intrinsic properties with its potential for environmental release to characterize the overall risk.

G cluster_0 Hazard Assessment cluster_1 Exposure Assessment HazardID Hazard Identification (Is the chemical intrinsically harmful?) HazardChar Hazard Characterization (Dose-Response Assessment) HazardID->HazardChar Physicochemical Properties Ecotoxicity Data (LC50, EC50) Biodegradability, Bioaccumulation RiskChar Risk Characterization (PEC / PNEC Ratio) HazardChar->RiskChar Predicted No-Effect Concentration (PNEC) Exposure Exposure Assessment (What concentrations are found in the environment?) Exposure->RiskChar Predicted Environmental Concentration (PEC) Mgmt Risk Management (e.g., Use Restriction, Substitution) RiskChar->Mgmt Risk > 1?

References

A Comparative Cost-Performance Analysis of Triazinetriethanol in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triazinetriethanol and its Alternatives with Supporting Experimental Data.

This compound (TTE), chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, is a versatile chemical compound with significant industrial applications, most notably as a hydrogen sulfide (H₂S) scavenger in the oil and gas industry and as a biocide in metalworking fluids. Its cost-effectiveness and performance characteristics have made it a widely used solution. However, a range of alternative chemistries are available, each with its own set of advantages and disadvantages. This guide provides a detailed cost-performance analysis of this compound against its primary alternatives, supported by experimental data and methodologies to aid in informed decision-making for industrial applications.

Hydrogen Sulfide (H₂S) Scavenging in the Oil and Gas Industry

The removal of hydrogen sulfide from hydrocarbon streams is crucial to prevent corrosion, ensure personnel safety, and meet sales gas specifications. TTE, often referred to as MEA-Triazine, is a non-regenerative scavenger that is effective and economical, particularly at low H₂S concentrations.[1]

Performance Comparison of H₂S Scavengers

The performance of an H₂S scavenger is determined by several factors, including its scavenging capacity, reaction kinetics, and the formation of solid byproducts, which can cause operational issues like fouling and plugging.[1][2]

Scavenger TypeActive Ingredient(s)Scavenging EfficiencySolid Byproduct FormationKey AdvantagesKey Disadvantages
This compound (MEA-Triazine) 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazineHigh raw efficiency for H₂S consumption.[3]High potential for amorphous dithiazine precipitation.[1][2]Low cost, rapid reaction kinetics.[1][2]Solid byproduct formation, potential for increased pH and scaling.[1][3]
MMA-Triazine 1,3,5-Trimethylhexahydro-1,3,5-triazineGood scavenging performance, with no H₂S detected in some tests.[4]Lower tendency for solid formation compared to MEA-Triazine.[5]Greater volatility, suitable for dry gas applications.[4]Can still form some solids under certain conditions.
Methylene bis-oxazolidine (MBO) 3,3'-methylenebis(5-methyloxazolidine)Outperforms triazine by increasing H₂S consumption per mole.[4][6]Can form solids, but generally less than MEA-Triazine.[2]Reduces nitrogen content in crude oil, lower byproduct deposition potential.[4][6]Performance can be dependent on the presence of water.[7]
Glyoxal Ethane-1,2-dioneCan be more efficient than triazine products in some applications.[8][9][10]Lower potential for solid formation.Effective in a range of conditions.Can be corrosive to carbon steel, requiring corrosion inhibitors.[8]
Zinc-based (e.g., Zinc 2-ethylhexanoate) Zinc carboxylatesVery good performance in H₂S removal.[3]Can form deposits when mixed with production water.[3]Fast-acting.Can negatively impact produced water quality.[3]
Cost Comparison of H₂S Scavengers

The economic viability of an H₂S scavenger is a critical factor in its selection. The following table provides an estimated cost comparison. Prices can vary based on supplier, volume, and market conditions.

Scavenger TypeEstimated Price (USD/Metric Ton)
This compound (MEA-Triazine) $1,450 - $1,960
MMA-Triazine ~$965 (80 INR/Kg converted and estimated)[11]
Methylene bis-oxazolidine (MBO) $2,500 - $2,800
Glyoxal (40% solution) ~
1,729(1,729 (1,729(
86.49/100g converted and estimated for 40% solution)[12]
Zinc 2-ethylhexanoate Varies significantly with formulation and concentration.

Biocidal Applications in Metalworking Fluids

This compound is also widely used as a formaldehyde-releasing biocide in water-based metalworking fluids to control microbial growth, which can cause fluid degradation, foul odors, and corrosion.

Performance Comparison of Biocides in Metalworking Fluids

The efficacy of a biocide is determined by its spectrum of activity against bacteria and fungi, its stability in the fluid, and its compatibility with other fluid components.

Biocide TypeActive Ingredient(s)Spectrum of ActivityTypical Treat Rate (in concentrate)Key AdvantagesKey Disadvantages
This compound 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazineBroad spectrum against bacteria and fungi.2-3%[13]Cost-effective, good performance.Formaldehyde-releaser, potential for microbial resistance.[14]
Oxazolidines (e.g., MBO)Broad spectrum against bacteria and fungi.VariesCan also act as an H₂S scavenger.Formaldehyde-releaser.
Isothiazolinones CMIT/MIT, BITBroad spectrum.VariesEffective at low concentrations.Can be skin sensitizers, potential for microbial resistance.
Phenolics o-phenylphenol (OPP)Broad spectrum.VariesGood stability.Regulatory scrutiny, potential for odor.

Experimental Protocols

Evaluation of H₂S Scavenger Performance (Gas Breakthrough Test)

Objective: To determine the H₂S scavenging capacity and breakthrough time of a scavenger solution.

Methodology:

  • Apparatus Setup: A gas dispersion tube is placed in a vessel containing a known volume and concentration of the scavenger solution. A gas stream with a known H₂S concentration (e.g., in nitrogen or methane) is passed through the solution at a controlled flow rate. The outlet gas is directed to an H₂S analyzer.

  • Procedure: a. The scavenger solution is placed in the reaction vessel. b. The sour gas flow is initiated at a constant rate and pressure. c. The H₂S concentration in the outlet gas is continuously monitored. d. The "breakthrough time" is recorded as the time when the outlet H₂S concentration reaches a predefined level (e.g., 10% of the inlet concentration).

  • Data Analysis: The scavenging capacity is calculated based on the amount of H₂S removed before breakthrough, typically expressed as kg of H₂S per kg of scavenger.

Evaluation of Biocide Efficacy in Metalworking Fluids (Challenge Test)

Objective: To assess the ability of a biocide to control microbial growth in a metalworking fluid.

Methodology:

  • Preparation of Fluid Samples: Samples of the metalworking fluid are prepared at the desired dilution with and without the biocide being tested.

  • Inoculation: Each sample is inoculated with a mixed culture of bacteria and fungi known to contaminate metalworking fluids.

  • Incubation: The inoculated samples are incubated under conditions that promote microbial growth (e.g., 25-30°C with agitation).

  • Microbial Enumeration: At regular intervals (e.g., daily or weekly), aliquots are taken from each sample, and the number of viable bacteria and fungi is determined using standard plate count methods.

  • Data Analysis: The performance of the biocide is evaluated by comparing the microbial counts in the treated samples to the untreated control. A significant reduction in microbial population indicates effective biocidal activity.

Visualizing the Decision Process

The selection of an appropriate industrial chemical involves a logical progression of considerations, from initial performance requirements to economic and environmental factors.

G cluster_0 Application Assessment cluster_1 Candidate Screening cluster_2 Cost & Risk Analysis cluster_3 Selection start Define Primary Application (e.g., H2S Scavenging, Biocidal) performance Identify Key Performance Metrics (e.g., Scavenging Capacity, Microbial Kill Rate) start->performance conditions Define Operating Conditions (Temperature, Pressure, pH, Fluid Type) performance->conditions tte This compound (TTE) conditions->tte alternatives Alternative Chemistries (MBO, Glyoxal, etc.) conditions->alternatives lab_testing Laboratory Performance Testing (Breakthrough, Challenge Tests) tte->lab_testing alternatives->lab_testing cost Cost-Performance Analysis ($/unit performance) lab_testing->cost byproducts Byproduct & Compatibility Analysis (Solids, Emulsions, Corrosion) cost->byproducts environmental Environmental & Safety Profile byproducts->environmental selection Select Optimal Chemical environmental->selection

Caption: Decision workflow for selecting an industrial scavenger or biocide.

Signaling Pathway for H₂S Scavenging by MEA-Triazine

The reaction between MEA-Triazine and H₂S is a complex process that ultimately leads to the formation of byproducts. Understanding this pathway is crucial for managing potential operational issues.

G mea_triazine MEA-Triazine thiadiazine Thiadiazine Intermediate mea_triazine->thiadiazine + H₂S h2s Hydrogen Sulfide (H₂S) h2s->thiadiazine dithiazine Dithiazine thiadiazine->dithiazine + H₂S polymerization Polymerization dithiazine->polymerization Excess H₂S solids Amorphous Dithiazine (Insoluble Solids) polymerization->solids

Caption: Reaction pathway of MEA-Triazine with H₂S leading to solid formation.

References

Safety Operating Guide

Proper Disposal Procedures for Triazinetriethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Triazinetriethanol. This document provides immediate safety protocols, detailed disposal procedures, and logistical information to ensure the safe handling of this compound waste in a laboratory setting.

This compound, also known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, is a chemical compound that may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1][2] Proper disposal is crucial to mitigate these risks and ensure compliance with environmental regulations. The primary method for the laboratory-scale disposal of this compound involves chemical decomposition through acid-catalyzed hydrolysis, followed by the appropriate management of its byproducts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste products within a certified chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or in a poorly ventilated area.[2] Always handle in a fume hood.

Step-by-Step Disposal Protocol: Acid-Catalyzed Hydrolysis

The recommended method for the disposal of this compound in a laboratory setting is through acid-catalyzed hydrolysis. This process breaks down the this compound molecule into less hazardous components. However, it is critical to note that one of the primary byproducts is formaldehyde, a known carcinogen, which requires its own specific disposal procedure.

Experimental Protocol for Acid Hydrolysis:

  • Preparation: In a suitable, labeled, and sealed container, place the this compound waste. The container should be compatible with acidic solutions.

  • Acidification: Slowly add a dilute solution of a strong acid (e.g., 1M hydrochloric acid or sulfuric acid) to the this compound waste. The rate of hydrolysis is strongly dependent on the pH of the aqueous solution, with faster decomposition occurring at lower pH.[1]

  • Reaction: Allow the mixture to react in the fume hood at room temperature. The reaction time for complete hydrolysis will depend on the concentration of the reactants and the pH of the solution. It is recommended to let the reaction proceed for at least 24 hours to ensure complete decomposition.

  • Neutralization of Byproducts: The hydrolysis of this compound yields monoethanolamine and formaldehyde.[1] The resulting solution will be acidic.

  • Formaldehyde Disposal: The formaldehyde generated in this process must not be disposed of down the drain.[1] It should be collected in a separate, labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5] Commercial neutralizing agents for formaldehyde are also available and should be used according to the manufacturer's instructions.[5]

  • Final Disposal of the Solution: After the removal or neutralization of formaldehyde, the remaining acidic solution containing monoethanolamine can be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. Once neutralized, consult your local regulations and institutional policies for the final disposal of the solution. In many cases, a neutralized, low-concentration solution may be permissible for drain disposal, but this must be verified.

  • Empty Container Disposal: The original container that held the this compound should be considered hazardous waste. Triple-rinse the container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After decontamination, the container can be disposed of according to your institution's guidelines for contaminated laboratory materials.

Quantitative Data for Disposal

ParameterValueCitation
Rate of Hydrolysis at 22°C d[triazine]/dt = 2.6 × 10⁻⁵[triazine] + 2.2 × 10⁶[triazine][H⁺][1]
Rate of Hydrolysis at 60°C d[triazine]/dt = 4.8 × 10⁻⁴[triazine] + 3.5 × 10⁸[triazine][H⁺][1]
Formaldehyde Ceiling Exposure Limit (Workplace) 1 ppm[1]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any vapors.

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow start This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood acid_hydrolysis Perform Acid-Catalyzed Hydrolysis fume_hood->acid_hydrolysis check_hydrolysis Ensure Complete Hydrolysis (min. 24h) acid_hydrolysis->check_hydrolysis check_hydrolysis->acid_hydrolysis No formaldehyde_waste Collect Formaldehyde Waste check_hydrolysis->formaldehyde_waste Yes neutralize_solution Neutralize Remaining Solution (pH 6-8) formaldehyde_waste->neutralize_solution dispose_formaldehyde Dispose of Formaldehyde via EHS formaldehyde_waste->dispose_formaldehyde check_local_regs Check Local Regulations for Neutralized Solution neutralize_solution->check_local_regs end End dispose_formaldehyde->end drain_disposal Drain Disposal (if permitted) check_local_regs->drain_disposal Permitted hazardous_waste Dispose as Hazardous Waste check_local_regs->hazardous_waste Not Permitted drain_disposal->end hazardous_waste->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.